Product packaging for Propamocarb hydrochloride(Cat. No.:CAS No. 25606-41-1)

Propamocarb hydrochloride

Cat. No.: B166676
CAS No.: 25606-41-1
M. Wt: 224.73 g/mol
InChI Key: MKIMSXGUTQTKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Propamocarb hydrochloride is a systemic carbamate fungicide widely used in agricultural and plant pathology research. Its primary application and research value lie in its specific activity against Oomycetes, a group of fungus-like organisms that includes devastating plant pathogens such as Pythium spp. and Phytophthora spp., which cause damping-off and late blight diseases . Researchers utilize this compound as a critical tool to manage and study these diseases in various crops, including ornamental plants, vines, potatoes, and greenhouse vegetables . The compound's mechanism of action is related to the disruption of fungal cell membrane function. Studies indicate that it causes an efflux of cell compounds from the mycelium, leading to leakage of the cellular contents; this leakage can be inhibited by the addition of sterols, providing insight into the metabolic pathway affected . As a xylem-mobile systemic fungicide, it can be applied in multiple ways to study plant-pathogen interactions, including as a soil drench, seed treatment, foliar spray, or seedling dip . The degradation and dissipation kinetics of different formulations of this compound in agricultural settings are also a key area of study, with research showing that its half-life can vary depending on the formulation and crop . Furthermore, its environmental impact and effects on non-target organisms, such as gut health in animal models, represent emerging areas of scientific inquiry . This product is supplied as a high-purity compound for use in laboratory research only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21ClN2O2 B166676 Propamocarb hydrochloride CAS No. 25606-41-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl N-[3-(dimethylamino)propyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-4-8-13-9(12)10-6-5-7-11(2)3;/h4-8H2,1-3H3,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIMSXGUTQTKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)NCCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6034849
Record name Propamocarb hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6034849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless odorless solid; [Merck Index] Colorless to yellow odorless solid; Formulated as soluble concentrate/liquid; [Reference #1]
Record name Propamocarb hydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9470
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000029 [mmHg]
Record name Propamocarb hydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9470
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

25606-41-1
Record name Propamocarb hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25606-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propamocarb hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6034849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl [3-(dimethylamino)propyl]carbamate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.827
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPAMOCARB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V39TC0925S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Propamocarb Hydrochloride on Oomycetes

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Propamocarb hydrochloride is a systemic carbamate fungicide with specific and potent activity against pathogens in the class Oomycetes.[1][2] Its efficacy stems from a multi-faceted mechanism of action that primarily disrupts the integrity of the oomycete cell membrane by interfering with essential lipid biosynthesis pathways.[3] This technical guide provides a comprehensive overview of the current understanding of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key biochemical and physiological impacts on Oomycetes.

Core Mechanism of Action: Disruption of Lipid Biosynthesis

The primary mode of action of this compound is the inhibition of phospholipid and fatty acid synthesis, crucial components for the formation and function of cell membranes in Oomycetes.[3] Unlike fungi, which rely on ergosterol, Oomycetes have unique membrane compositions, and this difference is a key factor in the fungicide's selectivity.[4] By disrupting the production of these fundamental building blocks, propamocarb compromises the structural integrity of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, a cessation of growth.[3][5]

This disruption is particularly effective against the mycelial development and the formation of reproductive structures like spores.[3] The systemic nature of this compound allows it to be absorbed by the roots and translocated throughout the plant, offering comprehensive protection against various diseases such as damping-off, root rot, and downy mildew caused by genera like Pythium, Phytophthora, and Peronospora.[2][6][7]

A notable biochemical marker of propamocarb action in Pythium and Phytophthora species is the accumulation of an unusual fatty acid, Δ⁷-hexadecenoic acid, which is not typically found in fungi.[8] This suggests a specific disruption in the fatty acid desaturation or elongation pathways.

Figure 1: Proposed Biochemical Mechanism of this compound cluster_0 Oomycete Cell precursors Biochemical Precursors (e.g., Acetyl-CoA) biosynthesis Fatty Acid & Phospholipid Biosynthesis Pathway precursors->biosynthesis lipids Fatty Acids & Phospholipids biosynthesis->lipids disruption Disrupted Membrane (Increased Permeability, Growth Cessation) biosynthesis->disruption assembly Cell Membrane Assembly lipids->assembly membrane Intact & Functional Cell Membrane assembly->membrane propamocarb Propamocarb Hydrochloride propamocarb->biosynthesis Inhibition

Figure 1: Proposed biochemical action of this compound.

Physiological Impact on the Oomycete Life Cycle

This compound's interference with fundamental cellular processes results in significant inhibitory effects across multiple stages of the oomycete life cycle. Its efficacy is not limited to mycelial growth but extends to crucial reproductive and infective stages, making it a valuable tool for preventive disease management.[9][10]

  • Mycelial Growth: Inhibition of membrane synthesis directly halts the extension of hyphae.

  • Sporangium Production: The formation of sporangia, which house the zoospores, is significantly reduced.[9]

  • Zoospore Motility and Germination: The fungicide impairs the motility of zoospores and inhibits their subsequent germination, preventing them from locating and infecting host tissue.[9][11]

This multi-stage inhibition underscores the importance of applying this compound preventively, as it is more effective at stopping infection from zoospores than controlling established mycelial infections.[10][11][12]

Figure 2: Impact of this compound on the Oomycete Life Cycle propamocarb Propamocarb Hydrochloride mycelium Mycelial Growth propamocarb->mycelium sporangia Sporangium Production propamocarb->sporangia zoospores Zoospore Release & Motility propamocarb->zoospores germination Zoospore Germination propamocarb->germination mycelium->sporangia sporangia->zoospores zoospores->germination infection Host Infection germination->infection infection->mycelium New Growth

Figure 2: Stages of the oomycete life cycle inhibited by propamocarb.

Quantitative Efficacy Data

The effectiveness of this compound varies between oomycete species and their different life stages.[10] The half-maximal effective concentration (EC₅₀) is a standard measure of a fungicide's potency.[13] The following tables summarize key quantitative data from published research.

Table 1: EC₅₀ Values of this compound against Phytophthora nicotianae [9][11]

Life StageEC₅₀ Range (µg/mL)Description of Effect
Mycelial Growth2,200 - 90,100Inhibition of vegetative hyphal extension.
Sporangium Production133.8 - 481.3Reduction in the formation of sporangia.
Zoospore Motility88.1 - 249.8Cessation of flagellar movement in zoospores.
Zoospore Germination1.9 - 184.6Inhibition of germ tube formation from encysted zoospores.

Table 2: Comparative EC₅₀ Values for Mycelial Growth in Different Phytophthora Species [10]

SpeciesEC₅₀ (µg/mL)
P. cactorum29.3
P. palmivora111
P. infestans6,246
P. drechsleri>1,000
P. nicotianae>1,000

Note: Data compiled from various studies; experimental conditions may differ.

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for assessing the in vitro efficacy of this compound against Oomycetes.[9][11]

Protocol 1: Mycelial Growth Inhibition Assay

This protocol determines the EC₅₀ value of this compound on the vegetative growth of an oomycete.

  • Medium Preparation: Prepare 20% clarified V8 juice agar. Autoclave and cool to 50-55°C.

  • Fungicide Incorporation: Prepare a stock solution of this compound. Perform serial dilutions and add the appropriate volume to the molten agar to achieve final concentrations (e.g., 0, 1, 10, 25, 50, 100 µg/mL). A non-amended medium serves as the control.

  • Plate Inoculation: Pour the amended agar into petri dishes. Place a 5-mm diameter mycelial plug, taken from the leading edge of an actively growing oomycete culture, in the center of each plate.

  • Incubation: Incubate the plates in the dark at a species-appropriate temperature (e.g., 25°C for P. nicotianae) for a defined period (e.g., 3-5 days).

  • Data Collection: Measure the colony diameter in two perpendicular directions for each plate.

  • Analysis: Calculate the percentage of growth inhibition relative to the non-amended control. Use probit analysis or non-linear regression to determine the EC₅₀ value, which is the concentration that inhibits growth by 50%.

Protocol 2: Zoospore Germination and Motility Assay

This protocol assesses the impact on the infective zoospore stage.

  • Zoospore Production: Grow the oomycete culture on V8 agar. Induce sporangia formation and zoospore release by washing the plates with sterile water and inducing cold shock.

  • Fungicide Treatment: Prepare a zoospore suspension and adjust its concentration. Add this compound to aliquots of the suspension to achieve the desired final concentrations (e.g., 0, 5, 50, 500 µg/mL).

  • Motility Assessment: Immediately after adding the fungicide, place a drop of the suspension on a microscope slide. Observe under a compound microscope and record the time until >90% of zoospores become immotile.

  • Germination Assessment: Plate the treated zoospore suspensions onto water agar. Incubate for 24 hours.

  • Analysis: Using a microscope, count the number of germinated and non-germinated zoospores (a minimum of 100 per plate). Calculate the percentage of germination inhibition relative to the control to determine the EC₅₀ value.

Figure 3: Experimental Workflow for Mycelial Growth Inhibition Assay start Start prep_media Prepare V8 Agar Medium start->prep_media add_fungicide Create Serial Dilutions of This compound prep_media->add_fungicide amend_media Incorporate into Molten Agar add_fungicide->amend_media pour_plates Pour Amended Agar Plates amend_media->pour_plates inoculate Inoculate Plate Center with Mycelial Plug pour_plates->inoculate incubate Incubate in Dark (e.g., 3-5 days at 25°C) inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Growth Inhibition measure->calculate determine_ec50 Determine EC₅₀ Value (Probit Analysis) calculate->determine_ec50 end End determine_ec50->end

Figure 3: A standardized workflow for assessing fungicide efficacy.

Resistance Potential

This compound's efficacy is enhanced by its multi-site mode of action.[3] Unlike fungicides that target a single enzyme or protein, propamocarb disrupts a broader metabolic process (lipid synthesis). This makes it more difficult for oomycete populations to develop resistance through a single gene mutation, positioning it as a valuable component in integrated pest management (IPM) and fungicide resistance management programs.[3][8]

Conclusion

This compound remains a critical tool for the management of oomycete pathogens. Its primary mechanism of action involves the targeted inhibition of fatty acid and phospholipid biosynthesis, leading to a catastrophic loss of cell membrane integrity. This activity disrupts multiple phases of the oomycete life cycle, from mycelial growth to zoospore germination. The quantitative data and experimental protocols provided herein offer a robust framework for further research and development in the field of oomycete control. A thorough understanding of this mechanism is paramount for its effective and sustainable application in agriculture.

References

What is the chemical structure of Propamocarb hydrochloride?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propamocarb hydrochloride is a systemic fungicide belonging to the carbamate class of chemicals. It is widely utilized in agriculture to control a range of plant diseases caused by Oomycete pathogens, such as Pythium and Phytophthora species.[1][2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, synthesis, and analytical methodologies for this compound. Detailed experimental protocols and visual diagrams of key pathways and workflows are included to support research and development activities.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of Propamocarb.[3][4] The addition of hydrochloric acid enhances its water solubility and stability.[3] The chemical structure of this compound is presented below.

G Chemical Structure of this compound cluster_propamocarb C1 CH₃ C2 CH₂ C1->C2 C3 CH₂ C2->C3 O1 O C3->O1 C4 C O1->C4 O2 O C4->O2 N1 N C4->N1 H1 H N1->H1 C5 CH₂ N1->C5 C6 CH₂ C5->C6 C7 CH₂ C6->C7 N2 N⁺ C7->N2 H2 H N2->H2 C8 CH₃ N2->C8 C9 CH₃ N2->C9 Cl Cl⁻ N2->Cl

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name propyl N-[3-(dimethylamino)propyl]carbamate;hydrochloride[5][]
CAS Number 25606-41-1[4][7]
Molecular Formula C₉H₂₁ClN₂O₂[5][7][8]
Molecular Weight 224.73 g/mol [][7]
Boiling Point 272.3°C at 760 mmHg[]
Flash Point >100 °C (>212 °F)[9]
Water Solubility 9.0 x 10⁵ mg/L at 20°C, pH 7.0[9]
LogP (Kow) 1.12[9]
Vapor Pressure 5.48 x 10⁻² mm Hg at 25°C[9]

Mechanism of Action

This compound functions as a systemic fungicide with protective action.[8][10] It is absorbed by the roots and leaves and translocated throughout the plant.[3][8] The primary mode of action involves the inhibition of phospholipid and fatty acid biosynthesis in the fungal cell membrane.[1][2][11] This disruption of cell membrane integrity leads to the cessation of mycelial growth, inhibition of sporangia formation, and prevention of spore germination, ultimately causing the death of the pathogenic fungus.[2] Due to its unique mechanism, there is no known cross-resistance with other oomycete-controlling fungicides.[2]

G Mechanism of Action of this compound propamocarb This compound inhibition Inhibition of Phospholipid and Fatty Acid Biosynthesis propamocarb->inhibition membrane_disruption Disruption of Fungal Cell Membrane Integrity inhibition->membrane_disruption mycelial_growth Inhibition of Mycelial Growth membrane_disruption->mycelial_growth spore_formation Inhibition of Sporangia Formation membrane_disruption->spore_formation spore_germination Prevention of Spore Germination membrane_disruption->spore_germination fungal_death Fungal Cell Death mycelial_growth->fungal_death spore_formation->fungal_death spore_germination->fungal_death

Caption: Simplified signaling pathway of Propamocarb's fungicidal action.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of n-propyl chloroformate with N,N-dimethyl-1,3-propanediamine.[7][8] This nucleophilic substitution reaction involves the amine group of N,N-dimethyl-1,3-propanediamine attacking the electrophilic carbonyl carbon of n-propyl chloroformate.[3]

G Synthesis of this compound reactant1 n-Propyl Chloroformate reaction Nucleophilic Substitution reactant1->reaction reactant2 N,N-dimethyl-1,3-propanediamine reactant2->reaction product This compound reaction->product

Caption: Logical relationship in the synthesis of this compound.

Experimental Protocol for Synthesis

The following is a generalized protocol based on patented synthesis methods.[8][12][13]

  • Reaction Setup: To a reaction vessel, add measured amounts of N,N-dimethyl-1,3-propanediamine, water, and an anti-hydrolysis agent.[8][13]

  • Addition of Reactant: While stirring and maintaining the temperature between 23-28°C, slowly add n-propyl chloroformate dropwise over a period of 7-8 hours.[8][13]

  • pH Adjustment and Reaction: Adjust the pH of the reaction mixture to between 5 and 7.[13] Allow the reaction to proceed for an additional 2-6 hours under thermal insulation.[8][12][13]

  • Dehydration: Following the reaction, perform vacuum dehydration at a reduced pressure and a temperature not exceeding 110°C to remove water.[8]

  • Product Isolation: The final product, this compound, is discharged after dehydration.[8] The yield of this process can be greater than 95%.[14]

Analytical Methodologies

The quantification of this compound in various matrices is crucial for quality control and residue analysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed methods.[15][16][17][18]

G Analytical Workflow for this compound cluster_lc Liquid Chromatography sample_prep Sample Preparation (e.g., Dissolution, Dilution) hplc HPLC Separation sample_prep->hplc detection Detection (UV or MS) hplc->detection quantification Quantification (External Standard) detection->quantification

Caption: A generalized experimental workflow for the analysis of Propamocarb.

Experimental Protocol for HPLC Analysis

This protocol is based on the CIPAC method for the determination of this compound in soluble concentrate (SL) formulations.[18][19]

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a standard solution of known concentration.[15]

  • Sample Preparation: Accurately weigh a sample of the formulation containing this compound and dissolve it in methanol.[18]

  • Chromatographic Conditions:

    • Column: Silica gel, 5 µm particle size.[15]

    • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For MS-compatible methods, formic acid should be used instead of phosphoric acid.[16]

    • Flow Rate: Typically 1.0 - 2.0 mL/min.

    • Injection Volume: 10 µL.[15]

    • Detection: UV detector at an appropriate wavelength or a mass spectrometer.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Compare the peak area of this compound in the sample chromatogram with that of the standard chromatogram to calculate the concentration of the active ingredient.[15][18]

Experimental Protocol for LC-MS Analysis in Wine

This protocol is adapted from a method for determining Propamocarb residues in wine.[17]

  • Sample Preparation: Dilute red wine samples 40-fold and white wine samples 20-fold with water.[17]

  • LC-MS Conditions:

    • Chromatography: Perform liquid chromatography with a mobile phase gradient.

    • Mass Spectrometry: Use electrospray ionization (ESI) in positive mode.[17]

    • Detection: Monitor for the protonated molecular species of Propamocarb at m/z 189.[17]

  • Calibration and Quantification: Use matrix-matched calibrant solutions to create a calibration curve for quantification. The reported limit of detection is 0.025 mg/kg for white wine and 0.05 mg/kg for red wine.[17]

Spectroscopic Data

Mass spectrometry is a key tool for the identification and confirmation of Propamocarb.

  • GC-MS: In Gas Chromatography-Mass Spectrometry, the mass spectrum of standard Propamocarb shows characteristic abundant ions at m/z 72, 129, 143, and 188, with a base peak at m/z 58.[20]

  • LC-MS (ESI+): In Liquid Chromatography-Mass Spectrometry with positive electrospray ionization, Propamocarb is detected as the protonated molecule [M+H]⁺ at m/z 189.[9][17]

Conclusion

This compound remains a significant fungicide for the control of Oomycete pathogens in agriculture. Its systemic activity and unique mode of action make it a valuable tool in disease management and resistance management programs. The synthetic routes are well-established, and robust analytical methods are available for its quantification in various matrices. This guide provides a comprehensive technical overview to aid researchers and professionals in their work with this important compound.

References

Propamocarb Hydrochloride: A Technical Guide to Synthesis and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propamocarb hydrochloride is a systemic carbamate fungicide widely utilized in agriculture to control a range of plant diseases caused by Oomycetes.[1][2][3][4][5] Its efficacy lies in its ability to be absorbed by the plant's roots, stems, and leaves and then translocated throughout the plant, offering protective action against pathogens like Pythium and Phytophthora species.[1][2][4][6] This document provides an in-depth technical overview of the synthesis of this compound, its mode of action, and the synthesis of related compounds.

The primary mechanism of action of propamocarb involves the inhibition of phospholipid and fatty acid biosynthesis within the fungal cell membrane.[6][7][8] This disruption of essential cellular components impedes mycelial growth, the formation of sporangia, and the germination of spores, ultimately leading to the cessation of fungal proliferation.[6][7]

Core Synthesis of this compound

The commercial synthesis of this compound is primarily achieved through a nucleophilic substitution reaction between N,N-dimethyl-1,3-propanediamine (DMAPA) and propyl chloroformate .[1][2][9] The amine group of DMAPA acts as a nucleophile, attacking the electrophilic carbonyl carbon of the propyl chloroformate. The resulting product, propamocarb, is typically formulated as a hydrochloride salt to improve its water solubility and stability.[1]

Various methodologies have been patented, optimizing for yield, purity, and environmental impact. These methods differ in their use of solvents, temperature control, and purification steps.

Experimental Protocols for this compound Synthesis

Several synthetic routes have been documented, each with specific conditions and resulting yields. Below are detailed protocols derived from patent literature.

Method 1: Aqueous Medium Synthesis

This method utilizes water as a solvent and incorporates an anti-hydrolysis agent to improve reaction efficiency.

  • Reactants :

    • N,N-dimethyl-1,3-propanediamine

    • Propyl chloroformate

    • Water

    • Anti-hydrolysis agent (e.g., polycarbodiimide)[10][11]

  • Procedure :

    • To a reaction kettle, add measured amounts of N,N-dimethyl-1,3-propanediamine, an anti-hydrolysis agent, and water. Stir the mixture to ensure homogeneity.[2][11]

    • Initiate cooling of the reactor. While stirring, add propyl chloroformate dropwise.

    • Maintain the reaction temperature between 23-28°C. The rate of addition should be controlled to complete the addition over 7-8 hours.[2][11]

    • After the addition is complete, allow the mixture to undergo a thermal insulation reaction for 2 hours.[2]

    • Following the insulation period, perform vacuum dehydration at a reduced pressure (e.g., 0.098 MPa) and a temperature not exceeding 110°C.[2][11]

    • The final product is discharged after dehydration is complete. The recovered water can be recycled.[2][11]

Method 2: Propanol as Solvent

This process utilizes propanol as the reaction solvent, which surprisingly does not significantly react with the propyl chloroformate, leading to high yields.[9]

  • Reactants :

    • N,N-dimethyl-1,3-propanediamine (184.4 g)

    • Propyl chloroformate (227.3 g)

    • Recycled propanol (443.5 g)

  • Procedure :

    • Add N,N-dimethyl-1,3-propanediamine dropwise to recycled propanol at a temperature of 20-40°C.[9]

    • Subsequently, add propyl chloroformate dropwise over a period of 30-40 minutes.[9]

    • The reaction is exothermic; cool the flask to maintain the temperature at 80-85°C.[9]

    • After the reaction is complete, distill off the propanol, which can be reused.[9]

    • The remaining residue is this compound.[9]

Method 3: Solvent-Free Gas-Phase Synthesis

This innovative method avoids the use of any solvent, presenting a more environmentally friendly approach.

  • Reactants :

    • N-propyl chloroformate

    • N,N-dimethyl-1,3-propanediamine

  • Procedure :

    • Separately convey N-propyl chloroformate and N,N-dimethyl-1,3-propanediamine into a gasification chamber using flow pumps. The molar ratio of N,N-dimethyl-1,3-propanediamine to N-propyl chloroformate should be between 0.8 and 1.2.[12]

    • The gasified raw materials are then introduced into a reactor.[12]

    • The reaction is carried out at a temperature of 160-165°C.[12]

    • The resulting this compound is separated from the gas phase using a gas-liquid separator.[12]

Quantitative Data Summary
Method Solvent Temperature Reaction Time Yield Purity Reference
Aqueous MediumWater23-28°C7-8 hours (addition) + 2 hours (insulation)>98%>97%[12]
PropanolPropanol80-85°C30-40 minutes (addition)97% (based on DMAPA), 95% (based on propyl chloroformate)Not specified[9]
Solvent-FreeNone (Gas Phase)160-165°CContinuous98.9%97.3%[12]
TolueneToluene55-60°C30-40 minutes (addition)93% (based on DMAPA), 79% (based on propyl chloroformate)Not specified[9]

Visualizing the Synthesis Workflow

The general synthesis process can be visualized as a straightforward workflow.

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction Process cluster_product Product DMAPA N,N-dimethyl-1,3-propanediamine Reaction Nucleophilic Substitution DMAPA->Reaction PropylChloroformate Propyl Chloroformate PropylChloroformate->Reaction PropamocarbHCl This compound Reaction->PropamocarbHCl Solvent, Temp Control

Caption: General synthesis workflow for this compound.

Synthesis of Key Precursors and Related Derivatives

The synthesis of the starting material, N,N-dimethyl-1,3-propanediamine (DMAPA), is a critical aspect of the overall manufacturing process. Additionally, the synthesis of compounds with similar structural motifs provides insight into the broader chemistry.

Synthesis of N,N-dimethyl-1,3-propanediamine (DMAPA)

DMAPA is typically synthesized via a two-step process starting from acrylonitrile and dimethylamine.[13][14][15]

  • Addition Reaction : Acrylonitrile reacts with dimethylamine to form N,N-dimethyl-aminopropionitrile (DMAPN).[14]

  • Hydrogenation : The resulting DMAPN is then hydrogenated, typically using a Raney-Ni or a Ni-based alloy catalyst, to yield N,N-dimethyl-1,3-propanediamine.[13][14][15]

This process can be performed in a continuous manner using microchannel reactors for the addition step and a continuous hydrogenation reactor, achieving high conversion rates and selectivity.[13][14]

Synthesis of 3-(Dimethylamino)propyl Chloride Hydrochloride

This compound is a derivative useful in various organic syntheses.

  • Reactants :

    • 3-dimethylamino-1-propanol (15 g)

    • Thionyl chloride (21 g)

    • Chloroform (150 mL)

  • Procedure :

    • Dissolve 3-dimethylamino-1-propanol in chloroform and cool the solution to 0°C.[16]

    • Add thionyl chloride slowly and dropwise to the stirred solution.[16]

    • After addition, heat the reaction mixture to reflux and maintain for 5 hours.[16]

    • Upon completion, cool the mixture to room temperature.[16]

    • Remove the solvent by distillation under reduced pressure to obtain the crude product.[16]

    • Wash the crude product with a mixture of dichloromethane and petroleum ether to yield N,N-dimethylaminopropyl chloride hydrochloride (22 g, 98% yield).[16]

Biological Activity and Signaling Pathway

Propamocarb's fungicidal activity stems from its ability to disrupt the synthesis of key components of the fungal cell membrane.

G Propamocarb Mode of Action Propamocarb Propamocarb Inhibition Inhibits Propamocarb->Inhibition Biosynthesis Phospholipid & Fatty Acid Biosynthesis Pathway Inhibition->Biosynthesis Membrane Cell Membrane Components Biosynthesis->Membrane Integrity Compromised Cell Membrane Integrity Membrane->Integrity disruption Growth Cessation of Fungal Growth (Mycelial Development, Spore Formation) Integrity->Growth

Caption: Propamocarb inhibits phospholipid and fatty acid synthesis.

This inhibition of lipid synthesis compromises the structural integrity of the fungal cells, leading to a halt in their growth and reproduction.[7] This multi-site targeting mechanism is advantageous as it reduces the likelihood of fungi developing resistance compared to fungicides with a single mode of action.[7]

Analytical Methods

The quantification of this compound in formulations is typically performed using high-performance liquid chromatography (HPLC).

  • Outline of Method : The sample is dissolved in a suitable solvent, such as methanol, and then separated by liquid chromatography, often on a silica column. The concentration of this compound is determined by comparing the peak areas from the sample to those of an external calibration standard.[17][18] This method is suitable for soluble liquid (SL) formulations.[17]

Conclusion

The synthesis of this compound is a well-established industrial process, with the reaction between N,N-dimethyl-1,3-propanediamine and propyl chloroformate being the cornerstone of its production. Research and patent literature reveal a continuous effort to refine this process, with innovations such as solvent-free gas-phase reactions and the use of propanol as a dual solvent-reactant offering improvements in yield, safety, and environmental footprint. Understanding these synthetic pathways, along with the compound's mode of action, is crucial for professionals engaged in the development and application of fungicidal technologies. The detailed protocols and quantitative data presented herein serve as a valuable technical resource for further research and development in this field.

References

Propamocarb Hydrochloride's Disruption of Phospholipid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propamocarb hydrochloride is a systemic carbamate fungicide with established efficacy against oomycete pathogens, a class of destructive plant parasites including notorious species from the Phytophthora and Pythium genera.[1][2][3] Its primary mode of action is the disruption of fundamental cellular processes, specifically the biosynthesis of phospholipids and fatty acids.[1] This interference with lipid metabolism compromises the integrity and functionality of the pathogen's cell membranes, ultimately leading to the cessation of growth and development.[1] This technical guide provides an in-depth exploration of the biochemical mechanisms underlying this compound's inhibitory effects on phospholipid synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Introduction: The Critical Role of Phospholipids in Oomycete Pathogens

Phospholipids are amphipathic molecules that form the structural basis of all biological membranes. In oomycetes, as in other eukaryotes, the plasma membrane and internal organellar membranes are composed of a phospholipid bilayer. This bilayer is crucial for maintaining cellular integrity, regulating the passage of molecules, and providing a matrix for membrane-bound enzymes involved in various metabolic and signaling pathways. The major classes of phospholipids in fungi and oomycetes include phosphatidylcholine (PC), phosphatidylethanolamine (PE), phosphatidylserine (PS), and phosphatidylinositol (PI).[4] The precise composition and regulation of these phospholipids are vital for the pathogen's growth, sporulation, and infectivity.

This compound exerts its fungicidal activity by targeting the intricate pathways of phospholipid and fatty acid biosynthesis.[1][2] While the overarching mechanism is understood to be the disruption of membrane formation, the specific enzymatic targets within these pathways are a subject of ongoing investigation.

The Biochemical Nexus: Propamocarb's Impact on Fatty Acid and Phospholipid Synthesis

The biosynthesis of phospholipids is intrinsically linked to the synthesis of fatty acids, which provide the hydrophobic tails of these essential membrane components. Evidence strongly suggests that this compound interferes with fatty acid metabolism in oomycetes.

Alteration of Fatty Acid Profiles: The Accumulation of Δ7-Hexadecenoic Acid

A key indicator of propamocarb's effect on fatty acid synthesis is the observed accumulation of an unusual fatty acid, Δ7-hexadecenoic acid, in oomycetes such as Pythium ultimum and various Phytophthora species upon treatment with the fungicide.[5] This finding is significant as this particular fatty acid is not typically found in these organisms, suggesting that propamocarb blocks a specific step in the fatty acid elongation or desaturation pathway. The precise enzyme inhibited remains to be definitively identified, but it is hypothesized to be a fatty acid desaturase or elongase.

Fatty_Acid_Pathway_Inhibition cluster_0 Fatty Acid Biosynthesis Acetyl-CoA Acetyl-CoA Fatty_Acid_Synthase Fatty_Acid_Synthase Palmitic_Acid Palmitic_Acid Elongases_Desaturases Elongases_Desaturases Normal_Fatty_Acids Normal_Fatty_Acids Propamocarb Propamocarb Delta7_Hexadecenoic_Acid Delta7_Hexadecenoic_Acid

Disruption of Phospholipid Biosynthesis

The disruption of fatty acid metabolism has a direct downstream effect on phospholipid synthesis. With an altered pool of available fatty acids, the pathogen is unable to produce the correct phospholipids required for functional membranes. While the specific enzymatic target of propamocarb within the phospholipid biosynthesis pathway has not been definitively elucidated in oomycetes, the general pathway provides potential points of inhibition.

In fungi, the synthesis of major phospholipids like phosphatidylcholine can occur through the Kennedy pathway, which involves the sequential action of choline kinase, CTP:phosphocholine cytidylyltransferase (CCT), and cholinephosphotransferase. Inhibition of any of these enzymes would lead to a depletion of phosphatidylcholine, a major component of oomycete membranes.

Phospholipid_Synthesis_Inhibition cluster_1 Phosphatidylcholine Synthesis (Kennedy Pathway) Choline Choline Phosphocholine Phosphocholine CDP-Choline CDP-Choline Diacylglycerol Diacylglycerol Phosphatidylcholine Phosphatidylcholine Propamocarb Propamocarb

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound have been quantified against various life stages of oomycete pathogens. The following table summarizes the effective concentration (EC50) values for this compound against Phytophthora nicotianae.

Life StageEC50 Range (µg/mL)Reference
Mycelial Growth2,200 - 90,100[6]
Sporangium Production133.8 - 481.3[6]
Zoospore Motility88.1 - 249.8[6]
Zoospore Germination1.9 - 184.6[6]

Table 1: EC50 values of this compound against different developmental stages of Phytophthora nicotianae.

Experimental Protocols

Analysis of Fatty Acid Composition in Oomycetes Treated with this compound

This protocol outlines a general method for the analysis of fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS) to investigate the effects of this compound on the fatty acid profile of oomycetes.

Materials:

  • Oomycete culture (e.g., Phytophthora spp. or Pythium spp.)

  • Liquid growth medium appropriate for the oomycete

  • This compound solution of known concentration

  • Methanol

  • Chloroform

  • Internal standard (e.g., heptadecanoic acid)

  • BF3-methanol or other transesterification reagent

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

Procedure:

  • Culturing and Treatment: Grow the oomycete in liquid medium to the desired growth phase. Introduce this compound at various concentrations to the cultures and incubate for a defined period. Include a solvent control.

  • Harvesting and Lipid Extraction: Harvest the mycelia by filtration. Perform a total lipid extraction using a modified Bligh and Dyer method with a chloroform:methanol:water solvent system.

  • Transesterification: Convert the fatty acids in the lipid extract to their corresponding methyl esters (FAMEs) by heating with BF3-methanol.

  • Extraction of FAMEs: Extract the FAMEs from the reaction mixture with hexane.

  • GC-MS Analysis: Analyze the FAMEs by GC-MS. Identify individual FAMEs based on their retention times and mass spectra compared to known standards. Quantify the relative amounts of each fatty acid.

GCMS_Workflow cluster_2 Fatty Acid Analysis Workflow Culture Oomycete Culture + Propamocarb Harvest Harvest Mycelia Lipid_Extraction Total Lipid Extraction Transesterification Transesterification to FAMEs FAME_Extraction Hexane Extraction of FAMEs GCMS GC-MS Analysis Data_Analysis Data Analysis and Quantification

In Vitro Assay for Fatty Acid Synthase (FAS) Inhibition

This protocol provides a method to assess the direct inhibitory effect of this compound on fatty acid synthase activity.

Materials:

  • Partially purified fatty acid synthase from the target oomycete

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.0, with DTT)

  • This compound solutions of varying concentrations

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Enzyme Preparation: Isolate and partially purify fatty acid synthase from the oomycete mycelia.

  • Assay Mixture: Prepare a reaction mixture containing the reaction buffer, acetyl-CoA, and NADPH.

  • Inhibitor Incubation: Add different concentrations of this compound to the assay mixture and pre-incubate with the enzyme for a short period.

  • Reaction Initiation: Initiate the reaction by adding malonyl-CoA.

  • Monitoring NADPH Oxidation: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH during fatty acid synthesis.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration and determine the IC50 value of this compound for FAS activity.

Conclusion and Future Directions

This compound's mode of action through the inhibition of phospholipid and fatty acid synthesis represents a targeted and effective strategy for controlling oomycete pathogens. The accumulation of the unique fatty acid, Δ7-hexadecenoic acid, provides a significant clue to its specific impact on fatty acid metabolism. However, the precise enzymatic targets within both the fatty acid and phospholipid biosynthesis pathways in oomycetes remain to be definitively identified.

Future research should focus on:

  • Enzyme Inhibition Studies: Conducting in vitro enzyme assays with purified enzymes from oomycetes to identify the specific desaturase, elongase, or other enzymes in the lipid biosynthesis pathways that are directly inhibited by propamocarb.

  • Metabolomic and Lipidomic Analyses: Employing advanced analytical techniques to gain a more comprehensive understanding of the changes in the lipidome and metabolome of oomycetes upon treatment with propamocarb.

  • Molecular Docking and Structural Biology: Using computational and structural biology approaches to model the interaction of propamocarb with potential target enzymes to elucidate the molecular basis of inhibition.

A deeper understanding of the precise molecular targets of this compound will not only enhance our knowledge of its mode of action but also aid in the development of novel and more effective oomycete control agents and in managing the potential for fungicide resistance.

References

Propamocarb Hydrochloride's Disruption of Fungal Cell Membrane Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propamocarb hydrochloride is a systemic fungicide renowned for its efficacy against Oomycete pathogens, a group of destructive plant pathogens including Pythium and Phytophthora species.[1][2] Its primary mode of action resides in the disruption of fundamental cellular processes, specifically the biosynthesis of phospholipids and fatty acids.[1][3][4][5] This interference with the production of essential membrane components leads to a catastrophic loss of cell membrane integrity, ultimately increasing permeability and causing cell death. This technical guide provides an in-depth exploration of the core mechanism of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the key pathways and workflows.

Core Mechanism of Action: Inhibition of Phospholipid and Fatty Acid Synthesis

This compound's fungicidal activity is primarily attributed to its ability to inhibit the synthesis of phospholipids and fatty acids, which are indispensable components of fungal cell membranes.[1][4][5] The cell membrane is a critical barrier that maintains cellular homeostasis by regulating the passage of ions and molecules. By disrupting the production of its core building blocks, this compound compromises the structural and functional integrity of the fungal cell membrane.[1] This leads to a cascade of detrimental effects, including increased membrane permeability, leakage of essential cytoplasmic contents, and ultimately, cessation of growth and sporulation.[1][6]

The multifaceted nature of this mechanism, targeting multiple sites within the lipid biosynthesis pathways, contributes to a lower likelihood of resistance development compared to fungicides with a single mode of action.[1]

Quantitative Data: Impact on Fungal Growth and Development

While direct quantitative data on the alteration of membrane permeability by this compound is not extensively available in publicly accessible literature, studies have quantified its inhibitory effects on various growth and developmental stages of Oomycetes. The following table summarizes the effective concentration (EC50) values for this compound against Phytophthora nicotianae, a significant plant pathogen.

Fungal StageEC50 (µg/mL)Reference
Mycelial Growth2,200 - 90,100[7]
Sporangium Production133.8 - 481.3[7]
Zoospore Motility88.1 - 249.8[7]
Zoospore Germination1.9 - 184.6[7]

These values demonstrate that this compound is highly effective in inhibiting the germination of zoospores and the production of sporangia at significantly lower concentrations than those required to inhibit mycelial growth, suggesting that the disruption of membrane formation is particularly critical during these developmental stages.

Experimental Protocols

Investigating the precise effects of this compound on fungal cell membrane permeability involves a variety of established experimental protocols. The following sections detail the methodologies that can be employed to quantify these effects.

Measurement of Mycelial Growth Inhibition

This protocol is used to determine the EC50 value of a fungicide on the vegetative growth of a fungus.

Protocol:

  • Medium Preparation: Prepare a suitable growth medium, such as clarified V8 agar, and amend it with a series of concentrations of this compound (e.g., 0, 1, 10, 25, 50, and 100 µg/mL).[7]

  • Inoculation: Place a mycelial plug of the target fungus (e.g., Phytophthora nicotianae) of a standardized diameter (e.g., 5 mm) onto the center of each agar plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony on the control plate (without fungicide) reaches the edge of the plate.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis.

Electrolyte Leakage Assay

This assay measures the leakage of ions from fungal cells, which is an indicator of compromised membrane integrity.

Protocol:

  • Fungal Culture: Grow the target fungus in a liquid medium.

  • Treatment: Harvest the mycelia, wash them with deionized water, and resuspend them in a solution containing various concentrations of this compound.

  • Incubation: Incubate the mycelial suspensions for a defined period.

  • Conductivity Measurement: Measure the electrical conductivity of the supernatant at different time points using a conductivity meter.

  • Total Leakage: To determine the total electrolyte content, boil the mycelial suspensions to induce complete cell lysis and measure the final conductivity.

  • Analysis: Express the electrolyte leakage as a percentage of the total conductivity.

Fatty Acid Synthesis Inhibition Assay

This assay directly measures the inhibition of fatty acid synthesis in the presence of the fungicide.

Protocol:

  • Fungal Protoplasts/Spheroplasts Preparation: Prepare protoplasts or spheroplasts from the fungal mycelia to facilitate the uptake of radiolabeled precursors.

  • Radiolabeling: Incubate the protoplasts/spheroplasts with a radiolabeled precursor of fatty acid synthesis, such as [14C]acetate, in the presence of different concentrations of this compound.

  • Lipid Extraction: After incubation, extract the total lipids from the cells.

  • Separation and Quantification: Separate the fatty acids from the lipid extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Analysis: Quantify the amount of radiolabel incorporated into the fatty acid fraction using a scintillation counter. The inhibition of fatty acid synthesis is calculated as the percentage reduction in radiolabel incorporation compared to the control.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental procedures described in this guide.

G cluster_0 This compound's Mode of Action Propamocarb Propamocarb Inhibition Inhibition Propamocarb->Inhibition Fatty Acid Synthesis Fatty Acid Synthesis Inhibition->Fatty Acid Synthesis Phospholipid Synthesis Phospholipid Synthesis Inhibition->Phospholipid Synthesis Cell Membrane Components Cell Membrane Components Fatty Acid Synthesis->Cell Membrane Components Phospholipid Synthesis->Cell Membrane Components Disrupted Membrane Integrity Disrupted Membrane Integrity Cell Membrane Components->Disrupted Membrane Integrity Lack of Increased Permeability Increased Permeability Disrupted Membrane Integrity->Increased Permeability Cell Death Cell Death Increased Permeability->Cell Death

Caption: Mechanism of this compound on fungal cells.

G cluster_1 Experimental Workflow: Electrolyte Leakage Assay Start Start Fungal Culture Fungal Culture Start->Fungal Culture Harvest & Wash Mycelia Harvest & Wash Mycelia Fungal Culture->Harvest & Wash Mycelia Treat with Propamocarb Treat with Propamocarb Harvest & Wash Mycelia->Treat with Propamocarb Incubate Incubate Treat with Propamocarb->Incubate Measure Conductivity Measure Conductivity Incubate->Measure Conductivity Boil for Total Leakage Boil for Total Leakage Measure Conductivity->Boil for Total Leakage Final Conductivity Measurement Final Conductivity Measurement Boil for Total Leakage->Final Conductivity Measurement Analyze Data Analyze Data Final Conductivity Measurement->Analyze Data End End Analyze Data->End

Caption: Workflow for assessing membrane permeability via electrolyte leakage.

Conclusion

This compound remains a critical tool in the management of Oomycete-incited plant diseases. Its efficacy is rooted in the disruption of fundamental fungal cell membrane biosynthesis. While the direct quantification of membrane permeability changes induced by this fungicide requires further investigation, the available data on its potent inhibitory effects on fungal growth and development strongly support its proposed mechanism of action. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate details of its interaction with the fungal cell membrane, paving the way for the development of more effective and sustainable disease control strategies.

References

Initial Screening of Propamocarb Hydrochloride Against Plant Pathogens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of Propamocarb hydrochloride, a systemic carbamate fungicide, against a range of economically important plant pathogens, primarily within the Oomycete class. This document outlines detailed experimental protocols, presents quantitative efficacy data in structured tables, and visualizes key biological and experimental workflows using Graphviz diagrams.

Introduction

This compound is a well-established fungicide recognized for its specific activity against Oomycetes, a group of destructive plant pathogens including Phytophthora and Pythium species.[1][2] These pathogens are responsible for a variety of devastating diseases such as late blight, damping-off, and root rot in numerous crops.[1] The mode of action of this compound involves the inhibition of phospholipid and fatty acid biosynthesis, which disrupts the formation of fungal cell membranes, thereby affecting mycelial growth, spore production, and germination.[1][3] This guide serves as a technical resource for researchers involved in the screening and development of fungicides, providing foundational data and methodologies for the evaluation of this compound's efficacy.

In-Vitro Efficacy Data

The following tables summarize the in-vitro efficacy of this compound against various plant pathogens, primarily focusing on the effective concentration required to inhibit 50% of growth or development (EC50).

Efficacy Against Phytophthora Species

This compound exhibits varied efficacy against different species of Phytophthora and its different life stages.

PathogenLife StageEC50 (µg/mL)Reference
Phytophthora nicotianaeMycelial Growth2,200 - 90,100[4]
Sporangium Production133.8 - 481.3[4]
Zoospore Motility88.1 - 249.8[4]
Zoospore Germination1.9 - 184.6[4]
Phytophthora cactorumMycelial GrowthNot significantly effective[5]
Phytophthora palmivoraMycelial Growth111[4]
Phytophthora drechsleriMycelial Growth>1,000[4]
Phytophthora infestansMycelial Growth6,246[4]
Oospore FormationComplete inhibition at 100[4]
Efficacy Against Pythium Species

This compound is widely used for the control of Pythium species, which cause damping-off and root rot in a variety of crops.

PathogenEC50 (µg/mL)Reference
Pythium aphanidermatum10.21[4]
Pythium splendens0.5 - 10[4]
Pythium irregulare0.5 - 10[4]
Pythium ultimum0.5 - 10[4]
Pythium arrhenomanes0.5 - 10[4]

In-Vivo, Greenhouse, and Field Efficacy

The following table summarizes the efficacy of this compound in controlling plant diseases in non-laboratory settings.

CropDiseasePathogenApplication DetailsEfficacyReference
PotatoLate BlightPhytophthora infestans6 sprays of 0.1% solution at 8-day intervals71.21% reduction in disease incidence, 65.32% reduction in severity, 85.82% increase in tuber yield over control.[6]
PotatoLate BlightPhytophthora infestansIn-vivo application on potted plants90% control at 676 - 1530 ppm[7]
CucumberDowny MildewPseudoperonospora cubensisField trial with Fluopicolide 6.25% + this compound 62.5% SC @ 1500 ml/ha82.43% disease control and 39.8% yield increase compared to untreated control.[8]
CucumberDowny MildewPseudoperonospora cubensisField trial in FloridaProvided adequate control in all three trials.[9]

Experimental Protocols

This section provides detailed methodologies for key in-vitro screening experiments.

In-Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol is a standard method for determining the fungitoxic activity of a compound against mycelial growth.

4.1.1 Materials

  • Pure culture of the test pathogen (e.g., Phytophthora or Pythium species)

  • Potato Dextrose Agar (PDA) or V8 juice agar

  • Sterile Petri dishes (90 mm)

  • This compound stock solution of known concentration

  • Sterile distilled water

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

4.1.2 Procedure

  • Media Preparation: Prepare the desired agar medium (e.g., PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.

  • Fungicide Amendment: Add the required volume of this compound stock solution to the molten agar to achieve the desired final concentrations. For the control plates, add an equivalent volume of sterile distilled water. Mix thoroughly by gentle swirling.

  • Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing culture of the test pathogen, cut a mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the specific pathogen (typically 25 ± 2°C) in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily or when the fungal growth in the control plates has reached the edge of the plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    % Inhibition = ((dc - dt) / dc) x 100

    Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

4.1.3 Determination of EC50

The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logit analysis.

In-Vitro Zoospore Germination Assay

This protocol assesses the effect of a fungicide on the germination of oomycete zoospores.

4.2.1 Materials

  • Culture of the test pathogen capable of producing sporangia and releasing zoospores (e.g., Phytophthora nicotianae)

  • V8 juice agar or other suitable medium for sporulation

  • Sterile distilled water (chilled to 4°C)

  • This compound stock solution

  • Water agar plates

  • Microscope

4.2.2 Procedure

  • Zoospore Production: Grow the pathogen on a suitable medium to induce sporangia formation. To trigger zoospore release, flood the culture with chilled sterile distilled water and incubate at room temperature for about 20-30 minutes.

  • Zoospore Suspension: Collect the zoospore suspension and adjust the concentration using a hemocytometer.

  • Treatment: Prepare a series of dilutions of this compound in sterile distilled water.

  • Inoculation: Spread a known volume (e.g., 100 µL) of the adjusted zoospore suspension onto water agar plates containing the different concentrations of this compound.

  • Incubation: Incubate the plates at 25°C in the dark for 24-48 hours.

  • Data Collection: Using a microscope, count the number of germinated and non-germinated zoospores in a random field of view. A zoospore is considered germinated if the germ tube is at least half the diameter of the zoospore.

  • Calculation of Inhibition: Calculate the percentage of germination inhibition for each treatment compared to the control.

Visualizations

Signaling Pathway and Mode of Action

This compound's primary mode of action is the disruption of fatty acid and phospholipid biosynthesis, which are crucial for the formation and function of the pathogen's cell membrane.

cluster_0 Oomycete Cell Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA carboxylase Fatty_Acid_Synthase Fatty Acid Synthase Complex Malonyl-CoA->Fatty_Acid_Synthase Fatty_Acids Fatty Acids Fatty_Acid_Synthase->Fatty_Acids Phospholipids Phospholipids Fatty_Acids->Phospholipids Glycerol-3-phosphate Glycerol-3-phosphate Glycerol-3-phosphate->Phospholipids Cell_Membrane Cell Membrane Formation & Integrity Phospholipids->Cell_Membrane Propamocarb_hydrochloride Propamocarb hydrochloride Propamocarb_hydrochloride->Fatty_Acid_Synthase Inhibits Propamocarb_hydrochloride->Phospholipids Inhibits Synthesis

Caption: Mode of action of this compound.

Experimental Workflow: In-Vitro Mycelial Growth Inhibition Assay

The following diagram illustrates the workflow for the poisoned food technique.

cluster_workflow Poisoned Food Technique Workflow A Prepare & Autoclave Growth Medium (e.g., PDA) B Cool Medium to 45-50°C A->B C Add Propamocarb HCl (Treatment) or Sterile Water (Control) to Molten Agar B->C D Pour into Sterile Petri Dishes C->D E Inoculate Center of Plate with Mycelial Plug of Pathogen D->E F Incubate at Optimal Temperature E->F G Measure Colony Diameter F->G H Calculate Percent Inhibition & Determine EC50 G->H

Caption: In-vitro screening workflow.

Conclusion

This compound demonstrates significant inhibitory activity against a range of Oomycete plant pathogens, particularly various species of Phytophthora and Pythium. Its efficacy varies depending on the pathogen species and the specific life stage being targeted, with zoospore germination often being more sensitive than mycelial growth. The provided experimental protocols offer a standardized approach for the initial screening and evaluation of this fungicide. The data and methodologies presented in this guide can serve as a valuable resource for researchers in the fields of plant pathology and fungicide development, aiding in the design of effective disease management strategies.

References

Propamocarb Hydrochloride: A Technical Guide to its Physical and Chemical Properties for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties of propamocarb hydrochloride, a systemic fungicide with specific activity against Oomycete pathogens. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of critical data and experimental methodologies to support further research and development efforts.

Executive Summary

This compound is a carbamate fungicide recognized for its systemic and protective action in various agricultural applications.[1] A thorough understanding of its physicochemical properties is fundamental for formulation development, environmental fate assessment, and toxicological studies. This guide summarizes key quantitative data, details standardized experimental protocols for their determination, and provides a visual representation of its mode of action.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound, compiled from various scientific and regulatory sources.

Table 1: General and Physical Properties

PropertyValueReference(s)
Chemical Name (IUPAC) propyl 3-(dimethylamino)propylcarbamate hydrochloride[2]
CAS Registry Number 25606-41-1[2]
Molecular Formula C₉H₂₁ClN₂O₂[2]
Molecular Weight 224.7 g/mol [2]
Physical State Colorless, very hygroscopic crystalline solid with a faint aromatic odor.[3]
Melting Point 45-64.2 °C[2][3][4]
Vapor Pressure 3.85 x 10⁻² mPa (20 °C) to 8.1 x 10⁻⁵ Pa (25 °C)[2][4][5]
Density 1.16 g/cm³ (20.5 °C)[4]

Table 2: Solubility and Partitioning Properties

PropertyValueReference(s)
Solubility in Water >500 g/L (20 °C)[2]
Solubility in Organic Solvents (g/L at 20-25 °C)
   Methanol>500 - 656[2][3]
   Dichloromethane>430 - >626[2][3]
   Isopropanol>300[3]
   Acetone560[2]
   Ethyl Acetate4.34 - 23[2][3]
   Toluene<0.1 - 0.14[2][3]
   Hexane<0.01 - <0.1[2][3]
n-Octanol/Water Partition Coefficient (log Kow) -1.21 to -1.4 (pH 7)[2][6]
Dissociation Constant (pKa) 9.1 - 9.3 (20 °C)[2][3]

Table 3: Stability Profile

PropertyDetailsReference(s)
Hydrolytic Stability Very stable; half-life of 5 days at pH 14, 1.3 x 10³ years at pH 9, and 1.3 x 10⁷ years at pH 5.[3]
Thermal Stability Stable at 55 °C for over 2 years. Decomposes at 150 °C.[3][4]
Photolytic Stability Stable to light, even with the addition of acetone.[3]

Experimental Protocols

The following methodologies are based on internationally recognized OECD Guidelines for the Testing of Chemicals and standard laboratory practices for determining the physicochemical properties of substances like this compound.

Melting Point Determination (Capillary Method)

Principle: This method determines the temperature at which the substance transitions from a solid to a liquid phase.

Apparatus:

  • Melting point apparatus with a heating block and temperature control.

  • Glass capillary tubes (one end sealed).

  • Thermometer or digital temperature probe.

Procedure:

  • A small amount of finely powdered, dry this compound is introduced into a glass capillary tube.

  • The tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperatures at which melting begins and is complete are observed and recorded as the melting range. A narrow melting range is indicative of a pure substance.

Vapor Pressure Determination (Static Method)

Principle: The static method measures the saturation vapor pressure of a substance at a given temperature in a closed system at equilibrium.

Apparatus:

  • Constant temperature bath.

  • Sample vessel connected to a pressure measuring device (e.g., manometer) and a vacuum line.

Procedure:

  • A sample of this compound is placed in the sample vessel.

  • The system is evacuated to remove air.

  • The sample vessel is brought to the desired temperature in the constant temperature bath.

  • The pressure in the vessel is monitored until it reaches a constant value, which is the vapor pressure of the substance at that temperature.

Water Solubility (Flask Method)

Principle: This method determines the saturation concentration of a substance in water at a specific temperature.

Apparatus:

  • Constant temperature water bath with a shaker.

  • Flasks with stoppers.

  • Analytical method for quantification (e.g., HPLC).

Procedure:

  • An excess amount of this compound is added to a known volume of water in a flask.

  • The flask is agitated in a constant temperature bath until equilibrium is reached.

  • The solution is allowed to stand for a sufficient time to allow any undissolved solid to settle.

  • A sample of the clear aqueous solution is carefully taken and the concentration of this compound is determined using a suitable analytical method.

n-Octanol/Water Partition Coefficient (Shake Flask Method)

Principle: This method determines the ratio of the concentration of a substance in the n-octanol phase to its concentration in the aqueous phase at equilibrium, providing a measure of its lipophilicity.

Apparatus:

  • Separatory funnels.

  • Mechanical shaker.

  • Analytical method for quantification in both phases.

Procedure:

  • n-Octanol and water are mutually saturated before the experiment.

  • A known amount of this compound is dissolved in either water or n-octanol.

  • The solution is placed in a separatory funnel with the other solvent.

  • The funnel is shaken until equilibrium is reached.

  • The two phases are separated, and the concentration of the substance in each phase is determined.

  • The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Dissociation Constant (Titration Method)

Principle: For an acidic or basic substance, the pKa is determined by titrating a solution of the substance with a standard solution of a strong base or acid and monitoring the pH.

Apparatus:

  • pH meter with an electrode.

  • Burette.

  • Magnetic stirrer.

Procedure:

  • A solution of this compound of known concentration is prepared.

  • A standardized solution of a strong base (e.g., NaOH) is added incrementally from a burette.

  • The pH of the solution is measured after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted.

  • The pKa is determined from the pH at the half-equivalence point.

Mode of Action: Inhibition of Phospholipid and Fatty Acid Synthesis

This compound's fungicidal activity stems from its ability to inhibit the biosynthesis of phospholipids and fatty acids within the fungal cell.[7][8][9] This disruption of cell membrane components leads to a loss of membrane integrity and ultimately inhibits mycelial growth, sporangia formation, and spore germination.[9]

Propamocarb_Mode_of_Action cluster_fungal_cell Oomycete Fungal Cell Propamocarb Propamocarb Hydrochloride Uptake Cellular Uptake Propamocarb->Uptake Enters cell Biosynthesis Phospholipid & Fatty Acid Biosynthesis Pathway Uptake->Biosynthesis Inhibits CellMembrane Cell Membrane Components Biosynthesis->CellMembrane Produces MembraneIntegrity Loss of Membrane Integrity CellMembrane->MembraneIntegrity Disruption leads to GrowthInhibition Inhibition of: - Mycelial Growth - Sporangia Formation - Spore Germination MembraneIntegrity->GrowthInhibition Results in

Caption: Mode of action of this compound in Oomycetes.

Conclusion

This technical guide provides a comprehensive summary of the physical and chemical properties of this compound, along with standardized methodologies for their determination. The compiled data and the visual representation of its mode of action offer a valuable resource for researchers and professionals engaged in the study and application of this important fungicide. This information is intended to facilitate further research into its environmental behavior, toxicological profile, and the development of new and improved formulations.

References

A Comprehensive Technical Guide to the History and Agricultural Application of Propamocarb Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propamocarb hydrochloride is a systemic carbamate fungicide that has been a significant tool in agriculture for the control of diseases caused by Oomycete pathogens.[1] First introduced to European markets in 1978, it provides both protective and curative action against a range of devastating plant diseases.[2][3] This technical guide delves into the history, mode of action, chemical properties, and agricultural applications of this compound, presenting key data and experimental protocols for a scientific audience.

History and Development

Developed by Bayer CropScience, propamocarb was first reported in 1978.[4][5] It was introduced to address the need for effective control of Oomycetes, a class of pathogens responsible for diseases like late blight, downy mildew, and damping-off.[2][5] Propamocarb is typically formulated as its hydrochloride salt to improve water solubility and stability.[6] Over the years, it has been registered and used in more than 30 countries, becoming a staple in integrated pest management (IPM) programs due to its unique mode of action and safety profile towards some beneficial microorganisms.[2][7] The United States Environmental Protection Agency (EPA) initiated a reregistration process for pesticides registered before 1984, including this compound, to ensure they meet contemporary safety standards.[8]

Physicochemical Properties

The technical grade active ingredient, this compound, possesses distinct physical and chemical properties that are crucial for its formulation and application.

PropertyValueReference
Chemical Name Propyl 3-(dimethylamino)propylcarbamate hydrochloride[9]
CAS Number 25606-41-1[9]
Molecular Formula C₉H₂₁ClN₂O₂[9]
Molecular Mass 224.7 g/mol [9]
Melting Point 45-55°C (technical); 64.2°C (pure)[7][9]
Vapour Pressure 6 x 10⁻⁶ Torr at 25°C[7]
Solubility (at 25°C) >700 g/L in water; >500 g/L in methanol; >430 g/L in methylene chloride; <0.1 g/L in toluene and hexane[7]
Dissociation Constant (pKa) 9.1[7]
Octanol/Water Partition Coefficient (Kow) 2.5 x 10⁻³[7]
Stability Very stable to hydrolysis; half-life at pH 9 is 1.3 x 10³ years. Stable at 55°C for over 2 years.[7]

Mode of Action and Fungicidal Spectrum

This compound's efficacy stems from its unique biochemical mechanism, which distinguishes it from many other fungicides, resulting in no known cross-resistance.[5]

Biochemical Mechanism

The primary mode of action of propamocarb is the disruption of fungal cell membrane integrity. It inhibits the biosynthesis of essential phospholipids and fatty acids, which are critical components of the cell membrane.[5][10] This disruption halts the growth of fungal mycelia, prevents the formation of sporangia and oospores, and inhibits the germination of spores.[2][5] The systemic nature of the fungicide means it is absorbed by the plant's roots and leaves and translocated throughout the plant, providing comprehensive protection.[6][10]

cluster_fungus Oomycete Fungal Cell Precursors Precursors Fatty_Acid_PL_Synthesis Fatty_Acid_PL_Synthesis Precursors->Fatty_Acid_PL_Synthesis Biosynthesis Pathway Membrane_Components Membrane_Components Fatty_Acid_PL_Synthesis->Membrane_Components Forms Cell_Membrane_Integrity Cell_Membrane_Integrity Membrane_Components->Cell_Membrane_Integrity Maintains Mycelial_Growth Mycelial_Growth Cell_Membrane_Integrity->Mycelial_Growth Allows Sporulation Sporulation Cell_Membrane_Integrity->Sporulation Allows Infection Infection Mycelial_Growth->Infection Sporulation->Infection Propamocarb Propamocarb Propamocarb->Fatty_Acid_PL_Synthesis Inhibits

Fig. 1: this compound's mode of action.
Fungicidal Spectrum

This compound is specifically active against fungi in the class Oomycetes.[7] It is widely used to control a variety of plant diseases on numerous crops.[5]

Pathogen GenusCommon Diseases Caused
PythiumDamping-off, Root Rot, Blight
PhytophthoraRoot and Stem Rot, Late Blight, Black Shank
PeronosporaDowny Mildew
PseudoperonosporaDowny Mildew
BremiaDowny Mildew
AphanomycesRoot Rot

Synthesis, Formulation, and Application

Chemical Synthesis

The commercial synthesis of propamocarb involves a nucleophilic substitution reaction. The process typically reacts 3-(dimethylamino)propylamine with propyl chloroformate.[6][11] The resulting compound is formulated as a hydrochloride salt to enhance its stability and solubility in water.[6]

cluster_workflow Synthesis Workflow Reactants Reactants: - 3-(dimethylamino)propylamine - Propyl Chloroformate Reaction_Vessel Reaction Vessel Reactants->Reaction_Vessel Solvent Solvent: (e.g., Toluene or Propanol) Solvent->Reaction_Vessel Reaction Nucleophilic Substitution (Controlled Temperature) Reaction_Vessel->Reaction Separation Phase Separation / Distillation Reaction->Separation Product This compound Separation->Product cluster_workflow QuEChERS Analytical Workflow Sample Homogenized Sample (10-15g) Extraction Add Acetonitrile Shake (1 min) Sample->Extraction Salting_Out Add MgSO₄ / NaCl Shake (1 min) Extraction->Salting_Out Centrifuge1 Centrifuge (≥3000 rcf, 5 min) Salting_Out->Centrifuge1 dSPE Transfer Supernatant Add PSA / MgSO₄ (d-SPE) Vortex (30s) Centrifuge1->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Analysis Transfer Final Extract Analyze via HPLC-DAD or LC-MS Centrifuge2->Analysis

References

Audience: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Principles of Propamocarb Hydrochloride's Mode of Action

Abstract

This compound is a systemic fungicide renowned for its efficacy against Oomycete pathogens, a class of destructive plant pathogens including Phytophthora and Pythium species. Its unique mode of action distinguishes it from many other fungicides, making it a valuable tool in disease management and resistance mitigation strategies. This technical guide delineates the fundamental biochemical and physiological principles underlying the fungicidal activity of this compound. The primary mechanism involves the disruption of cell membrane integrity through the inhibition of phospholipid and fatty acid biosynthesis. This guide provides a comprehensive overview of its mechanism, supported by quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of the involved biological pathways and experimental workflows.

Introduction

This compound is a carbamate-based fungicide with systemic properties, allowing it to be absorbed and translocated throughout the plant, offering both protective and curative action against a range of Oomycete-induced diseases such as downy mildew, late blight, and damping-off.[1][2][3] A key feature of propamocarb is its multi-site action, which reduces the likelihood of pathogens developing resistance compared to single-site fungicides.[4] While its classification as a carbamate suggests potential cholinesterase inhibition, its primary fungicidal efficacy is attributed to a distinct and more specific mechanism targeting fungal cell metabolism.[1][2]

Primary Mode of Action: Disruption of Lipid Synthesis and Membrane Integrity

The core mechanism of this compound's fungicidal activity is the inhibition of phospholipid and fatty acid biosynthesis within the pathogen's cells.[2][5] These lipids are fundamental components of the cell membrane, crucial for maintaining structural integrity, regulating permeability, and facilitating cellular signaling.

By interfering with the synthesis of these vital components, this compound initiates a cascade of detrimental effects on the fungal pathogen:

  • Compromised Membrane Structure: The disruption of phospholipid and fatty acid production leads to a structurally unsound cell membrane, rendering it unable to perform its essential functions.[4]

  • Inhibition of Fungal Development: This cellular disruption effectively halts critical stages of the fungal life cycle, including mycelial growth, the formation of sporangia, and the germination of spores.[2][5]

The precise enzymatic target within the fatty acid and phospholipid biosynthesis pathway has been a subject of speculation but is not definitively identified in publicly available literature.[3] However, the downstream effects on fungal growth and development are well-documented.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action, highlighting the inhibition of the fatty acid and phospholipid biosynthesis pathway and its subsequent impact on fungal cell integrity and growth.

Propamocarb_Signaling_Pathway cluster_pathogen Oomycete Pathogen Cell cluster_effects Resulting Phenotype Propamocarb Propamocarb hydrochloride Pathway Fatty Acid & Phospholipid Biosynthesis Pathway Propamocarb->Pathway Inhibits Lipids Essential Membrane Lipids (Phospholipids, Fatty Acids) Pathway->Lipids Produces Membrane Cell Membrane Integrity Lipids->Membrane Maintains MycelialGrowth Mycelial Growth Membrane->MycelialGrowth Permits Sporulation Sporangium Formation & Spore Germination Membrane->Sporulation Permits GrowthArrest Fungal Growth Arrest MycelialGrowth->GrowthArrest Sporulation->GrowthArrest Mycelial_Growth_Assay cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_measure Measurement & Analysis A1 Prepare clarified V8 agar medium. A2 Incorporate Propamocarb HCl at varying concentrations (e.g., 0, 1, 10, 25, 50, 100 mg/mL) into the molten agar. A1->A2 A3 Pour amended agar into Petri dishes. A2->A3 B1 Place a mycelial plug from an actively growing culture onto the center of each agar plate. A3->B1 B2 Incubate plates in the dark at a controlled temperature. B1->B2 C1 Measure colony diameter at regular intervals until the control plate shows significant growth. B2->C1 C2 Calculate relative growth compared to the non-amended control. C1->C2 C3 Determine the EC50 value using probit analysis. C2->C3 In_Vivo_Assay A Treat seedlings with a defined concentration of Propamocarb HCl (e.g., 3.6 mg/mL) via soil drench. C After a set period (e.g., 2 days), inoculate treated and control seedlings. A->C B Maintain a control group of untreated seedlings. B->C D Inoculation Method: Apply a zoospore suspension (e.g., 10 µL with 20 zoospores) to the cotyledons. C->D E Incubate under conditions conducive to disease development (high humidity, optimal temperature). D->E F Assess disease severity and incidence after a defined incubation period. E->F G Compare the level of protection in treated vs. control plants. F->G

References

Propamocarb Hydrochloride: An In-depth Technical Guide on its Impact on Pythium Growth

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Propamocarb hydrochloride is a systemic carbamate fungicide with specific and potent activity against oomycete pathogens, most notably species of the genus Pythium, which are responsible for devastating damping-off and root rot diseases in a multitude of agricultural and horticultural crops.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantifiable impact on the growth and reproduction of Pythium, and detailed experimental protocols for its evaluation. The information is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of oomycete control agents.

Mechanism of Action

This compound primarily exerts its antifungal effect by disrupting the integrity of the oomycete cell membrane.[5] Its mode of action involves the inhibition of phospholipid and fatty acid synthesis, which are essential components of the cell membrane.[1][2] This disruption leads to a cascade of downstream effects, ultimately compromising cell wall formation and stability.[2][6] The Fungicide Resistance Action Committee (FRAC) classifies propamocarb in Group 28, highlighting its unique mode of action.[2][5] This multi-site activity is believed to contribute to a low to medium risk of resistance development.[2]

The systemic nature of this compound is a key feature of its efficacy.[1][5][7] Upon application, it is readily absorbed by the plant's roots and translocated throughout the plant via the xylem.[5] This ensures comprehensive protection of various plant parts, including roots, stems, and leaves, from both existing and new infections.[1][5]

Propamocarb_Hydrochloride_Mechanism_of_Action cluster_Pythium_Cell Pythium Cell Propamocarb Propamocarb Hydrochloride Phospholipid_Synthesis Phospholipid & Fatty Acid Synthesis Propamocarb->Phospholipid_Synthesis Inhibits Cell_Membrane Cell Membrane Integrity Phospholipid_Synthesis->Cell_Membrane Disrupts Cell_Wall Cell Wall Formation Cell_Membrane->Cell_Wall Compromises Mycelial_Growth Mycelial Growth Cell_Wall->Mycelial_Growth Inhibits Sporulation Sporulation (Zoospores, Oospores) Cell_Wall->Sporulation Inhibits

Caption: Mechanism of action of this compound on Pythium.

Quantitative Impact on Pythium Growth and Reproduction

The efficacy of this compound against Pythium species has been demonstrated in numerous in vitro and in vivo studies. Its impact is observed across various life stages, including mycelial growth, sporangium production, and zoospore activity. While much of the detailed quantitative data in the literature focuses on the closely related oomycete Phytophthora, the available information for Pythium indicates a significant inhibitory effect.

It is important to note that the sensitivity of Pythium isolates to this compound can vary between species and even among isolates of the same species. Furthermore, some studies have reported the development of resistance in certain Pythium populations, emphasizing the need for ongoing monitoring and resistance management strategies.[8][9]

Table 1: In Vitro Efficacy of this compound Against Pythium Species

Pythium SpeciesParameterEC50 (µg/mL)ObservationsReference
P. aphanidermatumMycelial Growth10.21 mg/l (10.21 µg/mL)Isolate from pepper was sensitive.[10]
P. aphanidermatumMycelial GrowthNot specifiedAll isolates from cucumber nurseries were sensitive.[11]
P. ultimumMycelial GrowthNot specifiedA single isolate was sensitive.[11]
P. tracheiphilumMycelial GrowthNot specifiedA single isolate was sensitive.[11]
P. debarianumMycelial GrowthNot specifiedProplant 722 SL (Propamocarb 722 g/l) showed 69% effectiveness in vitro.[12]
P. irregulareMycelial Growth>80 (for 2 isolates, EC90)Some isolates exhibited resistance.[8]

Note: EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in the measured parameter (e.g., mycelial growth).

Experimental Protocols

The following protocols are synthesized from methodologies described in the scientific literature for testing the efficacy of fungicides against Pythium.

In Vitro Mycelial Growth Inhibition Assay (Amended Agar Method)

This protocol determines the effect of this compound on the radial growth of Pythium on an artificial nutrient medium.

Materials:

  • Pure cultures of Pythium spp. growing on a suitable medium (e.g., Potato Dextrose Agar - PDA).

  • Sterile petri dishes (9 cm diameter).

  • Potato Dextrose Agar (PDA) or other suitable growth medium (e.g., clarified V8 agar).

  • This compound stock solution of known concentration.

  • Sterile distilled water.

  • Sterile cork borer or scalpel.

  • Incubator set to the optimal growth temperature for the Pythium species (typically 20-25°C).

Procedure:

  • Medium Preparation: Prepare the growth medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50°C.

  • Fungicide Amendment: Add the required volume of this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., a dilution series of 0, 1, 10, 50, 100 µg/mL). For the control, add an equivalent volume of sterile distilled water.

  • Pouring Plates: Swirl the flasks to ensure thorough mixing of the fungicide and pour the amended and control media into sterile petri dishes. Allow the agar to solidify.

  • Inoculation: Using a sterile cork borer or scalpel, cut mycelial plugs (typically 5 mm in diameter) from the actively growing margin of a Pythium culture.

  • Place one mycelial plug in the center of each amended and control agar plate, with the mycelial side in contact with the medium.

  • Incubation: Seal the petri dishes with paraffin film and incubate them in the dark at the optimal temperature for the Pythium species.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily or at the end of the incubation period when the control colony has reached the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value can then be determined using probit analysis or by plotting the inhibition percentage against the log-transformed fungicide concentration.

In_Vitro_Mycelial_Growth_Inhibition_Assay A Prepare sterile growth medium (e.g., PDA) B Amend cooled medium with Propamocarb HCl (serial dilutions) and pour plates A->B D Inoculate center of amended and control plates B->D C Cut mycelial plugs from active Pythium culture C->D E Incubate at optimal temperature D->E F Measure colony diameter E->F G Calculate % inhibition and determine EC50 F->G

Caption: Workflow for the in vitro mycelial growth inhibition assay.

In Vivo Seedling Protection Assay

This protocol assesses the protective efficacy of this compound against Pythium infection in a host plant.

Materials:

  • Healthy seedlings of a susceptible host plant (e.g., geranium, cucumber, tomato).

  • Pots or trays with sterile potting mix.

  • Pythium inoculum (e.g., colonized grain or zoospore suspension).

  • This compound formulation for drench application.

  • Growth chamber or greenhouse with controlled environmental conditions.

Procedure:

  • Planting: Transplant healthy seedlings into individual pots containing sterile potting mix.

  • Fungicide Application: Prepare a solution of this compound at the desired concentration (e.g., label rate). Apply the solution as a soil drench to the treated group of seedlings. Apply an equal volume of water to the control group.

  • Inoculation: After a specified period (e.g., 24-48 hours) to allow for systemic uptake of the fungicide, inoculate both treated and control seedlings with a known amount of Pythium inoculum.[13][14] This can be done by placing colonized grain near the roots or by drenching the soil with a zoospore suspension.

  • Incubation: Maintain the seedlings in a growth chamber or greenhouse under conditions favorable for disease development (e.g., high humidity, optimal temperature).

  • Disease Assessment: After a suitable incubation period (e.g., 7-21 days), assess disease severity. This can be based on various parameters such as:

    • Plant mortality rate.

    • Stunting (plant height and weight).

    • Root rot severity (on a rating scale).

    • Foliar symptoms (e.g., yellowing, wilting).

  • Analysis: Compare the disease severity in the this compound-treated group with the untreated control group to determine the level of protection.

In_Vivo_Seedling_Protection_Assay A Transplant healthy seedlings into sterile potting mix B Apply Propamocarb HCl drench to treated group (water to control) A->B C Inoculate all seedlings with Pythium inoculum (after 24-48h) B->C D Incubate under conditions favorable for disease C->D E Assess disease severity (mortality, root rot, stunting) D->E F Compare treated vs. control to determine efficacy E->F

Caption: Workflow for the in vivo seedling protection assay.

Conclusion

This compound remains a critical tool for the management of diseases caused by Pythium species. Its systemic activity and unique mode of action provide both preventative and curative control.[1] However, the emergence of resistant isolates underscores the importance of integrated pest management strategies, including the rotation of fungicides with different modes of action, to ensure the long-term efficacy of this valuable compound.[9] The experimental protocols and quantitative data presented in this guide offer a foundation for further research into the activity of this compound and the development of novel oomycete control agents.

References

Methodological & Application

Application Note: Quantitative Analysis of Propamocarb Hydrochloride using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of propamocarb hydrochloride in complex matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Propamocarb is a systemic carbamate fungicide widely used in agriculture.[1][2] The described protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction, followed by analysis using an HPLC-MS/MS system in Multiple Reaction Monitoring (MRM) mode.[3][4][5][6] This method provides high selectivity and sensitivity, making it suitable for residue analysis in food safety and environmental monitoring. The validation parameters, including linearity, limit of quantification, accuracy, and precision, are outlined to ensure data reliability in accordance with SANTE guidelines.[3][4]

Experimental Protocols

Instrumentation and Reagents
  • Instrumentation:

    • HPLC system with a binary pump and autosampler (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC).

    • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex QTRAP, Waters Xevo TQ-S, Agilent 6400 Series).[7]

    • Laboratory centrifuge.

    • Vortex mixer.

    • Analytical balance.

    • Mechanical shaker.

  • Reagents and Materials:

    • This compound certified reference standard.

    • HPLC-grade acetonitrile, methanol, and water.

    • Formic acid (MS-grade).

    • Anhydrous magnesium sulfate (MgSO₄).

    • Sodium chloride (NaCl).

    • Primary secondary amine (PSA) sorbent.

    • C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 2.7 µm).

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.

  • Working Standard Solutions (1-100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate stock solution with the initial mobile phase composition or a blank matrix extract to create matrix-matched calibrants.[8]

Sample Preparation (QuEChERS Method)

This protocol is generalized for a fruit or vegetable matrix.

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at high speed for 2 minutes.

  • Dilution: Transfer an aliquot of the final supernatant, dilute with water, and transfer to an autosampler vial for HPLC-MS/MS analysis.[9]

HPLC-MS/MS Analysis

The following tables summarize the instrumental conditions for the analysis.

Table 1: HPLC Parameters

Parameter Value
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 2-5 µL
Column Temp. 40 °C

| Gradient | 5% B to 95% B over 8 min, hold for 2 min, re-equilibrate |

Table 2: Mass Spectrometer Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C

| Scan Type | Multiple Reaction Monitoring (MRM) |

Data Presentation and Results

MRM Transitions

The protonated molecule [M+H]⁺ of propamocarb at m/z 189.2 serves as the precursor ion.[8][10] Two distinct product ions are monitored for confident identification and quantification.[7]

Table 3: this compound MRM Transitions

Analyte Precursor Ion (Q1) [m/z] Product Ion (Q3) [m/z] Function
Propamocarb 189.2 102.0 Quantifier[10]

| Propamocarb | 189.2 | 144.0 | Qualifier[10] |

Method Validation Summary

The method should be validated to demonstrate its fitness for purpose. The following table summarizes typical performance characteristics.

Table 4: Method Validation Performance Data

Parameter Specification Typical Result
Linearity Range 1 - 100 ng/mL Correlation Coefficient (R²) > 0.99[5][11]
LOD - < 0.01 mg/kg
LOQ - 0.01 mg/kg[1][5]
Accuracy (Recovery) 70 - 120% 85 - 110% at three spiking levels[3][5]
Precision (RSD) ≤ 20% < 15% (Intra-day and Inter-day)[5][11]

| Matrix Effect | - | Evaluated and compensated with matrix-matched standards |

Visualizations

Experimental Workflow

The overall workflow from sample receipt to final data analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh & Homogenize Sample Extract 2. QuEChERS Extraction Sample->Extract Cleanup 3. d-SPE Cleanup Extract->Cleanup Final 4. Prepare for Injection Cleanup->Final HPLC 5. HPLC Separation Final->HPLC MSMS 6. MS/MS Detection (MRM) HPLC->MSMS Process 7. Integration & Quantification MSMS->Process Report 8. Final Report Process->Report

Caption: Overall experimental workflow for propamocarb analysis.

QuEChERS Sample Preparation Protocol

This diagram provides a detailed visual guide to the sample extraction and cleanup steps.

G A Weigh 10g Homogenized Sample into 50mL Tube B Add 10mL Acetonitrile A->B C Vortex for 1 min B->C D Add MgSO4 & NaCl Salts C->D E Shake Vigorously 1 min D->E F Centrifuge for 5 min E->F G Transfer 1mL Supernatant to d-SPE Tube F->G H Vortex 30s & Centrifuge 2 min G->H I Transfer Supernatant to Autosampler Vial H->I

Caption: Step-by-step QuEChERS sample preparation workflow.

Propamocarb MRM Fragmentation Logic

The basis of MS/MS detection involves selecting a precursor ion and monitoring its specific fragment ions.

G Precursor Precursor Ion (Q1) Propamocarb [M+H]+ m/z 189.2 Quant Quantifier Ion (Q3) m/z 102.0 Precursor->Quant CID Qual Qualifier Ion (Q3) m/z 144.0 Precursor->Qual CID

Caption: Logical relationship of MRM transitions for propamocarb.

References

Propamocarb Hydrochloride: Application Notes and Protocols for Greenhouse Research Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propamocarb hydrochloride is a systemic fungicide belonging to the carbamate chemical class. It is particularly effective against Oomycete pathogens, such as Pythium and Phytophthora species, which are common causes of damping-off, root rot, and foliar blights in greenhouse-grown vegetables and ornamental plants.[1] Its systemic nature allows it to be absorbed by the roots and translocated throughout the plant, providing both protective and curative action.[1][2] The primary mode of action of this compound is the inhibition of phospholipid and fatty acid biosynthesis, which disrupts the integrity of the fungal cell membrane and leads to a cessation of growth.[2] This document provides detailed application notes and protocols for the use of this compound in greenhouse research trials, focusing on efficacy, phytotoxicity, and residue analysis.

Data Presentation

Table 1: Efficacy of this compound Against Oomycete Pathogens in Greenhouse Vegetables
CropPathogenApplication MethodApplication RateEfficacy (Disease Reduction %)Reference
TomatoPhytophthora infestans (Late Blight)Foliar Spray2.0 L/haUp to 178% increase in fruit yield compared to untreated control[3]
TomatoPythium spp.Drench0.15% solution (0.22 g/plant )Significant reduction in disease incidence[4]
CucumberPythium spp. (Damping-off)Drench1 liter per 1000 liters of waterEffective control of damping-off[1]
CucumberPythium aphanidermatumDrench0.15% Previcur 607SL solution (0.25 L/plant)11.1%–84.8% reduction in plant mortality when combined with other fungicides[5]
PeppersPythium spp.Drenchup to 1083 mg/plantLow residue levels with effective control[4]
LettuceDowny MildewFoliar Spray1.08-1.44 kg a.i./haResidues up to 25 mg/kg 21 days after application under glass[4]
Table 2: Residue Levels of this compound in Greenhouse-Grown Vegetables
CropApplication MethodApplication RatePre-Harvest Interval (Days)Residue Level (mg/kg)Reference
TomatoDrenchup to 10.8 g/m²68-79<0.05-0.57[4]
TomatoDrip Irrigation90 mg/plant21<0.05[4]
CucumberDrenchup to 8.7 g/m²0-31.4[4]
CucumberDrenchup to 8.7 g/m²4-72.0[4]
CucumberDrenchup to 8.7 g/m²9-141.7[4]
LettuceFoliar Spray (under glass)1.1 kg/ha (3 applications)21up to 25[4]
EndiveFoliar Spray0.11% solution150.4 - 2.3[4]

Experimental Protocols

Protocol 1: Efficacy Trial for Control of Pythium Damping-off in Greenhouse Cucumbers

Objective: To evaluate the efficacy of different concentrations of this compound in controlling Pythium damping-off in cucumber seedlings.

Materials:

  • Cucumber seeds (susceptible variety)

  • Sterilized potting mix

  • This compound formulation (e.g., 722 g/L soluble concentrate)

  • Pythium inoculum (e.g., Pythium aphanidermatum)

  • Greenhouse trays and pots

  • Sterile distilled water

  • Hemocytometer or other spore counting device

Methodology:

  • Inoculum Preparation: Culture the Pythium isolate on a suitable medium (e.g., V8 agar). Prepare a zoospore suspension by flooding the culture plates with sterile distilled water and incubating under appropriate conditions to induce zoospore release. Adjust the concentration of the zoospore suspension to a predetermined level (e.g., 1 x 10^5 zoospores/mL) using a hemocytometer.

  • Experimental Design: Use a randomized complete block design with a minimum of four replicates per treatment. Treatments should include an untreated, inoculated control; a non-inoculated control; and at least three different concentrations of this compound.

  • Sowing and Inoculation: Fill greenhouse trays with the sterilized potting mix and sow the cucumber seeds. At the time of sowing or shortly after, inoculate the soil with the prepared Pythium zoospore suspension.

  • Fungicide Application: Prepare the desired concentrations of this compound in water. Apply the fungicide treatments as a soil drench to the respective trays. Ensure even distribution of the solution.

  • Incubation: Maintain the trays in a greenhouse with conditions conducive to disease development (e.g., high humidity, moderate temperature).

  • Data Collection: Assess the seedlings for damping-off symptoms (pre- and post-emergence) at regular intervals (e.g., 7, 14, and 21 days after sowing). Record the number of healthy and diseased seedlings in each replicate.

  • Data Analysis: Calculate the percentage of disease incidence and control for each treatment. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Phytotoxicity Assessment of this compound on Greenhouse Tomatoes

Objective: To evaluate the potential phytotoxic effects of foliar applications of this compound on tomato plants.

Materials:

  • Tomato plants at the 4-6 true leaf stage

  • This compound formulation

  • Spray application equipment calibrated for greenhouse use

  • Phytotoxicity rating scale (see below)

Methodology:

  • Plant Material: Use a commonly grown greenhouse tomato variety. Ensure plants are healthy and uniform before treatment application.

  • Experimental Design: Arrange the plants in a randomized complete block design with at least four replicates per treatment. Treatments should include an untreated control and at least three concentrations of this compound, including the recommended application rate and a higher rate (e.g., 2x the recommended rate).

  • Fungicide Application: Apply the different concentrations of this compound as a foliar spray until runoff. Ensure thorough coverage of all plant surfaces.

  • Observation: Visually assess the plants for any signs of phytotoxicity at regular intervals (e.g., 1, 3, 7, and 14 days after treatment).

  • Data Collection: Record the presence and severity of any phytotoxic symptoms, such as leaf yellowing (chlorosis), tissue death (necrosis), stunting, or malformation, using a pre-defined rating scale (e.g., 0 = no damage, 1 = slight damage, 2 = moderate damage, 3 = severe damage).

  • Data Analysis: Analyze the phytotoxicity ratings using appropriate statistical methods to determine if there are significant differences between the treatments and the untreated control.

Protocol 3: Residue Analysis of this compound in Lettuce using QuEChERS and LC-MS/MS

Objective: To determine the residue levels of this compound in lettuce leaves following a drench application in a greenhouse setting.

Materials:

  • Lettuce plants grown in a greenhouse

  • This compound formulation

  • QuEChERS extraction salts and sorbents

  • Acetonitrile

  • High-performance liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

  • Analytical standards of this compound

Methodology:

  • Sample Collection: At predetermined pre-harvest intervals after a drench application of this compound, collect representative samples of lettuce leaves from each replicate plot.

  • Sample Preparation (QuEChERS Method):

    • Homogenize a known weight (e.g., 10 g) of the lettuce sample.

    • Add a specific volume of water and acetonitrile.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously and centrifuge.

    • Take an aliquot of the acetonitrile supernatant and transfer it to a cleanup tube containing dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18).

    • Vortex and centrifuge.

    • Filter the supernatant into an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample extract into the LC-MS/MS system.

    • Use a suitable chromatographic column and mobile phase to achieve separation of propamocarb from matrix components.

    • Optimize the mass spectrometer parameters for the detection and quantification of propamocarb using multiple reaction monitoring (MRM).

  • Quantification: Create a calibration curve using the analytical standards of this compound. Quantify the concentration of propamocarb in the samples by comparing their peak areas to the calibration curve.

  • Data Reporting: Report the residue levels in mg/kg of fresh weight.

Mandatory Visualization

G cluster_fungal_cell Oomycete Fungal Cell Phospholipid_Biosynthesis Phospholipid Biosynthesis Cell_Membrane Cell Membrane Integrity Phospholipid_Biosynthesis->Cell_Membrane Propamocarb_Effect_Growth Inhibition of Growth Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis Fatty_Acid_Biosynthesis->Cell_Membrane Propamocarb_Effect_Spore Inhibition of Spore Formation Mycelial_Growth Mycelial Growth Cell_Membrane->Mycelial_Growth Maintains Spore_Formation Spore Formation Cell_Membrane->Spore_Formation Enables Propamocarb This compound Propamocarb->Phospholipid_Biosynthesis Inhibits Propamocarb->Fatty_Acid_Biosynthesis Inhibits Mycelial_Growth->Propamocarb_Effect_Growth Spore_Formation->Propamocarb_Effect_Spore

Caption: Mode of action of this compound in Oomycetes.

G cluster_workflow Greenhouse Efficacy Trial Workflow Start Start: Experimental Setup Inoculum Pathogen Inoculum Preparation Start->Inoculum Planting Sowing of Test Crop Inoculum->Planting Application This compound Application Planting->Application Incubation Incubation under Conducive Conditions Application->Incubation Data_Collection Disease Assessment and Data Collection Incubation->Data_Collection Analysis Statistical Analysis of Efficacy Data_Collection->Analysis End End: Results and Conclusion Analysis->End

Caption: Experimental workflow for a greenhouse efficacy trial.

References

Application Notes and Protocols for Propamocarb Hydrochloride Residue Analysis in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of propamocarb hydrochloride residues in soil and water samples. The methodologies outlined are based on established analytical techniques, including Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), coupled with robust sample preparation methods such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Overview

This compound is a systemic carbamate fungicide used to control various plant diseases.[1][2] Its potential for accumulation in soil and leaching into water sources necessitates sensitive and reliable analytical methods for monitoring its residues to ensure environmental safety and regulatory compliance.[3][4] The protocols described herein are designed to provide accurate and reproducible quantification of propamocarb in complex environmental matrices.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods described in this document. These values are compiled from various validation studies and demonstrate the suitability of the methods for the intended purpose.

Table 1: Method Performance in Soil Samples

ParameterGC-MS Method[2][5]LC-MS/MS Method[6]
Limit of Quantification (LOQ) 0.10 mg/kg0.01 mg/kg
Limit of Detection (LOD) 0.03 mg/kgNot Reported
Spiking Levels 0.10, 0.50, 1.00 mg/kgNot Reported
Average Recovery 86.7% - 92.4%Sufficiently Validated
Relative Standard Deviation (RSD) 1.33% - 2.78%< 20% (SANTE Guideline)[7]

Table 2: Method Performance in Water Samples

ParameterLC-MS/MS Method
Limit of Quantification (LOQ) Target: < 0.1 µg/L (Typical for drinking water regulations)
Limit of Detection (LOD) Target: < 0.03 µg/L
Spiking Levels 0.1, 0.5, 1.0 µg/L
Average Recovery 80% - 110%
Relative Standard Deviation (RSD) < 20%
Note: Performance data for water is based on typical requirements for polar pesticide analysis and may vary based on the specific instrumentation and water matrix.

Experimental Protocols

Analysis of this compound in Soil

This protocol utilizes a modified QuEChERS extraction followed by GC-MS or LC-MS/MS analysis. The QuEChERS method is a simple and effective technique for extracting pesticides from complex matrices.[8][9]

3.1.1. Sample Preparation and Extraction (QuEChERS)

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved soil thoroughly.

  • Weighing: Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.[2]

  • Hydration: Add an appropriate amount of deionized water to the soil to achieve a total water content of 10 mL (accounting for the initial moisture content of the soil).

  • Solvent Addition: Add 20 mL of ethyl acetate to the centrifuge tube.[2]

  • Homogenization: Homogenize the sample for 2-3 minutes at 14,000-15,000 rpm using a high-speed homogenizer.[2]

  • Salting Out: Add 3 ± 0.1 g of anhydrous sodium chloride (NaCl) to induce phase separation.[2]

  • Centrifugation: Centrifuge the tube at 2,500-3,000 rpm for 3 minutes.[2]

  • Supernatant Transfer: Transfer a 15 mL aliquot of the upper ethyl acetate layer into a separate tube containing 10 ± 0.1 g of anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take a 6 mL aliquot of the dried ethyl acetate extract and add it to a 15 mL dSPE tube containing 900 mg of anhydrous magnesium sulfate (MgSO₄), 150 mg of Primary Secondary Amine (PSA), and 50 mg of graphitized carbon black (GCB).

    • Vortex the tube for 1 minute.

    • Centrifuge at 2,500-3,000 rpm for 1 minute.

  • Final Extract Preparation:

    • Take a 4 mL aliquot of the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of hexane for GC-MS analysis or an appropriate mobile phase for LC-MS/MS analysis.[2][5]

3.1.2. Instrumental Analysis

A. GC-MS Method [2][5]

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 2 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 min.

    • Ramp 1: 25°C/min to 150°C, hold for 0 min.

    • Ramp 2: 3°C/min to 200°C, hold for 0 min.

    • Ramp 3: 8°C/min to 280°C, hold for 5 min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Quantification Ions (m/z): 58 (base peak), 72, 129, 143, 188.[2][5]

  • Retention Time: Approximately 8.96 min.[2]

B. LC-MS/MS Method [6][10]

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent.

  • Column: Acquity BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[10]

  • Mobile Phase A: 5 mmol ammonium formate in water with 5% methanol.[10]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Optimized for the separation of propamocarb from matrix interferences.

  • Flow Rate: 0.4 mL/min.[10]

  • Column Temperature: 40°C.[10]

  • Injection Volume: 2 µL.[10]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: 189 > 102 (quantifier), 189 > 144 (qualifier).[10]

Analysis of this compound in Water

This protocol involves direct injection of the water sample after filtration, followed by LC-MS/MS analysis. This approach is suitable for the analysis of polar pesticides like propamocarb in water matrices.

3.2.1. Sample Preparation

  • Sample Collection: Collect water samples in clean glass bottles.

  • Filtration: Filter the water sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilution: If high concentrations of propamocarb are expected, dilute the sample with deionized water.

  • Fortification: For quality control, fortify blank water samples with a known concentration of propamocarb standard.

3.2.2. Instrumental Analysis (LC-MS/MS)

The instrumental parameters for the LC-MS/MS analysis of water samples are similar to those described in section 3.1.2.B. The mobile phase gradient and other parameters should be optimized to achieve the best sensitivity and separation for the specific water matrix.

Visualizations

Soil_Analysis_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis A 10g Homogenized Soil Sample B Add 20mL Ethyl Acetate A->B C Homogenize B->C D Add 3g NaCl C->D E Centrifuge D->E F Transfer 15mL Supernatant E->F G Add 6mL Extract to dSPE Tube (MgSO4, PSA, GCB) F->G H Vortex & Centrifuge G->H I Evaporate & Reconstitute H->I J GC-MS or LC-MS/MS Analysis I->J Water_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Water Sample Collection B Filter through 0.22µm Syringe Filter A->B C Dilute if Necessary B->C D Direct Injection C->D E LC-MS/MS Analysis D->E

References

Propamocarb Hydrochloride: Application Notes and Protocols for Plant Pathology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propamocarb hydrochloride is a systemic carbamate fungicide widely utilized in agriculture to control diseases caused by Oomycetes, a group of destructive plant pathogens including genera such as Phytophthora and Pythium.[1][2] Its specific mode of action and systemic properties make it a valuable tool in plant pathology research.[3][4] This document provides detailed application notes and protocols for the use of this compound as a research tool to study plant-pathogen interactions, screen for fungicide efficacy, and investigate the life cycle of Oomycete pathogens.

Mechanism of Action

This compound primarily targets the biosynthesis of phospholipids and fatty acids within the pathogen's cells.[4][5] This disruption of essential membrane components leads to altered cell membrane permeability, ultimately inhibiting mycelial growth, sporangia formation, and spore germination.[3][5] Its systemic nature allows it to be absorbed by the plant's roots and leaves and then translocated throughout the plant, providing protection to tissues not directly treated.[4]

Propamocarb\nhydrochloride Propamocarb hydrochloride Inhibition Inhibition Propamocarb\nhydrochloride->Inhibition Phospholipid & Fatty\nAcid Biosynthesis Phospholipid & Fatty Acid Biosynthesis Inhibition->Phospholipid & Fatty\nAcid Biosynthesis Cell Membrane\nDisruption Cell Membrane Disruption Phospholipid & Fatty\nAcid Biosynthesis->Cell Membrane\nDisruption Inhibition of\nMycelial Growth Inhibition of Mycelial Growth Cell Membrane\nDisruption->Inhibition of\nMycelial Growth Inhibition of\nSporangia Formation Inhibition of Sporangia Formation Cell Membrane\nDisruption->Inhibition of\nSporangia Formation Inhibition of\nSpore Germination Inhibition of Spore Germination Cell Membrane\nDisruption->Inhibition of\nSpore Germination

Mechanism of action of this compound.

Data Presentation

The efficacy of this compound varies depending on the Oomycete species and the specific life stage being targeted. The following tables summarize quantitative data on its inhibitory effects.

Table 1: In Vitro Efficacy of this compound against Phytophthora nicotianae [1][2][3]

Life StageEC₅₀ Value Range (µg/mL)
Mycelial Growth2,200 - 90,100
Sporangium Production133.8 - 481.3
Zoospore Motility88.1 - 249.8
Zoospore Germination1.9 - 184.6

Table 2: In Vitro Efficacy of this compound against Various Oomycete Species

Pathogen SpeciesLife StageEC₅₀ Value (µg/mL)Reference
Phytophthora cactorumMycelial Growth29.3[1]
Phytophthora palmivoraMycelial Growth111[1]
Phytophthora infestansMycelial Growth6,246[1]
Pythium spp.Mycelial GrowthCultures died after exposure to 0.1% (1000 µg/mL)[5]

Experimental Protocols

Protocol 1: In Vitro Assessment of Mycelial Growth Inhibition

This protocol is designed to determine the EC₅₀ (Effective Concentration for 50% inhibition) of this compound on the mycelial growth of Oomycete pathogens.

Materials:

  • Pure culture of the target Oomycete pathogen

  • Appropriate culture medium (e.g., V8 agar, potato dextrose agar)

  • This compound stock solution (e.g., 100 mg/mL in sterile distilled water)

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare the culture medium and autoclave. Allow it to cool to 45-50°C.

  • Prepare a dilution series of this compound in sterile distilled water to achieve final concentrations in the agar (e.g., 0, 1, 10, 25, 50, 100, 500, 1000 µg/mL).

  • Add the appropriate volume of each this compound dilution to the molten agar to achieve the desired final concentrations. Also, prepare control plates with no fungicide.

  • Pour approximately 20 mL of the amended and control media into sterile petri dishes and allow them to solidify.

  • From the margin of an actively growing Oomycete culture, take 5 mm mycelial plugs using a sterile cork borer.

  • Place one mycelial plug in the center of each agar plate, with the mycelial side facing down.

  • Seal the plates with parafilm and incubate at the optimal temperature for the pathogen in the dark.

  • Measure the colony diameter (in two perpendicular directions) daily until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_data Data Collection & Analysis Prepare Media Prepare Media Prepare Fungicide Dilutions Prepare Fungicide Dilutions Prepare Media->Prepare Fungicide Dilutions Amend Media Amend Media Prepare Fungicide Dilutions->Amend Media Pour Plates Pour Plates Amend Media->Pour Plates Cut Mycelial Plugs Cut Mycelial Plugs Pour Plates->Cut Mycelial Plugs Inoculate Plates Inoculate Plates Cut Mycelial Plugs->Inoculate Plates Incubate Incubate Inoculate Plates->Incubate Measure Colony Diameter Measure Colony Diameter Incubate->Measure Colony Diameter Calculate Inhibition Calculate Inhibition Measure Colony Diameter->Calculate Inhibition Determine EC50 Determine EC50 Calculate Inhibition->Determine EC50

Workflow for in vitro mycelial growth inhibition assay.
Protocol 2: In Vivo Efficacy Assessment on Seedlings

This protocol evaluates the protective efficacy of this compound against Oomycete infection in seedlings.

Materials:

  • Healthy, susceptible seedlings (e.g., tomato, cucumber, geranium)[2]

  • This compound solution at a known concentration (e.g., 3.6 mg/mL)[2]

  • Oomycete inoculum (zoospore suspension or mycelial plugs)

  • Pots with sterile soil mix

  • Growth chamber or greenhouse with controlled conditions

  • Spray bottle or drenching equipment

Procedure:

  • Grow seedlings to a suitable stage (e.g., 2-4 true leaves).

  • Prepare the this compound treatment solution.

  • Apply the fungicide to the seedlings. This can be done as a soil drench or a foliar spray, depending on the research question. For a soil drench, apply a known volume of the solution to the soil of each pot. For a foliar spray, spray the leaves until runoff.

  • Include a control group of seedlings treated with water only.

  • After a set period (e.g., 2 days), inoculate the seedlings with the Oomycete pathogen.[2]

    • Zoospore inoculation: Apply a known concentration and volume of zoospore suspension to the leaves or soil.[2]

    • Mycelial plug inoculation: Place a mycelial plug on a leaf or at the base of the stem.[2]

  • Maintain the seedlings in a high-humidity environment to promote infection.

  • Assess disease severity at regular intervals (e.g., daily or every other day) for 1-2 weeks. Disease assessment can include visual rating scales, measuring lesion size, or determining the percentage of dead plants.

  • Calculate the disease control efficacy of the this compound treatment compared to the untreated control.

Investigating Effects on Plant Defense Signaling

While this compound's primary mode of action is direct inhibition of the pathogen, its application may also influence the plant's defense signaling pathways. Research on combination fungicides containing this compound has shown an increase in the activity of defense-related enzymes like peroxidase (POX), phenylalanine ammonia-lyase (PAL), and polyphenol oxidase (PPO) in tobacco plants. Further research is needed to determine the direct effects of this compound on these pathways.

Researchers can investigate these potential effects by designing experiments to measure changes in:

  • Gene expression: Quantify the expression of key genes in the salicylic acid (SA) and jasmonic acid (JA) signaling pathways (e.g., PR-1, PDF1.2) using RT-qPCR after this compound treatment and/or pathogen challenge.

  • Enzyme activity: Measure the activity of defense-related enzymes like POX, PAL, and PPO in plant tissues.

  • Phytohormone levels: Quantify the levels of SA and JA in plant tissues using techniques like HPLC-MS.

Propamocarb\nhydrochloride\nTreatment Propamocarb hydrochloride Treatment Pathogen\nChallenge Pathogen Challenge Propamocarb\nhydrochloride\nTreatment->Pathogen\nChallenge Plant Tissue\nSampling Plant Tissue Sampling Pathogen\nChallenge->Plant Tissue\nSampling Gene Expression\nAnalysis (RT-qPCR) Gene Expression Analysis (RT-qPCR) Plant Tissue\nSampling->Gene Expression\nAnalysis (RT-qPCR) Enzyme Activity\nAssays Enzyme Activity Assays Plant Tissue\nSampling->Enzyme Activity\nAssays Phytohormone\nQuantification (HPLC-MS) Phytohormone Quantification (HPLC-MS) Plant Tissue\nSampling->Phytohormone\nQuantification (HPLC-MS) Data Analysis Data Analysis Gene Expression\nAnalysis (RT-qPCR)->Data Analysis Enzyme Activity\nAssays->Data Analysis Phytohormone\nQuantification (HPLC-MS)->Data Analysis

Workflow to study plant defense responses.

Conclusion

This compound is a versatile tool for plant pathology research, enabling detailed studies of Oomycete biology and the efficacy of disease management strategies. Its specific mode of action allows for targeted investigations into the fundamental processes of pathogen growth and development. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies. Further research into its potential effects on plant defense signaling pathways could reveal additional layers of its protective capabilities.

References

Propamocarb Hydrochloride: A Tool for Dissecting Oomycete Life Cycles

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Propamocarb hydrochloride is a systemic carbamate fungicide widely utilized in agriculture to control diseases caused by Oomycetes, a group of destructive plant pathogens.[1] Its specific mode of action and distinct effects on various life cycle stages make it a valuable tool for researchers studying the fundamental biology of these organisms. These application notes provide detailed protocols for using this compound to investigate and quantify its impact on the Oomycete life cycle, aiding in research on pathogen development, fungicide resistance, and the discovery of new control strategies.

Mechanism of Action

This compound primarily disrupts the life cycle of Oomycetes by interfering with essential cellular processes. Its multifaceted mechanism of action is centered on the inhibition of phospholipid and fatty acid synthesis.[2] These molecules are critical components of cell membranes, and their disruption compromises the structural integrity of the Oomycete cells, ultimately leading to a halt in growth and development. This mode of action is particularly effective against mycelial growth and the formation of reproductive structures.[2] Unlike some other fungicides, this compound has a multi-site action, which is believed to reduce the likelihood of resistance development.[2]

Data Presentation: Efficacy of this compound on Oomycetes

The following table summarizes the effective concentrations (EC₅₀) of this compound required to inhibit 50% of the activity of various life cycle stages for several important Oomycete species. This data is crucial for designing experiments and understanding the differential sensitivity of Oomycetes to this compound.

Oomycete SpeciesLife Cycle StageEC₅₀ Value (µg/mL)Reference(s)
Phytophthora nicotianae Mycelial Growth2,200 - 90,100[3][4]
Sporangium Production133.8 - 481.3[3][4]
Zoospore Motility88.1 - 249.8[3][4]
Zoospore Germination1.9 - 184.6[3][4]
Phytophthora cactorum Mycelial Growth29.3[5]
Phytophthora palmivora Mycelial Growth111[5]
Sporangium Production25 - 4,000[5]
Phytophthora drechsleri Mycelial Growth>1,000[5]
Phytophthora infestans Mycelial Growth6,246[5]
Oospore FormationComplete inhibition at 100[5]
Pythium debaryanum Mycelial Growth10.21[2]
Pseudoperonospora cubensis Mycelial GrowthResistant isolates identified[1]

Experimental Protocols

In Vitro Assays

1. Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol determines the effect of this compound on the vegetative growth of Oomycetes.

  • Materials:

    • Pure culture of the target Oomycete on agar medium (e.g., V8 juice agar, potato dextrose agar).

    • Sterile Petri dishes (90 mm).

    • This compound stock solution (sterile, known concentration).

    • Appropriate sterile liquid agar medium.

    • Sterile cork borer (5-7 mm diameter).

    • Incubator.

    • Ruler or calipers.

  • Procedure:

    • Prepare the desired concentrations of this compound by amending the molten agar medium. For example, to achieve a final concentration of 10 µg/mL in 100 mL of media, add the appropriate volume of a sterile stock solution. Include a control medium with no fungicide.

    • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

    • Using a sterile cork borer, cut mycelial plugs from the actively growing edge of a fresh Oomycete culture.

    • Place one mycelial plug in the center of each agar plate, with the mycelial side facing down.

    • Seal the plates with parafilm and incubate them in the dark at the optimal growth temperature for the specific Oomycete.

    • Measure the colony diameter (in two perpendicular directions) daily or at the end of the incubation period when the colony in the control plate has reached a significant size.

    • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((dc - dt) / dc) x 100 Where:

      • dc = average diameter of the colony in the control plate.

      • dt = average diameter of the colony in the treated plate.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

2. Sporangium and Zoospore Production Assay

This protocol assesses the impact of this compound on asexual reproduction.

  • Materials:

    • Oomycete culture grown on solid or in liquid medium.

    • Sterile distilled water or a specific sporulation-inducing solution.

    • This compound solutions at various concentrations.

    • Microscope slides and coverslips.

    • Hemocytometer or a counting chamber.

    • Microscope.

  • Procedure for Sporangium Production:

    • Grow the Oomycete on agar plates.

    • Cut agar blocks containing mycelium and place them in Petri dishes with sterile distilled water or a sporulation-inducing buffer amended with different concentrations of this compound.

    • Incubate under conditions that promote sporangia formation (e.g., light and temperature manipulation).

    • After the incubation period, count the number of sporangia per unit area using a microscope.

  • Procedure for Zoospore Release:

    • Induce sporangia formation as described above in the presence of this compound.

    • To trigger zoospore release, subject the sporangia to a cold shock (e.g., 4°C for 30 minutes) followed by a return to room temperature.

    • Count the number of motile zoospores released per sporangium or per unit volume using a hemocytometer.

3. Zoospore Motility and Germination Assay

This protocol evaluates the effect of this compound on the viability and infectivity of zoospores.

  • Materials:

    • A suspension of freshly harvested zoospores.

    • This compound solutions at various concentrations.

    • Microscope slides (can be coated with an attractant like a root extract).

    • Water agar or another suitable germination medium.

    • Microscope.

  • Procedure for Zoospore Motility:

    • Mix the zoospore suspension with different concentrations of this compound.

    • Observe the motility of the zoospores under a microscope at different time intervals.

    • Quantify the effect by counting the percentage of motile zoospores or by measuring the duration of motility.

  • Procedure for Zoospore Germination:

    • Treat the zoospore suspension with this compound for a defined period.

    • Plate the treated zoospores onto water agar or another germination medium.

    • Incubate under suitable conditions for germination.

    • Count the percentage of germinated zoospores (those that have formed a germ tube) under a microscope.

In Vivo Assay

General Protocol for Efficacy Testing on Plants

This protocol provides a framework for assessing the protective and curative activity of this compound against Oomycete diseases in a whole-plant system.

  • Materials:

    • Healthy, susceptible host plants of a uniform age and size.

    • This compound formulation suitable for application to plants.

    • Inoculum of the target Oomycete (e.g., zoospore suspension or mycelial slurry).

    • Spray equipment for fungicide application.

    • A controlled environment chamber or greenhouse with conditions conducive to disease development.

    • Disease assessment scale (e.g., percentage of leaf area affected, disease severity index).

  • Procedure:

    • Plant Preparation: Grow susceptible host plants to a suitable developmental stage for infection.

    • Fungicide Application:

      • Preventive (Protective) Treatment: Apply this compound to the plants at the desired concentrations before inoculation with the pathogen.

      • Curative (Therapeutic) Treatment: Inoculate the plants with the pathogen first and then apply this compound at different time intervals after inoculation.

    • Inoculation: Inoculate the plants with a standardized amount of Oomycete inoculum. This can be done by spraying a zoospore suspension, placing mycelial plugs on leaves, or soil drenching with an infested solution.

    • Incubation: Place the treated and control plants in a controlled environment with optimal conditions (e.g., high humidity, specific temperature, and light cycle) for disease development.

    • Disease Assessment: After a suitable incubation period, assess the disease severity on each plant using a pre-defined rating scale.

    • Data Analysis: Statistically analyze the disease severity data to determine the efficacy of the this compound treatments compared to the untreated control.

Visualizations

Oomycete Life Cycle and a simplified representation of the stages inhibited by this compound.

G cluster_lifecycle Oomycete Asexual Life Cycle cluster_inhibition This compound Inhibition Mycelium Mycelium Sporangia Sporangia Formation Mycelium->Sporangia Zoospores Zoospore Release Sporangia->Zoospores MotileZoospores Motile Zoospores Zoospores->MotileZoospores Cyst Encystment MotileZoospores->Cyst Germination Germination Cyst->Germination Infection Host Infection Germination->Infection Infection->Mycelium New Growth Inhibit_Mycelium Inhibits Growth Inhibit_Mycelium->Mycelium Inhibit_Sporangia Inhibits Formation Inhibit_Sporangia->Sporangia Inhibit_Zoospores Reduces Motility & Germination Inhibit_Zoospores->MotileZoospores Inhibit_Zoospores->Germination

Caption: Oomycete life cycle and this compound inhibition points.

Experimental Workflow for In Vitro Mycelial Growth Inhibition Assay

G A Prepare Propamocarb- Amended Agar Media B Pour into Petri Dishes A->B C Inoculate with Oomycete Mycelial Plug B->C D Incubate C->D E Measure Colony Diameter D->E F Calculate Percent Inhibition & EC50 E->F

Caption: Workflow for mycelial growth inhibition assay.

Putative Mechanism of Action of this compound

G cluster_pathway Simplified Fatty Acid & Phospholipid Biosynthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA carboxylase FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase Complex Phospholipids Phospholipids FattyAcids->Phospholipids Glycerol3P Glycerol-3-Phosphate Glycerol3P->Phospholipids CellMembrane Cell Membrane Components Phospholipids->CellMembrane Propamocarb Propamocarb Hydrochloride Propamocarb->FattyAcids Inhibition of Synthesis Propamocarb->Phospholipids Inhibition of Synthesis

Caption: this compound's putative inhibition of biosynthesis.

References

Application Notes and Protocols for the Quantification of Propamocarb Hydrochloride in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Propamocarb hydrochloride in various plant tissues. The protocols are based on established and validated analytical techniques to ensure accurate and reliable residue determination, a critical aspect in food safety assessment and agrochemical development.

Introduction

This compound is a systemic carbamate fungicide effective against Oomycete pathogens, which cause a variety of plant diseases.[1] Its widespread use in agriculture necessitates robust analytical methods to monitor its residue levels in crops to ensure they comply with regulatory limits. The primary analytical approaches for quantifying this compound in plant matrices are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), frequently coupled with Mass Spectrometry (MS/MS) for enhanced sensitivity and selectivity.

Analytical Methodologies

The choice of analytical method often depends on the laboratory's available instrumentation, the specific plant matrix, and the required sensitivity. Both GC and LC-MS/MS have been successfully employed for the determination of Propamocarb residues.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is currently the most widely used and preferred method due to its high sensitivity, specificity, and applicability to a broad range of plant matrices. It allows for the direct analysis of the polar Propamocarb molecule, often with minimal sample cleanup.

  • Gas Chromatography (GC): GC-based methods, often with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), are also effective.[2] These methods may require derivatization of the analyte to improve its volatility and chromatographic performance.

A popular and efficient sample preparation method for both LC and GC analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. This method simplifies the extraction and cleanup process, leading to high-throughput analysis.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for the analysis of this compound in various plant tissues using different analytical methods. This data is essential for method validation and performance comparison.

Plant MatrixAnalytical MethodLimit of Quantification (LOQ) (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
TomatoGC-MS0.1087 - 92< 15[3][4]
TomatoLC-MS/MS0.0584 - 1110.3 - 5.5[5]
PotatoLC-MS/MS0.0584 - 1110.3 - 5.5[5]
CabbageLC-MS/MS0.01Not SpecifiedNot Specified[6]
Lamb's LettuceLC-MS/MS0.01Not SpecifiedNot Specified[6]
Wheat GrainLC-MS/MS0.01Not SpecifiedNot Specified[6]
Various CropsLC-MS/MS0.0190 - 110 (typical)< 20 (typical)[7]

Experimental Protocols

Protocol 1: QuEChERS Extraction and LC-MS/MS Analysis

This protocol is a widely adopted method for the analysis of Propamocarb in a variety of plant tissues, particularly those with high water content.

1. Sample Preparation and Extraction:

  • Homogenization: Weigh 10-15 g of a representative, homogenized plant sample into a 50 mL centrifuge tube. For dry commodities, a wetting step with deionized water is necessary.[8]

  • Solvent Addition: Add 10-15 mL of acetonitrile (containing 1% acetic acid) to the tube.[9]

  • Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

  • Salt Addition: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquohydrate).[8]

  • Vortexing: Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Supernatant Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents. For many plant matrices, a combination of 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) is effective. For samples with high pigment content (e.g., spinach), 5 mg of Graphitized Carbon Black (GCB) can be added.[9]

  • Vortexing: Vortex the tube for 30 seconds.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

3. LC-MS/MS Analysis:

  • Dilution: Take an aliquot of the cleaned extract and dilute it with a suitable solvent (e.g., water or a mixture of the mobile phase) before injection to minimize matrix effects.[9]

  • Instrumentation: Analyze the diluted extract using a liquid chromatograph coupled to a tandem mass spectrometer.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like ammonium formate or formic acid to improve ionization.

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for Propamocarb.

    • Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for quantification and confirmation.

G cluster_extraction Sample Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis sample 1. Homogenized Plant Sample (10-15g) acetonitrile 2. Add Acetonitrile (10-15 mL) sample->acetonitrile shake1 3. Shake Vigorously (1 min) acetonitrile->shake1 salts 4. Add QuEChERS Salts shake1->salts shake2 5. Shake Vigorously (1 min) salts->shake2 centrifuge1 6. Centrifuge (≥3000 rpm, 5 min) shake2->centrifuge1 supernatant 7. Transfer Supernatant (1 mL) centrifuge1->supernatant Acetonitrile Layer dspe 8. Add d-SPE Sorbents (MgSO4, PSA) supernatant->dspe vortex 9. Vortex (30 sec) dspe->vortex centrifuge2 10. Centrifuge (≥10000 rpm, 2 min) vortex->centrifuge2 dilute 11. Dilute Final Extract centrifuge2->dilute Cleaned Extract inject 12. Inject into LC-MS/MS dilute->inject

Caption: QuEChERS and LC-MS/MS Workflow for Propamocarb Analysis.

Protocol 2: Traditional Extraction and GC-MS Analysis

This protocol outlines a more traditional approach to Propamocarb analysis, which can be useful when LC-MS/MS is not available.

1. Sample Preparation and Extraction:

  • Homogenization: Weigh a representative homogenized plant sample.

  • Extraction: Extract the sample with 0.1 N hydrochloric acid.[2] Alternatively, extraction with ethyl acetate can be employed.[3][4]

  • Cleanup: Perform liquid-liquid partitioning to clean up the extract. For instance, partitioning with chloroform and di-isopropyl ether can be used to separate Propamocarb from interfering matrix components.[2]

2. GC-MS Analysis:

  • Derivatization (if necessary): Depending on the specific GC conditions and detector, a derivatization step may be required to improve the volatility and thermal stability of Propamocarb. However, direct analysis is often possible with modern GC-MS systems.[10]

  • Instrumentation:

    • Column: A capillary column with a mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable.

    • Injector: Splitless injection is commonly used for trace analysis.

    • Carrier Gas: Helium is the typical carrier gas.

    • Detector: A mass spectrometer operating in Selected Ion Monitoring (SIM) mode provides high sensitivity and selectivity.[3][4] Key ions for Propamocarb include m/z 58, 72, 129, 143, and 188.[3][10]

G cluster_extraction Sample Extraction & Cleanup cluster_analysis GC-MS Analysis sample 1. Homogenized Plant Sample acid_extraction 2. Extract with 0.1N HCl sample->acid_extraction partitioning 3. Liquid-Liquid Partitioning acid_extraction->partitioning concentrate 4. Concentrate Extract partitioning->concentrate reconstitute 5. Reconstitute in Solvent concentrate->reconstitute inject 6. Inject into GC-MS reconstitute->inject

Caption: Traditional Extraction and GC-MS Workflow.

Signaling Pathways and Logical Relationships

The metabolism of Propamocarb in plants generally involves oxidation of the propyl chain and N-oxidation and N-demethylation of the N-methyl groups.[11] The primary residue of concern for enforcement is typically the parent Propamocarb compound.[7]

G Propamocarb Propamocarb Oxidation Oxidation of Propyl Chain Propamocarb->Oxidation N_Oxidation N-Oxidation Propamocarb->N_Oxidation N_Demethylation N-Demethylation Propamocarb->N_Demethylation Metabolites Metabolites Oxidation->Metabolites N_Oxidation->Metabolites N_Demethylation->Metabolites

Caption: Simplified Metabolic Pathway of Propamocarb in Plants.

Conclusion

The methods described provide robust and reliable approaches for the quantification of this compound in a wide range of plant tissues. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the analysis and the available instrumentation. The QuEChERS method is highly recommended for its efficiency and effectiveness in sample preparation. Proper method validation, including the determination of LOQs, recovery, and precision, is crucial for ensuring the accuracy of the results.

References

Propamocarb hydrochloride as a selective agent in microbial ecology studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Propamocarb hydrochloride is a systemic fungicide belonging to the carbamate chemical class. It is primarily recognized for its efficacy against Oomycetes, a group of fungus-like eukaryotic microorganisms that includes many notorious plant pathogens such as Phytophthora and Pythium.[1][2][3] In the realm of microbial ecology, this compound serves as a valuable tool for the selective isolation of bacteria and other non-oomycete microorganisms from environmental samples. Its targeted mode of action allows for the suppression of fast-growing oomycetes, which can often overgrow culture media and hinder the isolation of slower-growing or less abundant microbial taxa.

Mechanism of Action

This compound disrupts the life cycle of Oomycetes by interfering with the synthesis of essential cell membrane components.[4] Specifically, it inhibits the production of phospholipids and fatty acids, which are vital for the structural integrity and function of the cell membrane.[4] This disruption leads to a cessation of mycelial growth and the inhibition of spore formation.[4] This multi-site action is a key feature that contributes to a lower likelihood of resistance development compared to fungicides with a single mode of action.[4]

Impact on Microbial Communities

While highly effective against Oomycetes, the impact of this compound on the broader soil microbial community is a critical consideration for its use as a selective agent. Studies have shown that the application of this compound may not significantly affect the overall alpha-diversity of the soil microbiome.[5] However, it can lead to shifts in the composition and interactions of microbial communities.[5] For instance, some studies have observed a decrease in the complexity of the soil microbial network following treatment.[5] Interestingly, some plant growth-promoting rhizobacteria (PGPR), such as certain Bacillus species, have been shown to not only tolerate but also degrade this compound. In some cases, the presence of this compound has been observed to stimulate the growth of these beneficial bacteria.

Data Presentation

Table 1: Inhibitory Concentrations of this compound against Oomycetes

Target OrganismLife StageEC50 (Effective Concentration for 50% Inhibition)Reference
Phytophthora nicotianaeMycelial Growth2.2 - 90.1 mg/mL[6]
Sporangium Production133.8 - 481.3 µg/mL[6]
Zoospore Motility88.1 - 249.8 µg/mL[6]
Zoospore Germination1.9 - 184.6 µg/mL[6]
Pythium debarianumMycelial GrowthEfficacy of 69-73% with commercial formulations

Note: EC50 values can vary depending on the specific isolate, culture conditions, and formulation of this compound used.

Experimental Protocols

Protocol 1: Selective Isolation of Bacteria from Soil Using this compound-Amended Media

This protocol outlines a method for the selective isolation of bacteria from soil samples by suppressing the growth of Oomycetes and other fungi using this compound.

Materials:

  • Soil sample

  • This compound solution (e.g., commercial formulation, analytical standard)

  • Sterile distilled water

  • Phosphate-buffered saline (PBS)

  • Nutrient Agar (NA), Tryptic Soy Agar (TSA), or other general-purpose bacterial growth medium

  • Sterile Petri dishes

  • Sterile dilution tubes

  • Micropipettes and sterile tips

  • Incubator

  • Autoclave

  • Laminar flow hood

Procedure:

  • Media Preparation:

    • Prepare the desired bacterial growth medium according to the manufacturer's instructions.

    • Autoclave the medium to sterilize it.

    • Allow the medium to cool to approximately 45-50°C in a water bath.

    • In a laminar flow hood, add a stock solution of this compound to the molten agar to achieve a final concentration in the range of 50-100 µg/mL. This concentration range is generally effective at inhibiting Oomycetes without significantly impacting a broad spectrum of bacteria. It is recommended to perform a preliminary experiment to determine the optimal concentration for your specific soil type and target bacterial community.

    • Gently swirl the medium to ensure even distribution of the selective agent.

    • Pour the amended medium into sterile Petri dishes and allow them to solidify.

  • Sample Preparation and Serial Dilution:

    • Weigh 10 g of the soil sample and suspend it in 90 mL of sterile PBS.

    • Vortex the suspension vigorously for 2-3 minutes to dislodge microorganisms from soil particles.

    • Allow the larger soil particles to settle for 1-2 minutes.

    • Perform a serial dilution of the soil suspension in sterile PBS (e.g., 10⁻² to 10⁻⁶).

  • Inoculation and Incubation:

    • Pipette 100 µL of each dilution onto the surface of the this compound-amended agar plates.

    • Spread the inoculum evenly using a sterile spreader.

    • Prepare control plates with the same dilutions on unamended agar to assess the fungal and oomycete populations in the original sample.

    • Incubate the plates at a temperature suitable for the target bacterial community (e.g., 25-30°C) for 2-7 days.

  • Isolation and Purification:

    • Observe the plates for bacterial colony growth. Fungal and oomycete growth should be significantly reduced on the amended plates.

    • Select individual bacterial colonies with distinct morphologies and streak them onto fresh plates of the same amended medium to obtain pure cultures.

  • Downstream Analysis:

    • Pure cultures can be subjected to further analysis, such as Gram staining, biochemical tests, and molecular identification (e.g., 16S rRNA gene sequencing).

Visualizations

G cluster_propamocarb_action This compound Action cluster_oomycete_impact Impact on Oomycete propamocarb Propamocarb Hydrochloride inhibition Inhibits Synthesis of propamocarb->inhibition phospholipids Phospholipids inhibition->phospholipids fatty_acids Fatty Acids inhibition->fatty_acids cell_membrane Cell Membrane Disruption phospholipids->cell_membrane fatty_acids->cell_membrane growth_cessation Mycelial Growth Cessation cell_membrane->growth_cessation spore_inhibition Spore Formation Inhibition cell_membrane->spore_inhibition G start Start: Soil Sample Collection serial_dilution Serial Dilution in PBS start->serial_dilution plating Plating on Propamocarb- Amended Agar serial_dilution->plating incubation Incubation (25-30°C, 2-7 days) plating->incubation isolation Isolation of Bacterial Colonies incubation->isolation purification Purification by Streaking isolation->purification analysis Downstream Analysis (e.g., 16S rRNA sequencing) purification->analysis end End: Pure Bacterial Cultures analysis->end G soil_microbes Total Soil Microbial Community oomycetes Oomycetes (e.g., Pythium, Phytophthora) fungi Other Fungi bacteria Bacteria propamocarb Propamocarb Hydrochloride (Selective Agent) inhibited Growth Inhibited propamocarb->inhibited selected Growth Selected For propamocarb->selected inhibited->oomycetes selected->bacteria

References

Application Notes and Protocols for Testing the Efficacy of Propamocarb Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propamocarb hydrochloride is a systemic carbamate fungicide recognized for its efficacy against Oomycete pathogens, which are responsible for devastating plant diseases such as late blight and downy mildew.[1][2] Its primary mode of action involves the inhibition of phospholipid and fatty acid biosynthesis, which disrupts the integrity of the fungal cell membrane, ultimately leading to a cessation of growth.[1][2] this compound exhibits protective action and is absorbed by the roots and leaves, with subsequent translocation throughout the plant.[3] These application notes provide a detailed experimental design for evaluating the efficacy of this compound against Phytophthora infestans, the causal agent of late blight in tomato (Solanum lycopersicum), both in vitro and in vivo.

Hypothesis and Objectives

Hypothesis: Treatment with this compound will significantly inhibit the mycelial growth of Phytophthora infestansin vitro and reduce the severity of late blight on tomato plants in vivo in a dose-dependent manner.

Objectives:

  • To determine the half-maximal effective concentration (EC50) of this compound required to inhibit the mycelial growth of P. infestansin vitro.

  • To evaluate the efficacy of different concentrations of this compound in controlling late blight disease on tomato plants under controlled environmental conditions.

  • To establish a clear dose-response relationship for the protective effects of this compound against P. infestans infection in tomato.

Experimental Design

This study will employ a combination of in vitro and in vivo experiments to provide a comprehensive assessment of this compound's efficacy.

In Vitro Mycelial Growth Inhibition Assay

This assay will determine the direct effect of this compound on the growth of P. infestans.

  • Experimental Groups:

    • Negative Control: Rye B Agar medium without fungicide.

    • Solvent Control: Rye B Agar medium with the solvent used to dissolve this compound (if any).

    • This compound Treatment Groups: Rye B Agar medium amended with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500, and 1000 µg/mL).[4]

  • Replicates: Each treatment will be replicated at least three times.

In Vivo Whole Plant Assay

This assay will assess the protective efficacy of this compound on tomato plants.

  • Host Plant: Tomato (Solanum lycopersicum), variety 'Moneymaker' (or another susceptible variety).

  • Pathogen: Phytophthora infestans.

  • Experimental Groups:

    • Untreated Control: Plants sprayed with sterile distilled water and inoculated with P. infestans.

    • Mock-Inoculated Control: Plants sprayed with sterile distilled water and not inoculated.

    • This compound Treatment Groups: Plants treated with various concentrations of this compound (e.g., 100, 250, 500, 750, and 1000 µg/mL) prior to inoculation with P. infestans.[4]

  • Experimental Design: Randomized Complete Block Design (RCBD) with at least four replicates per treatment.[5][6]

Experimental Protocols

Pathogen Culture and Inoculum Preparation
  • Culture Maintenance: Phytophthora infestans will be cultured on Rye B agar plates and incubated at 18°C in the dark.

  • Inoculum Preparation: To produce sporangia, 10-14 day old cultures will be flooded with sterile, ice-cold distilled water. The surface will be gently scraped with a sterile glass rod to release the sporangia. The resulting suspension will be collected and the sporangia concentration will be adjusted to 1 x 10^5 sporangia/mL using a hemocytometer. To induce zoospore release, the sporangial suspension will be incubated at 4°C for 1-2 hours.

In Vitro Efficacy Protocol
  • Medium Preparation: Prepare Rye B agar and autoclave. Allow it to cool to 45-50°C.

  • Fungicide Amendment: Add the appropriate volume of sterile-filtered this compound stock solution to the molten agar to achieve the desired final concentrations. Also, prepare control plates with and without the solvent.

  • Plating: Pour approximately 20 mL of the amended and control agar into 90 mm Petri dishes. Allow the plates to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing P. infestans culture onto the center of each agar plate.

  • Incubation: Incubate the plates at 18°C in the dark for 7-10 days, or until the mycelium in the control plates has reached the edge of the plate.

  • Data Collection: Measure the colony diameter (in mm) in two perpendicular directions. Calculate the average diameter for each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • % Inhibition = ((dc - dt) / dc) * 100

      • Where dc is the average diameter of the colony in the control group and dt is the average diameter of the colony in the treatment group.

    • The EC50 value will be determined by probit analysis of the inhibition data.

In Vivo Efficacy Protocol
  • Plant Propagation: Grow tomato seedlings in sterile potting mix in a greenhouse or growth chamber at 20-22°C with a 16-hour photoperiod. Use plants at the 4-6 true leaf stage for the experiment.

  • Fungicide Application: Prepare aqueous solutions of this compound at the desired concentrations. Add a non-ionic surfactant (e.g., Tween 20 at 0.01%) to improve coverage. Spray the tomato plants with the fungicide solutions until runoff. Control plants will be sprayed with sterile distilled water containing the surfactant. Allow the plants to dry for 24 hours.

  • Inoculation: Spray the foliage of both treated and untreated control plants with the prepared P. infestans zoospore suspension (1 x 10^5 zoospores/mL) until runoff.

  • Incubation: Place the inoculated plants in a humidity chamber with high relative humidity (>90%) at 18-20°C for the first 24 hours to facilitate infection. Subsequently, maintain the plants in a growth chamber under the same temperature and photoperiod conditions with a slightly lower, but still high, relative humidity.

  • Disease Assessment: Seven days post-inoculation, visually assess the disease severity on the leaves using the Horsfall-Barratt scale.[7][8]

  • Data Analysis: The ordinal data from the Horsfall-Barratt scale will be analyzed using non-parametric statistical tests such as the Kruskal-Wallis test, followed by a suitable post-hoc test for multiple comparisons.[9] Alternatively, the midpoint of each scale category can be used for analysis with ANOVA, though this approach has some limitations.[10][11] The efficacy of the fungicide treatment will be calculated using the following formula:

    • % Efficacy = ((DSC - DST) / DSC) * 100

      • Where DSC is the mean disease severity in the control group and DST is the mean disease severity in the treatment group.

Data Presentation

Table 1: In Vitro Mycelial Growth Inhibition of Phytophthora infestans by this compound
This compound (µg/mL)Mean Colony Diameter (mm) ± SDPercent Inhibition (%)
0 (Control)0
0.1
1
10
50
100
250
500
1000
EC50 (µg/mL) Calculated Value
Table 2: In Vivo Efficacy of this compound against Late Blight on Tomato
Treatment GroupThis compound (µg/mL)Mean Disease Severity (Horsfall-Barratt Scale) ± SDPercent Disease Control (%)
Untreated Control00
Mock-Inoculated0N/A
Treatment 1100
Treatment 2250
Treatment 3500
Treatment 4750
Treatment 51000

Visualizations

Experimental_Workflow cluster_pathogen_prep Pathogen Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay P1 P. infestans Culture on Rye B Agar P2 Sporangia Harvest P1->P2 P3 Zoospore Release P2->P3 H3 Inoculate with Zoospores P3->H3 Inoculum IV1 Prepare Fungicide- Amended Media IV2 Inoculate with Mycelial Plugs IV1->IV2 IV3 Incubate at 18°C IV2->IV3 IV4 Measure Colony Diameter IV3->IV4 IV5 Calculate EC50 IV4->IV5 H1 Grow Tomato Plants H2 Apply Propamocarb Hydrochloride Treatments H1->H2 H2->H3 H4 Incubate in Humidity Chamber H3->H4 H5 Assess Disease Severity (Horsfall-Barratt Scale) H4->H5 H6 Statistical Analysis H5->H6

Caption: Experimental workflow for testing this compound efficacy.

Signaling_Pathway cluster_membrane Oomycete Cell Membrane cluster_synthesis Biosynthesis Pathway PL Phospholipids Growth Mycelial Growth & Cell Membrane Integrity PL->Growth FA Fatty Acids FA->Growth PS Phospholipid Synthesis PS->PL FAS Fatty Acid Synthesis FAS->FA Prop Propamocarb Hydrochloride Prop->PS Inhibits Prop->FAS Inhibits

Caption: Hypothesized mechanism of this compound action.

References

Application Notes and Protocols: Propamocarb Hydrochloride Stock Solution Preparation for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Propamocarb hydrochloride is a systemic carbamate fungicide widely utilized for its efficacy against Oomycete pathogens, such as Pythium and Phytophthora species.[1][2][3] Its mode of action involves the inhibition of phospholipid and fatty acid biosynthesis, which disrupts the integrity of fungal cell membranes, ultimately impeding mycelial growth and spore formation.[4][5] In a laboratory setting, the preparation of accurate and stable stock solutions is a critical first step for a variety of applications, including antifungal susceptibility testing, mechanism of action studies, and in-planta disease control experiments. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate solution preparation and handling.

PropertyValueReferences
Chemical Name Propyl 3-(dimethylamino)propylcarbamate hydrochloride[4]
Molecular Formula C₉H₂₁ClN₂O₂[1][4]
Molecular Weight 224.7 g/mol [1][4]
Appearance Colourless, very hygroscopic crystalline solid[1][4]
Melting Point 45-55 °C[1]
Solubility in Water (20-25 °C) >700 g/L[1]
Other Solubilities (g/L at 25 °C) Methanol: >500, Dichloromethane: >430, Isopropanol: >300[1]
pKa (20 °C) 9.3[4]
Stability Very stable to hydrolysis (especially at pH < 9) and photolysis.[1][4]

Experimental Protocols

Materials and Reagents
  • This compound, technical grade (≥95% purity)

  • Sterile, deionized, or distilled water (Solvent)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Sterile volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Sterile serological pipettes or micropipettes with sterile tips

  • Magnetic stirrer and stir bar (optional)

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size) for sterilization

  • Sterile storage tubes or bottles (amber glass or polypropylene)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Preparation of a 100 mg/mL Stock Solution

This protocol describes the preparation of 10 mL of a 100 mg/mL (10% w/v) stock solution in water. Adjust volumes and mass as required for your specific experimental needs.

  • Calculation:

    • To prepare 10 mL of a 100 mg/mL solution, the required mass of this compound is:

      • Mass (g) = Concentration (g/mL) x Volume (mL)

      • Mass (g) = (100 mg/mL / 1000 mg/g) x 10 mL = 0.1 g/mL x 10 mL = 1.0 g

  • Weighing:

    • Place a clean, dry weighing boat on the analytical balance and tare it.

    • Carefully weigh out 1.0 g of this compound powder. Note: Due to its hygroscopic nature, this step should be performed promptly after removing the compound from its desiccated storage.

  • Dissolution:

    • Transfer the weighed powder into a 10 mL sterile volumetric flask.

    • Add approximately 7-8 mL of sterile deionized water to the flask.

    • Cap the flask and mix by vortexing or by using a magnetic stirrer until the solid is completely dissolved. The high solubility of this compound in water should facilitate rapid dissolution.[1][4][6]

  • Final Volume Adjustment:

    • Once fully dissolved, carefully add sterile deionized water to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Sterilization:

    • For biological applications requiring sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, labeled storage tube. This is the preferred method as autoclaving may not be necessary given the compound's heat stability but filtration is a standard aseptic technique.

  • Storage:

    • Store the stock solution in a clearly labeled (compound name, concentration, date, and initials) sterile tube at 4°C for short-term use or in aliquots at -20°C for long-term storage. This compound is very stable in aqueous solutions.[1]

Visualized Workflows and Pathways

G cluster_prep Preparation cluster_final Final Steps calc 1. Calculate Mass (e.g., 1.0 g for 10 mL of 100 mg/mL) weigh 2. Weigh Compound (Handle promptly due to hygroscopic nature) calc->weigh dissolve 3. Dissolve in Solvent (e.g., 8 mL sterile water) weigh->dissolve volume 4. Adjust Final Volume (Bring to 10 mL with sterile water) dissolve->volume sterilize 5. Sterilize Solution (0.22 µm Syringe Filter) volume->sterilize store 6. Aliquot and Store (4°C or -20°C) sterilize->store

Caption: Experimental workflow for preparing this compound stock solution.

G cluster_pathway Mechanism of Action in Oomycetes propamocarb This compound inhibition Inhibition of Phospholipid & Fatty Acid Synthesis propamocarb->inhibition membrane Disruption of Cell Membrane Formation inhibition->membrane growth Mycelial Growth Arrest & Reduced Sporulation membrane->growth

References

Application Notes and Protocols for Evaluating Propamocarb Hydrochloride Performance in Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propamocarb hydrochloride is a systemic carbamate fungicide highly effective against Oomycete pathogens, which are responsible for destructive plant diseases such as late blight, damping-off, and various root, foot, and stem rots.[1] Its primary mode of action involves the disruption of fungal cell membrane synthesis by inhibiting the biosynthesis of phospholipids and fatty acids.[2][3] This unique mechanism provides both protective and curative action, and the fungicide can be absorbed through the roots, stems, and leaves for systemic translocation within the plant.[2][4] To validate the efficacy of this compound formulations and establish optimal usage guidelines, rigorous and standardized field trial methodologies are essential.[5][6]

These application notes provide detailed protocols for researchers and scientists to design, execute, and evaluate field trials for this compound. The procedures outlined below cover experimental design, treatment application, disease assessment, yield analysis, and residue determination to generate robust and reliable data for regulatory approval and product development.

Mode of Action: Disruption of Fungal Cell Membrane Synthesis

This compound's efficacy stems from its ability to interfere with the structural integrity of the pathogen's cell membranes. It specifically inhibits the biosynthesis of essential phospholipids and fatty acids, which leads to a cascade of disruptive effects on fungal growth and reproduction.[2] This targeted action prevents mycelial growth, the formation of sporangia, and the germination of spores.[2]

cluster_propamocarb This compound Action cluster_pathway Cellular Pathway cluster_outcome Pathogen Impact Propamocarb Propamocarb HCl Absorbed by Pathogen Biosynthesis Phospholipid & Fatty Acid Biosynthesis Propamocarb->Biosynthesis Inhibits Mycelial Inhibition of Mycelial Growth Propamocarb->Mycelial Leads to Membrane Cell Membrane Formation & Integrity Biosynthesis->Membrane Essential for Sporangia Inhibition of Sporangia Formation Germination Inhibition of Spore Germination Control Disease Control Mycelial->Control Sporangia->Control Germination->Control Start 1. Trial Planning & Protocol Development SiteSelect 2. Site Selection (Uniform Field, Disease History) Start->SiteSelect PlotSetup 3. Plot Establishment (Marking, Mapping, Layout) SiteSelect->PlotSetup Randomize 4. Randomization (Assign Treatments to Plots) PlotSetup->Randomize Application 5. Treatment Application (Calibrated Equipment) Randomize->Application DataCollection 6. Data Collection (Disease, Yield, Residue) Application->DataCollection Analysis 7. Statistical Analysis (ANOVA) DataCollection->Analysis Report 8. Final Report & Conclusion Analysis->Report Start 1. Field Sampling (Specified PHI) Prep 2. Sample Preparation (Homogenization, Weighing) Start->Prep Extract 3. QuEChERS Extraction (Acetonitrile + Salts) Prep->Extract Cleanup 4. Dispersive SPE Cleanup (PSA, C18) Extract->Cleanup Analysis 5. Instrumental Analysis (LC-MS/MS or GC-MS) Cleanup->Analysis Quant 6. Data Quantification (Residue Level in mg/kg) Analysis->Quant

References

Troubleshooting & Optimization

Technical Support Center: Degradation of Propamocarb Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of Propamocarb hydrochloride in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound?

A1: this compound primarily degrades through microbial action in soil under aerobic conditions.[1] The main metabolic pathways involve aliphatic oxidation of the propyl chain, N-oxidation of the tertiary amine, and N-dealkylation.[2] Four major metabolites have been identified: 2-hydroxy propamocarb, mono-N-desmethyl propamocarb, propylpropamocarb N-oxide, and the cyclic propamocarb oxazolidin-2-one.[2]

Q2: How stable is this compound to hydrolysis and photolysis?

A2: this compound is very stable to hydrolysis. At pH 9, its half-life is calculated to be 1.3 x 10³ years, increasing to 1.3 x 10⁷ years at pH 5. Even at a highly alkaline pH of 14, the half-life is 5 days.[1] It is also stable to light, even with the addition of acetone.[1] In aqueous solutions, it is stable to photodegradation but is photodegradable on soil with a half-life of 35 days.[3]

Q3: What factors can influence the degradation rate of this compound in soil?

A3: The degradation of this compound in soil is significantly influenced by:

  • Microbial Activity: Degradation is primarily brought about by microbial action.[1] Studies with sterilized versus non-sterilized soil confirm the importance of microorganisms.[1] The presence of certain plant growth-promoting rhizobacteria (PGPR) like B. amyloliquefaciens IN937a and B. pumilus SE34 can enhance degradation.[4]

  • Oxygen Availability: Aerobic conditions are crucial for microbial degradation.[1] Under anaerobic conditions, degradation is significantly slower.[2]

  • Soil Type: Leaching and degradation rates are dependent on the soil type, including its organic carbon content and pH.[1]

  • Co-application of other Pesticides: Simultaneous application of other pesticides can have both inhibitory and stimulating effects on its microbial degradation.[1]

  • Carbon Source: The presence of an additional carbon source can be essential for the decomposition of this compound by microorganisms.[1]

Q4: What are the expected half-lives for this compound in different experimental setups?

A4: The half-life of this compound varies significantly depending on the experimental conditions. Refer to the data summary tables below for specific values. In general, it dissipates relatively rapidly under field conditions.[3]

Troubleshooting Guides

Issue 1: Inconsistent or slow degradation observed in soil microcosm experiments.

  • Possible Cause 1: Suboptimal microbial activity.

    • Troubleshooting:

      • Ensure the soil used is not sterilized, as microbial action is the primary degradation driver.[1]

      • Verify the presence of a healthy microbial population. Consider supplementing with a mixed culture of bacteria and fungi known to degrade pesticides.[2]

      • Check for the presence of a sufficient organic carbon source in the soil, as its absence can hinder decomposition.[1]

  • Possible Cause 2: Anaerobic conditions.

    • Troubleshooting:

      • Ensure proper aeration of your soil samples. Degradation is significantly slower under anaerobic conditions.[2] For example, in one study, the half-life under anaerobic conditions was 459 days.[2]

  • Possible Cause 3: Soil properties.

    • Troubleshooting:

      • Characterize your soil type (e.g., pH, organic carbon content). Degradation rates can vary significantly between different soil types.[1]

Issue 2: Poor recovery or matrix effects during sample analysis by LC-MS/MS.

  • Possible Cause 1: Inefficient extraction.

    • Troubleshooting:

      • The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is a validated and effective method for extracting this compound from various matrices like tomatoes, potatoes, and cucumber.[5][6][7]

      • For animal tissues, extraction with acidified methanol has been successfully used.[2]

  • Possible Cause 2: Matrix-induced signal enhancement or suppression.

    • Troubleshooting:

      • Very strong signal enhancement effects have been observed for Propamocarb in QuEChERS extracts, particularly with poor chromatographic retention.[8]

      • Improve chromatographic separation to better retain Propamocarb and separate it from interfering matrix components.[8]

      • Employ matrix-matched calibration standards to compensate for matrix effects.

Issue 3: Degradation products are not detected or are at very low levels.

  • Possible Cause 1: Insufficient incubation time.

    • Troubleshooting:

      • In soil studies, a lag phase of up to 7 days before extensive mineralization occurs has been observed.[2] Ensure your experiment duration is sufficient to allow for the formation of metabolites.

  • Possible Cause 2: Analytical method not optimized for metabolites.

    • Troubleshooting:

      • Develop or adapt an analytical method (e.g., LC-MS/MS) that is capable of detecting and quantifying the known major metabolites: 2-hydroxy propamocarb, mono-N-desmethyl propamocarb, propylpropamocarb N-oxide, and propamocarb oxazolidin-2-one.[2][9]

Data Presentation

Table 1: Summary of this compound Degradation Half-Life (DT50) in Soil

Soil TypeConditionTemperature (°C)DT50 (days)Reference
German standard soil 2.2Aerobic-~18[2]
Loamy sandAnaerobic25459[2]
Various (n=8 soils)Aerobic20Mean: 39.3 (Range: 10.9 - 137)
Various (n=3 soils)Aerobic25Mean: 16.25 (Range: 10.0 - 28.0)
-Aerobic2217.7
River bottom sediment--55[1]

Table 2: Dissipation of this compound in Different Crops

CropFormulationInitial Residue (mg/kg)Residue after 10 days (mg/kg)Half-life (t1/2) (days)Reference
PotatoesPrevicur-N 72.2% SL0.990.022.26[5]
PotatoesProplant 72.2% SL1.310.326.29[5]
Tomatoes---1.29[6]
Cucumber---9.05[6]
Pepper---6.90 - 15.78[10]

Experimental Protocols

1. Aerobic Soil Degradation Study

  • Objective: To determine the rate of aerobic degradation of this compound in soil.

  • Methodology:

    • Soil Selection: Use a fresh, sieved (e.g., <2 mm) soil sample. Characterize the soil properties (pH, organic carbon content, texture).

    • Test Substance Application: Prepare a stock solution of [¹⁴C]-Propamocarb hydrochloride. Apply the solution evenly to the soil to achieve the desired concentration (e.g., 200 mg/kg).[2]

    • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C or 25°C).[2] Maintain soil moisture at a specific level (e.g., pF2). Ensure continuous aeration.

    • Sampling: Collect soil samples at predetermined intervals.

    • Extraction and Analysis: Extract this compound and its degradation products from the soil samples using an appropriate solvent. Analyze the extracts by a suitable method like HPLC or LC-MS/MS to determine the concentrations of the parent compound and metabolites.

    • Data Analysis: Calculate the dissipation half-life (DT50) using first-order kinetics.

2. Hydrolysis Study

  • Objective: To determine the stability of this compound to hydrolysis at different pH values.

  • Methodology:

    • Buffer Preparation: Prepare sterile aqueous buffer solutions at different pH values (e.g., pH 5, 7, and 9).

    • Test Substance Application: Add this compound to the buffer solutions to a known concentration.

    • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 50°C to accelerate potential degradation).[8]

    • Sampling: Take aliquots from each solution at various time points.

    • Analysis: Analyze the samples to determine the concentration of this compound remaining.

    • Data Analysis: Calculate the half-life at each pH.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Data Interpretation soil_prep Soil/Water Sample Preparation spike Spiking with Propamocarb HCl soil_prep->spike aerobic Aerobic Incubation (Controlled Temp & Moisture) spike->aerobic anaerobic Anaerobic Incubation (Nitrogen Purge) spike->anaerobic photolysis Photolysis Exposure (Light Source) spike->photolysis hydrolysis Hydrolysis (Sterile Buffers, pH 5, 7, 9) spike->hydrolysis sampling Time-point Sampling aerobic->sampling anaerobic->sampling photolysis->sampling hydrolysis->sampling extraction Extraction (e.g., QuEChERS) sampling->extraction analysis Instrumental Analysis (LC-MS/MS, HPLC-DAD) extraction->analysis kinetics Degradation Kinetics (DT50 Calculation) analysis->kinetics metabolites Metabolite Identification kinetics->metabolites

Caption: Experimental workflow for studying this compound degradation.

degradation_pathway cluster_metabolites Major Degradation Pathways propamocarb Propamocarb oxidation Aliphatic Oxidation propamocarb->oxidation Microbial Action n_oxidation N-Oxidation propamocarb->n_oxidation Microbial Action n_dealkylation N-Dealkylation propamocarb->n_dealkylation Microbial Action metabolite1 2-Hydroxy Propamocarb oxidation->metabolite1 metabolite2 Propylpropamocarb N-Oxide n_oxidation->metabolite2 metabolite3 Mono-N-desmethyl Propamocarb n_dealkylation->metabolite3

Caption: Primary microbial degradation pathways of Propamocarb.

References

Technical Support Center: Propamocarb Hydrochloride Matrix Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analytical determination of propamocarb hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the analysis of this compound?

A1: Matrix effects are the alteration of the analytical signal of this compound due to the co-eluting components of the sample matrix.[1][2][3] These effects can manifest as either signal enhancement (an artificially high reading) or signal suppression (an artificially low reading), leading to inaccurate quantification.[1][2][3] This phenomenon is particularly prevalent in complex matrices such as fruits, vegetables, and soil when using sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6][7][8]

Q2: Why is this compound susceptible to matrix effects?

A2: this compound is a polar and basic compound.[4] Its chromatographic retention on reversed-phase columns can be poor, especially with rapid analytical methods.[4] This can lead to co-elution with other polar matrix components, which then interfere with the ionization process in the mass spectrometer source, causing signal suppression or enhancement.[2][4]

Q3: What are the common analytical techniques used for this compound analysis where matrix effects are a concern?

A3: The most common techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][9] Sample preparation often involves the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which, while efficient, can still result in the co-extraction of matrix components that cause interference.[5][10][11]

Q4: How can I determine if my analysis is affected by matrix effects?

A4: You can assess matrix effects by comparing the signal response of a standard prepared in a pure solvent with the response of a standard spiked into a blank matrix extract (a matrix-matched standard).[12] A significant difference in the signal intensity indicates the presence of matrix effects. The matrix effect can be quantified using the following formula:

Matrix Effect (%) = [(Peak area in matrix-matched standard / Peak area in solvent standard) - 1] x 100

A positive value indicates signal enhancement, while a negative value indicates signal suppression. Values between -20% and 20% are often considered acceptable, though this can vary depending on the specific method and regulatory requirements.[6]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in this compound analysis.

Problem: Inaccurate or inconsistent quantification of this compound.

Step 1: Initial Assessment

  • Symptom: Poor recovery, high variability between replicate injections, or results that do not align with expected values.

  • Action: Prepare and analyze a solvent standard and a matrix-matched standard at the same concentration. A significant difference in peak area or shape is a strong indicator of matrix effects.

Step 2: Method Optimization

If matrix effects are confirmed, consider the following optimization strategies:

  • Chromatographic Separation:

    • Issue: Co-elution of propamocarb with interfering matrix components is a primary cause of matrix effects.[4]

    • Solution: Improve the chromatographic retention and separation of propamocarb. This can be achieved by:

      • Using a different stationary phase (e.g., a column with a different chemistry).

      • Optimizing the mobile phase composition and gradient to better retain and separate propamocarb from matrix interferences.[4] For instance, starting with a higher percentage of the aqueous phase in reversed-phase chromatography can improve the retention of polar compounds like propamocarb.[4]

  • Sample Preparation and Cleanup:

    • Issue: The QuEChERS method, while effective, may not remove all interfering matrix components.[10][11]

    • Solution: Incorporate additional cleanup steps after the initial QuEChERS extraction. Dispersive solid-phase extraction (dSPE) with different sorbents like C18, PSA (primary secondary amine), or GCB (graphitized carbon black) can be used to remove specific types of interferences.[5]

  • Sample Dilution:

    • Issue: High concentrations of matrix components can overwhelm the ionization source.

    • Solution: Dilute the final sample extract with the initial mobile phase. This reduces the concentration of interfering compounds, thereby minimizing their impact on the ionization of propamocarb. However, ensure that the diluted concentration of propamocarb is still well above the method's limit of quantification.[2]

Step 3: Calibration Strategies

If method optimization does not completely eliminate matrix effects, the following calibration strategies can be used to compensate for them:

  • Matrix-Matched Calibration:

    • Concept: This is the most common approach to compensate for matrix effects.[1] Calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[8]

    • Procedure: Prepare a series of calibration standards by spiking known concentrations of propamocarb into a blank matrix extract.

  • Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Concept: This is considered the gold standard for correcting matrix effects.[3][13] A stable isotope-labeled version of propamocarb (e.g., propamocarb-d6) is added to all samples, blanks, and calibration standards at a constant concentration.

    • Advantage: The SIL-IS has nearly identical chemical and physical properties to the native propamocarb and will be affected by the matrix in the same way. By calculating the ratio of the native analyte signal to the SIL-IS signal, the matrix effects can be effectively normalized.

Quantitative Data Summary

The following tables summarize quantitative data on this compound recovery and matrix effects from various studies.

Table 1: Recovery of this compound in Different Matrices using QuEChERS and GC-MS.

MatrixSpiking Level (mg/kg)Average Recovery (%)
Tomato0.1087
Tomato0.5092
Tomato1.0090
Soil0.1088
Soil0.5091
Soil1.0089

Data sourced from a study on the development and validation of a QuEChERS method for propamocarb estimation.[5]

Table 2: Matrix Effects Observed for Propamocarb in Different Commodities using LC-MS/MS.

CommodityMatrix Effect (%)Observation
Cucumber> 20%Strong Signal Enhancement
Lettuce> 20%Strong Signal Enhancement

Data based on observations of strong signal enhancement in QuEChERS extracts with poor chromatographic retention.[4]

Experimental Protocols

Protocol 1: QuEChERS Sample Extraction for Propamocarb Analysis

This protocol is a generalized procedure based on the widely used QuEChERS method.[5][11]

  • Homogenization: Homogenize a representative sample of the fruit, vegetable, or soil.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube containing the appropriate sorbents (e.g., PSA and C18 for general cleanup; GCB may be added for pigmented samples).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the dSPE tube at high speed for 2-5 minutes.

  • Analysis: Take the supernatant for LC-MS/MS or GC-MS analysis. It may be necessary to dilute the final extract or exchange the solvent depending on the analytical method.

Protocol 2: LC-MS/MS Analysis of Propamocarb

The following are example LC-MS/MS conditions that can be adapted for propamocarb analysis.[4]

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.

  • Mobile Phase:

    • A: Water with a modifier like ammonium formate (e.g., 5 mmol) and a small percentage of organic solvent (e.g., 5% Methanol).

    • B: Methanol or acetonitrile.

  • Gradient: A gradient elution starting with a high percentage of mobile phase A to ensure good retention of propamocarb, followed by an increasing percentage of mobile phase B to elute the analyte.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Injection Volume: 2-10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for propamocarb for confirmation and quantification (e.g., 189/102, 189/144).[4]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization Extraction 2. QuEChERS Extraction Homogenization->Extraction Acetonitrile & Salts Cleanup 3. dSPE Cleanup Extraction->Cleanup Supernatant LCMS 4. LC-MS/MS Analysis Cleanup->LCMS Final Extract Data 5. Data Processing LCMS->Data Raw Data Troubleshooting_Logic cluster_optimization Optimization Options cluster_calibration Compensation Strategies Start Inaccurate Results? Assess Assess Matrix Effects (Solvent vs. Matrix-Matched Std) Start->Assess MatrixEffect Matrix Effect Present? Assess->MatrixEffect Optimize Optimize Method MatrixEffect->Optimize Yes NoEffect Other Issue (e.g., Instrument) MatrixEffect->NoEffect No Calibrate Use Compensation Strategy Optimize->Calibrate Chroma Improve Chromatography Optimize->Chroma Cleanup Enhance Cleanup Optimize->Cleanup Dilute Dilute Sample Optimize->Dilute End Accurate Quantification Calibrate->End MM_Cal Matrix-Matched Calibration Calibrate->MM_Cal SIL_IS Stable Isotope Labeled IS Calibrate->SIL_IS

References

Propamocarb Hydrochloride Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Propamocarb hydrochloride in experimental settings, with a primary focus on avoiding phytotoxicity.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing direct solutions to common problems.

Q1: My plants are showing signs of yellowing and stunted growth after applying this compound. What could be the cause?

A1: This is a common symptom of phytotoxicity. Several factors could be at play:

  • Incorrect Concentration: The applied concentration of this compound may be too high for the specific plant species or its current growth stage.

  • Application Method: Foliar applications can sometimes lead to localized high concentrations on the leaf surface, causing burns or yellowing.[1]

  • Environmental Stress: High temperatures, low humidity, or drought stress can make plants more susceptible to chemical injury.[2][3]

  • Incompatibility: The formulation may have been mixed with incompatible adjuvants, surfactants, or other pesticides, leading to a phytotoxic reaction.[4][5]

Solution:

  • Verify Concentration: Double-check your calculations and the stock solution's concentration. If necessary, perform a serial dilution to test lower concentrations on a small batch of plants.

  • Adjust Application Method: If you are performing foliar sprays, consider switching to a soil drench application. This systemic fungicide is readily absorbed by the roots and translocated throughout the plant.[5][6][7][8]

  • Control Environmental Conditions: Ensure your plants are not under stress. Apply this compound during cooler parts of the day and ensure adequate soil moisture.

  • Check for Incompatibilities: Do not mix this compound with copper-based preparations or alkaline agents.[4] When using surfactants, ensure they are non-ionic and intended for agricultural use to avoid adverse reactions.[9][10]

Q2: I'm not seeing the expected efficacy against Oomycete pathogens. Could I be doing something wrong?

A2: Sub-optimal performance can be due to several factors:

  • Incorrect Application Timing: this compound has a protective action and is most effective when applied preventively.[5][11]

  • Inadequate Coverage: For foliar applications, insufficient coverage can leave parts of the plant unprotected.

  • pH of the Spray Solution: The stability and efficacy of some pesticides can be affected by the pH of the water used for dilution.

  • Rapid Degradation: Environmental conditions can influence the persistence of the compound.

Solution:

  • Preventive Application: Apply this compound before the onset of disease symptoms, especially during conditions favorable for pathogen development.[11]

  • Ensure Thorough Coverage: For foliar sprays, use appropriate spray volumes and nozzles to ensure uniform coverage of all plant surfaces.

  • Buffer the Solution: Check the pH of your water source. If it is highly alkaline, consider using a buffering agent to adjust the pH to a more neutral range.

  • Reapplication Intervals: Be mindful of the reapplication intervals suggested for your specific experimental setup, considering factors like plant growth rate and environmental conditions that might hasten degradation. The half-life of this compound can vary depending on the crop, ranging from approximately 1.3 days in tomatoes to 9 days in cucumbers.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a systemic fungicide belonging to the carbamate chemical class.[4] Its primary mode of action is the inhibition of phospholipid and fatty acid biosynthesis in the cell membranes of pathogenic fungi, particularly Oomycetes like Pythium and Phytophthora species.[4][6][14] This disruption of the cell membrane structure inhibits mycelial growth, sporangia formation, and spore germination.[4][14] It is absorbed by the roots, stems, and leaves and can be transported throughout the plant.[4][5]

Q2: What are the typical symptoms of this compound phytotoxicity?

A2: Symptoms of phytotoxicity can vary depending on the plant species, growth stage, and the severity of the exposure. Common symptoms include:

  • Chlorosis: Yellowing of the leaves, particularly at the margins or tips.[1][15]

  • Necrosis: Browning and death of plant tissue, often appearing as spots or burns on the leaves.[15]

  • Stunting: Reduced overall growth and smaller leaf size.[1][15]

  • Leaf Distortion: Curling, cupping, or other abnormal leaf shapes.[1][15]

  • Delayed Development: Delays in flowering or fruiting.[15]

Q3: Are there any known incompatibilities I should be aware of?

A3: Yes, this compound should not be mixed with alkaline materials or copper-based fungicides, as this can reduce its efficacy.[4][5] While it is compatible with many other fungicides, it is always recommended to perform a small-scale compatibility test before mixing it with other chemicals, including surfactants and adjuvants.[4][16][17] Use of non-ionic surfactants is generally recommended to improve spreading and uptake without causing phytotoxicity.[9][10]

Q4: What environmental factors can influence the phytotoxicity of this compound?

A4: Environmental conditions can significantly impact a plant's susceptibility to chemical injury.[2] Key factors include:

  • Temperature: High temperatures can increase the rate of absorption, potentially leading to toxic concentrations within the plant tissue.[2] It is advisable not to spray when temperatures are above 85°F (29.4°C).[15]

  • Humidity: Low relative humidity can lead to the formation of a thicker leaf cuticle, which may reduce penetration but also concentrate the chemical on the leaf surface as the spray droplet evaporates.[2][3]

  • Light Intensity: High light intensity can exacerbate stress on the plant, making it more prone to phytotoxicity.

  • Soil Moisture: Plants under drought stress are more susceptible to chemical injury.[3]

Quantitative Data Summary

ParameterRecommendation/ValueSource(s)
Application Concentration (Foliar Spray) 0.1% - 0.25% solution[18]
Application Concentration (Soil Drench) 3.2 - 11.6 g/m²[18]
Optimal Temperature for Application Below 85°F (29.4°C)[15]
Incompatible Substances Alkaline materials, Copper-based fungicides[4][5]
Recommended Adjuvant Type Non-ionic surfactants[9][10]

Experimental Protocols

Protocol 1: Phytotoxicity Assessment

This protocol is designed to determine the safety of a specific concentration of this compound on a particular plant species.

  • Plant Preparation: Select healthy, uniform plants of the desired species and growth stage. Acclimate them to the experimental conditions for at least one week.

  • Treatment Groups: Establish a minimum of three treatment groups:

    • Control Group: Treated with water only.

    • Test Group 1x: Treated with the intended experimental concentration of this compound.

    • Test Group 2x: Treated with double the intended concentration to assess the margin of safety.[19]

  • Replication: Use at least 5-10 replicate plants per treatment group to ensure statistical validity.[1]

  • Application: Apply the treatments using the intended experimental method (e.g., foliar spray to runoff or soil drench). Ensure consistent application across all replicates.

  • Observation: Visually assess the plants for symptoms of phytotoxicity at regular intervals (e.g., 1, 3, 7, and 14 days after treatment).[1] Use a rating scale (e.g., 0 = no injury, 100 = complete plant death) to quantify the damage.[15]

  • Data Collection: In addition to visual ratings, measure quantitative parameters such as plant height, leaf area, and fresh/dry biomass at the end of the experiment.[1][15]

  • Analysis: Statistically analyze the data to determine if there are significant differences between the treatment groups and the control.

Protocol 2: Solution Preparation and Application

  • Preparation: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[20][21]

  • Calculation: Accurately calculate the amount of this compound formulation needed to achieve the desired final concentration in your total spray volume.

  • Mixing: Use the "second dilution method":

    • Fill the spray tank with half the required volume of water.

    • In a separate container, create a slurry by mixing the calculated amount of this compound with a small amount of water.

    • Add the slurry to the spray tank with agitation.

    • If using other compatible chemicals or adjuvants, add them one at a time, allowing each to fully dissolve or disperse before adding the next.

    • Add the remaining volume of water to the tank and continue agitation to ensure a homogenous mixture.[4]

  • Application:

    • Soil Drench: Apply a measured volume of the solution evenly to the soil surface around the base of each plant.

    • Foliar Spray: Use a calibrated sprayer to apply the solution to the plant foliage until runoff, ensuring complete coverage of all surfaces.

Visualizations

G cluster_fungus Fungal Cell (Oomycete) phospholipid Phospholipids cell_membrane Cell Membrane Integrity phospholipid->cell_membrane Essential for Formation fatty_acid Fatty Acids fatty_acid->cell_membrane Essential for Formation mycelial_growth Mycelial Growth cell_membrane->mycelial_growth Required for spore_formation Spore Formation cell_membrane->spore_formation Required for propamocarb Propamocarb Hydrochloride propamocarb->phospholipid Inhibits Biosynthesis propamocarb->fatty_acid Inhibits Biosynthesis

Caption: Mechanism of action of this compound.

G start Start: Define Experimental Objective phytotoxicity_test Conduct Preliminary Phytotoxicity Test (See Protocol 1) start->phytotoxicity_test concentration Determine Optimal (Non-Phytotoxic) Concentration phytotoxicity_test->concentration prepare_solution Prepare Solution (See Protocol 2) concentration->prepare_solution application Apply to Test Plants (Drench or Foliar) prepare_solution->application monitor Monitor Environmental Conditions application->monitor assess_efficacy Assess Efficacy & Observe for any Phytotoxicity application->assess_efficacy monitor->assess_efficacy end End: Analyze Results assess_efficacy->end

Caption: Experimental workflow for avoiding phytotoxicity.

G phytotoxicity Phytotoxicity high_concentration High Concentration high_concentration->phytotoxicity sensitive_species Sensitive Plant Species/Cultivar sensitive_species->phytotoxicity environmental_stress Environmental Stress (Heat, Drought) environmental_stress->phytotoxicity incompatible_mix Incompatible Tank Mix (e.g., Alkaline agents) incompatible_mix->phytotoxicity improper_application Improper Application (e.g., poor coverage) improper_application->phytotoxicity

Caption: Factors contributing to phytotoxicity risk.

References

Improving the stability of Propamocarb hydrochloride solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propamocarb hydrochloride solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound in aqueous solutions?

A1: this compound is known for its high stability in aqueous solutions, particularly under acidic to neutral pH conditions. It is also stable at elevated temperatures and resistant to photodegradation. The technical hydrochloride salt is a colorless, very hygroscopic crystalline solid.[1]

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound is highly dependent on pH. It is exceptionally stable in acidic and neutral solutions. However, its degradation is catalyzed by basic conditions. The hydrolytic half-life is significantly shorter at high pH levels.[1]

Q3: Is this compound sensitive to light?

A3: No, this compound is stable to light.[1]

Q4: What is the recommended storage temperature for this compound solutions?

A4: this compound is stable at 55°C for over two years.[1] For laboratory use, storing solutions at room temperature (20-25°C) is generally acceptable for short-term use. For long-term storage, refrigeration (2-8°C) is recommended to minimize any potential degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation or Cloudiness in Solution High pH: Propamocarb, as a free base, is less soluble than its hydrochloride salt. If the pH of the solution is raised, the free base may precipitate.Ensure the pH of your solution is neutral to acidic. The hydrochloride salt itself contributes to a lower pH. Avoid mixing with alkaline agents.[2]
Hygroscopic Nature: The solid form is very hygroscopic and can absorb moisture, which might affect dissolution if not handled properly.[1]Store solid this compound in a desiccator. Handle in a low-humidity environment when preparing solutions.
Incompatibility: Mixing with certain salts or buffers could lead to precipitation.When preparing complex mixtures, perform a small-scale compatibility test first.
Unexpected Loss of Potency or Efficacy Alkaline Hydrolysis: If the solution has been exposed to alkaline conditions (pH > 8), degradation may have occurred.[3]Verify the pH of the solution and any buffers or media used. If necessary, adjust the pH to be in the acidic to neutral range (pH 4-7).
Interaction with Excipients: Certain excipients in a formulation can interact with the active pharmaceutical ingredient, leading to degradation.A thorough excipient compatibility study is recommended during formulation development.
Color Change in Solution Impurity Interaction: The technical material can contain impurities such as N,N-dimethyl-1,3-diaminopropane dihydrochloride.[1] These may react under certain conditions.Ensure the use of high-purity this compound. If color change is observed, re-evaluate the solution's purity and integrity using an appropriate analytical method like HPLC.
Oxidative Degradation: Although not its primary degradation pathway, strong oxidizing agents could potentially cause degradation and color change.Avoid mixing this compound solutions with strong oxidizing agents.

Data on Hydrolytic Stability

The stability of this compound is significantly influenced by the pH of the solution. Below is a summary of its hydrolytic half-life at various pH levels.

pH Half-life (t½) Reference
51.3 x 10⁷ years[1]
91.3 x 10³ years[1]
145 days[1]

Experimental Protocols

Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products, allowing for an accurate assessment of its stability.

1. Instrumentation and Conditions:

  • System: High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v). For MS compatibility, a volatile acid like formic acid can be used instead of phosphoric acid.[4]

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

2. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of this compound in methanol. Further dilute with the mobile phase to achieve a working concentration (e.g., 10 µg/mL).

  • Sample Solution: Dilute the test solution with the mobile phase to fall within the concentration range of the calibration curve.

3. Forced Degradation Study Protocol: To confirm the stability-indicating nature of the HPLC method, a forced degradation study should be performed.

  • Acid Hydrolysis: Mix the sample with 0.1 N HCl and heat (e.g., at 60°C). Take samples at various time points (e.g., 0, 2, 4, 8 hours), neutralize, and analyze.

  • Base Hydrolysis: Mix the sample with 0.1 N NaOH and heat. Sample at various time points, neutralize, and analyze.

  • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and analyze at different time intervals.

  • Thermal Degradation: Expose the solid or solution sample to dry heat (e.g., 70°C) and analyze at various time points.

  • Photolytic Degradation: Expose the solution to UV light (e.g., in a photostability chamber) and analyze at different time points. A control sample should be kept in the dark.

4. Analysis: Inject the prepared standard and stressed samples into the HPLC system. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation A Prepare Propamocarb HCl Solution B Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) A->B C Prepare Control Sample (No Stress) A->C D HPLC Analysis B->D C->D E Peak Identification and Quantification D->E F Calculate Degradation Percentage E->F G Assess Peak Purity E->G H Determine Degradation Pathway F->H G->H I Final Stability Report H->I

Caption: Workflow for a forced degradation study of this compound.

Alkaline Hydrolysis Degradation Pathway

G cluster_main Base-Catalyzed Hydrolysis cluster_products Degradation Products Propamocarb Propamocarb (as Hydrochloride Salt) Propanol Propan-1-ol Propamocarb->Propanol OH⁻ CarbamicAcid 3-(dimethylamino)propylcarbamic acid (unstable) Propamocarb->CarbamicAcid OH⁻

Caption: Simplified degradation pathway of Propamocarb via alkaline hydrolysis.

References

Technical Support Center: Propamocarb Hydrochloride Uptake and Translocation in Plants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists investigating the uptake and translocation of Propamocarb hydrochloride in plants.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is a systemic fungicide belonging to the carbamate chemical group.[1] Its primary mode of action is the inhibition of phospholipid and fatty acid synthesis in fungi, which disrupts the formation of cell membranes and ultimately leads to the death of the pathogen. It is particularly effective against Oomycetes fungi.[1][2][3]

Q2: How is this compound taken up by plants?

A2: this compound can be absorbed by plants through both their roots and leaves.[2][4] Root uptake is a significant pathway, especially following soil drench applications.[1]

Q3: How does this compound move within the plant after uptake?

A3: After uptake, this compound is translocated systemically throughout the plant.[2][4] This movement is primarily acropetal, meaning it moves upwards from the roots or lower leaves towards the new growth and upper parts of the plant through the xylem.[1]

Q4: What are the main metabolites of this compound in plants?

A4: In many plant species, a significant portion of the residue remains as the unchanged parent compound, this compound.[1] However, metabolism can occur through oxidation of the propyl chain, N-oxidation, and N-demethylation of the N-methyl groups.[5] The extent of metabolism can depend on the plant species and the mode of application.[5]

Troubleshooting Guides

This section provides guidance on common issues encountered during experiments investigating the uptake and translocation of this compound.

Issue 1: Low or no detectable uptake of this compound after soil drench application.

Potential Cause Troubleshooting Step
Incorrect Soil pH: Soil pH can influence the availability of pesticides for plant uptake.[6][7][8] For carbamates, availability can be affected by the soil's pH. Test the pH of your soil or growing medium. The optimal pH range for nutrient and pesticide uptake for most plants is between 6.0 and 7.0.[7] Adjust the pH if necessary using appropriate amendments.
High Soil Organic Matter: High organic matter content in the soil can lead to increased adsorption of this compound, making it less available for root uptake.[9] Consider using a soil medium with a lower organic matter content for your experiments or increasing the application rate after conducting preliminary dose-response studies.
Improper Application: Ensure the drench is applied evenly to the soil surface and that the volume is sufficient to reach the root zone. The product should be applied to slightly moist media and watered in to ensure adequate uptake.[10]
Plant Species Variability: Different plant species have varying capacities for root uptake of chemicals.[3] If possible, test the uptake in a different plant species known to readily absorb soil-applied compounds.

Issue 2: Inconsistent or low translocation of this compound to upper plant parts.

Potential Cause Troubleshooting Step
Low Transpiration Rate: Acropetal translocation is largely driven by the plant's transpiration stream. Low humidity, low temperature, or waterlogged soil can reduce transpiration. Ensure your experimental conditions promote healthy transpiration (e.g., adequate light, moderate temperature and humidity, and well-aerated soil).
Plant Health: Stressed or unhealthy plants may have compromised vascular systems, leading to reduced translocation. Ensure your plants are healthy and actively growing before and during the experiment.
Application Method: Foliar application may result in less translocation to the roots compared to soil drench application, which is more readily transported upwards.[1] For studying acropetal translocation, a soil drench is often more effective.
Timing of Harvest: Translocation takes time. Ensure you are allowing sufficient time between application and harvest for the compound to move throughout the plant. A time-course experiment can help determine the optimal harvest time.

Issue 3: Difficulty in detecting and quantifying this compound in plant extracts.

Potential Cause Troubleshooting Step
Inadequate Extraction Method: This compound is a polar compound. Ensure your extraction solvent is appropriate. Acidified methanol or acetonitrile are commonly used for extraction.[5] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been shown to be effective for extracting this compound from various plant matrices.[11]
Matrix Effects in Analytical Instrumentation: Plant extracts are complex and can interfere with the detection of the target analyte in GC-MS or LC-MS/MS.[11] Use a cleanup step, such as solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE) with PSA and graphitized carbon black, to remove interfering compounds.[11] The use of matrix-matched standards for calibration is also highly recommended.
Degradation of the Analyte: This compound is relatively stable, but improper storage of samples or extracts (e.g., at room temperature for extended periods) could lead to degradation. Store samples at -20°C or below.[6]

Quantitative Data Summary

The following tables summarize residue levels of this compound in various crops after different application methods. These values can serve as a benchmark for experimental results.

Table 1: this compound Residues in Fruiting Vegetables

CropApplication MethodApplication RateDays After Final ApplicationResidue Level (mg/kg)
CucumberMultiple DrenchUp to 722 mg/plant0-31.4
4-72.0
9-141.7
19-210.6
26-381.5
40-621.8
CucumberMultiple Spray0.14% solution31.7
101.0
TomatoMultiple DrenchUp to 1444 mg/plant68-79<0.05 - 0.57
101-119<0.05 - 1.9
PepperMultiple DrenchUp to 1083 mg/plant40-620.1 - 0.25

Data sourced from INCHEM (1984).

Table 2: this compound Residues in Leafy and Root Vegetables

CropApplication MethodApplication RateDays After Final ApplicationResidue Level (mg/kg)
LettuceSpray1.5 - 2 L/ha (0.15%)21 (pre-harvest interval)MRL: 15 (Germany)
EndiveSpray0.11% solution150.4 - 2.3
250.5 - 0.6
LeeksSpray0.11% solution254.1
RadishSoil Incorporation5.2 g/m²-0.8

Data sourced from INCHEM (1984).[9]

Detailed Experimental Protocols

Protocol 1: Soil Drench Application for Greenhouse Experiments

  • Plant Preparation: Grow the desired plant species in pots with a standardized soil or soilless medium until they reach the desired growth stage (e.g., 4-6 true leaves).

  • Preparation of Drench Solution: Prepare a stock solution of this compound in water. The final concentration will depend on the experimental design. A typical application rate for commercial products is around 10 ml of product in 3 to 5 liters of water per square meter.[1]

  • Application:

    • Ensure the soil is slightly moist before application.[10]

    • Apply a known volume of the drench solution evenly to the soil surface of each pot.

    • Immediately after application, lightly water the pots to help move the fungicide into the root zone.[10]

  • Post-Application Care: Maintain the plants under controlled greenhouse conditions (temperature, humidity, and light).

  • Harvesting: Harvest plant tissues (roots, stems, leaves) at predetermined time points after application.

  • Sample Processing: Wash the harvested tissues thoroughly to remove any soil particles. Separate the tissues as required and store them at -20°C until extraction and analysis.

Protocol 2: Foliar Spray Application

  • Plant Preparation: Grow plants to the desired stage as described in Protocol 1.

  • Preparation of Spray Solution: Prepare a solution of this compound in water. The concentration will depend on the target application rate. Commercial recommendations for foliar spray are often around 3 L/ha.[1]

  • Application:

    • Use a calibrated sprayer to apply the solution evenly to the plant foliage until runoff.

    • To prevent soil contamination, cover the soil surface of the pots with a protective material before spraying.

  • Post-Application Care: Allow the plants to dry completely before moving them. Maintain the plants under controlled environmental conditions.

  • Harvesting and Sample Processing: Follow steps 5 and 6 from Protocol 1.

Protocol 3: Sample Preparation (QuEChERS) and Analysis (GC-MS)

This protocol is adapted from the QuEChERS method for the analysis of Propamocarb in tomato and soil.[11]

  • Sample Homogenization:

    • Weigh 10-15 g of the frozen plant tissue into a 50 mL centrifuge tube.

    • Add an appropriate volume of water (if the sample is dry) and 20-30 mL of ethyl acetate.

    • Homogenize the sample for 2-3 minutes using a high-speed homogenizer.

  • Extraction and Phase Separation:

    • Add anhydrous sodium chloride (e.g., 3 g) to the homogenate to induce phase separation.

    • Centrifuge the tube at 2500-3000 rpm for 3 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper ethyl acetate layer to a new tube containing a mixture of primary secondary amine (PSA) sorbent, anhydrous magnesium sulfate, and graphitized carbon black.

    • Vortex the tube for 1 minute and then centrifuge at 2500-3000 rpm for 1 minute.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume of hexane for GC-MS analysis.

  • GC-MS Analysis:

    • Analyze the final extract using a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., Rtx-5 Sil MS).

    • Develop a temperature program and MS parameters optimized for the detection of Propamocarb.

    • Quantify the concentration of Propamocarb by comparing the peak area of the sample to a calibration curve prepared with matrix-matched standards.

Visualizations

Diagram 1: Proposed Metabolic Pathway of this compound in Plants

G Propamocarb This compound N_Oxidation N-Oxidation Propamocarb->N_Oxidation N_Demethylation N-Demethylation (minor) Propamocarb->N_Demethylation Hydroxylation Hydroxylation (minor) Propamocarb->Hydroxylation CO2 CO2 Propamocarb->CO2 Mineralization Cyclisation Cyclisation (minor) Hydroxylation->Cyclisation Natural_Products Incorporation into Natural Plant Products CO2->Natural_Products Uptake and Incorporation

Caption: Proposed metabolic pathway of this compound in plants.

Diagram 2: Experimental Workflow for this compound Uptake and Translocation Studies

G cluster_prep Preparation cluster_app Application cluster_post_app Post-Application cluster_analysis Analysis Plant_Prep Plant Acclimatization and Growth Soil_Drench Soil Drench Plant_Prep->Soil_Drench Foliar_Spray Foliar Spray Plant_Prep->Foliar_Spray Solution_Prep Preparation of Propamocarb HCl Solution Solution_Prep->Soil_Drench Solution_Prep->Foliar_Spray Incubation Incubation under Controlled Conditions Soil_Drench->Incubation Foliar_Spray->Incubation Harvest Harvesting of Plant Tissues Incubation->Harvest Extraction Sample Extraction (e.g., QuEChERS) Harvest->Extraction Cleanup Extract Cleanup (dSPE) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Cleanup->Analysis Data_Analysis Data Analysis and Quantification Analysis->Data_Analysis

Caption: A general experimental workflow for studying this compound in plants.

Diagram 3: Factors Influencing this compound Uptake and Translocation

G cluster_factors Influencing Factors cluster_plant Plant Factors cluster_env Environmental Factors cluster_soil Soil Factors cluster_app Application Factors Uptake Uptake & Translocation Plant_Species Plant Species Plant_Species->Uptake Growth_Stage Growth Stage Growth_Stage->Uptake Plant_Health Plant Health Plant_Health->Uptake Transpiration_Rate Transpiration Rate Transpiration_Rate->Uptake Temperature Temperature Temperature->Uptake Humidity Humidity Humidity->Uptake Light_Intensity Light Intensity Light_Intensity->Uptake Soil_pH Soil pH Soil_pH->Uptake Organic_Matter Organic Matter Organic_Matter->Uptake Soil_Moisture Soil Moisture Soil_Moisture->Uptake Application_Method Application Method (Drench vs. Foliar) Application_Method->Uptake Application_Rate Application Rate Application_Rate->Uptake Formulation Formulation Formulation->Uptake

Caption: Key factors that can influence the uptake and translocation of this compound in plants.

References

How to improve the efficacy of Propamocarb hydrochloride in different soil types

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Propamocarb Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on optimizing the efficacy of this compound in various soil environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary soil factors that influence the efficacy of this compound?

A1: The efficacy of this compound, a systemic fungicide, is significantly influenced by several soil properties. Key factors include soil texture (clay and silt content), organic matter percentage, soil pH, and microbial activity.[1][2][3] The interplay of these factors determines the fungicide's adsorption, mobility, degradation rate, and ultimately its bioavailability to target pathogens like Pythium and Phytophthora species.[4][5][6]

Q2: How does soil texture affect the mobility and availability of this compound?

A2: Soil texture plays a crucial role in the leaching and adsorption of this compound.

  • Clay and Silt Soils: These soils have a higher adsorption capacity. There is a significant positive correlation between the clay content of the soil and the adsorption of Propamocarb.[2][7] This increased binding can reduce the amount of active ingredient available in the soil solution for root uptake, potentially lowering its systemic efficacy. However, it also reduces the risk of leaching to deeper soil layers.[1]

  • Sandy Soils: These soils have lower organic carbon and clay content, leading to weaker adsorption.[1] While this may increase the concentration in the soil solution initially, it also makes the fungicide more prone to leaching, especially with heavy rainfall or irrigation, which can move it out of the root zone.[1][3]

Q3: What is the impact of soil organic matter on this compound?

A3: Soil organic matter is a key factor in the adsorption of many pesticides. For this compound, soils with higher organic carbon content tend to exhibit greater adsorption.[1] This can lead to reduced mobility and bioavailability, similar to the effect of high clay content. However, some studies have noted that other mechanisms, such as ion exchange, also play a significant role, indicating a complex interaction.[1]

Q4: Does soil pH alter the effectiveness of this compound?

A4: Current data suggests that the degradation and efficacy of this compound are not significantly dependent on soil pH within typical environmental ranges.[2][7][8] It is stable to hydrolysis across a wide pH range.[9] However, pH can indirectly influence efficacy by affecting soil microbial populations, which are responsible for its degradation.[3]

Q5: How does microbial activity in the soil affect this compound?

A5: Microbial degradation is a primary pathway for the dissipation of this compound in soil.[8][10] The half-life of the compound is significantly shorter in microbially active, non-sterilized soil compared to sterilized soil.[8] Certain plant growth-promoting rhizobacteria (PGPR) have been shown to enhance the degradation of this compound.[11] Therefore, soils with high microbial activity may lead to faster breakdown of the fungicide, potentially reducing its persistence and the duration of its protective effect.[8]

Troubleshooting Guide

Problem: Reduced efficacy observed in high-clay or high-organic matter soils.

  • Possible Cause: High adsorption of this compound to clay particles and organic matter, reducing its concentration in the soil solution and limiting uptake by plant roots.[1][2]

  • Troubleshooting Steps:

    • Adjust Application Rate: Consider increasing the dosage within approved limits to compensate for the amount bound to soil particles. The activity of this compound can last up to 8 weeks depending on the dosage and soil type.[4]

    • Ensure Soil Moisture: The soil or compost must be moist to achieve maximum distribution and effectiveness, facilitating the movement of the fungicide into the soil solution.[4]

    • Application Method: For direct root protection, soil drenching may be more effective than soil incorporation in ensuring the product reaches the target zone in a sufficient concentration.[1][12]

Problem: The protective effect of this compound seems shorter than expected.

  • Possible Cause: Rapid microbial degradation in highly active soils. The half-life of this compound can vary significantly, from approximately 14 to 88 days, depending on the soil type and microbial population.[8]

  • Troubleshooting Steps:

    • Re-application Interval: In soils known to have high microbial activity, it may be necessary to shorten the interval between applications, adhering to label recommendations.

    • Avoid Co-application with Certain Pesticides: The simultaneous application of other pesticides can sometimes stimulate microbial degradation.[1] Conduct small-scale trials to test for any antagonistic effects on persistence.

    • Monitor Environmental Conditions: Degradation rates are often higher in warmer, moist conditions that favor microbial growth.[3]

Data Presentation

Table 1: Degradation Half-Life (DT50) of this compound in Different Soil Types under Aerobic Conditions.

Soil TypepH (in 0.01M CaCl2)Organic Carbon (%)Temperature (°C)DT50 (days)DT90 (days)Reference
Sandy Loam6.72.52022.474.3[8]
Sandy Loam6.72.51047.2156.9[8]
Sandy Loam4.90.72087.7291.5[8]
Clay Loam6.21.82023.477.6[8]
Clay Loam7.32.52017.859.0[8]

Data extracted from the 2006 Joint FAO/WHO Meeting on Pesticide Residues report.

Visualizations

experimental_workflow Experimental Workflow for Efficacy Assessment cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation soil_collection Soil Collection (Varying Types) soil_char Soil Characterization (pH, Texture, OM%) soil_collection->soil_char app Propamocarb HCl Application soil_char->app incubation Incubation (Controlled Conditions) app->incubation sampling Periodic Sampling (Soil & Leachate) incubation->sampling extraction Residue Extraction (e.g., QuEChERS) sampling->extraction quant Quantification (e.g., HPLC-DAD) extraction->quant data_analysis Data Analysis (DT50, Mobility) quant->data_analysis conclusion Efficacy Conclusion data_analysis->conclusion

Caption: General workflow for assessing this compound efficacy in soil.

logical_relationships Factors Influencing this compound Efficacy efficacy Bio-Efficacy soil_texture Soil Texture adsorption Adsorption (Binding) soil_texture->adsorption + High Clay om Organic Matter om->adsorption + High OM microbes Microbial Activity degradation Degradation microbes->degradation + availability Bioavailability (in Soil Solution) adsorption->availability - (Reduces) degradation->availability - (Reduces) availability->efficacy + (Increases) mode_of_action This compound Mode of Action on Oomycetes propamocarb Propamocarb Hydrochloride inhibition INHIBITION propamocarb->inhibition synthesis Phospholipid & Fatty Acid Synthesis membrane Cell Membrane Formation & Integrity synthesis->membrane Essential for death Fungal Death synthesis->death growth Mycelial Growth & Spore Development membrane->growth membrane->death growth->death inhibition->synthesis Disrupts

References

Addressing pH sensitivity of Propamocarb hydrochloride in buffered solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the pH sensitivity of Propamocarb hydrochloride in buffered solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions at different pH values?

A1: this compound is exceptionally stable to hydrolysis in acidic to moderately alkaline aqueous solutions.[1] Its stability decreases significantly only under highly alkaline conditions. The technical material is also stable to light and heat (up to 55°C for over two years).[1]

Q2: What is the half-life of this compound at various pH levels?

A2: The hydrolytic half-life of this compound is highly dependent on the pH of the solution. Below is a summary of its stability at 25°C.

Table 1: Hydrolytic Half-life of this compound at 25°C [1]

pHHalf-life (t½)
51.3 x 10⁷ years
71.26 x 10⁵ years
91.3 x 10³ years
145 days

Q3: What is the pKa of Propamocarb and how does it influence its behavior in buffered solutions?

A3: The pKa of Propamocarb is 9.1.[1] This indicates that Propamocarb is a weak base. In solutions with a pH below its pKa, the molecule will exist predominantly in its protonated, water-soluble hydrochloride salt form. Above a pH of 9.1, the deprotonated, free base form will become more prevalent. This can influence its interaction with other molecules and its solubility characteristics.

Q4: Are there specific buffer systems that should be avoided when working with this compound?

A4: While this compound is stable in a wide range of pH values, it is best to avoid highly alkaline buffer systems (pH > 10) for prolonged storage if degradation is a concern. For most experimental purposes within a pH range of 4 to 9, standard buffer systems (e.g., phosphate, acetate, citrate) are suitable.[2]

Q5: My buffered solution of this compound shows a precipitate. What could be the cause?

A5: This is unlikely to be due to the degradation of this compound, given its high stability. Potential causes include:

  • Interaction with buffer components: Certain buffer salts at high concentrations could potentially salt out the this compound.

  • Low temperature: Although generally highly soluble in water, solubility can decrease at lower temperatures.

  • Contamination: An unknown contaminant may be reacting with this compound or the buffer components.

We recommend preparing a fresh solution and ensuring all glassware is clean. If the problem persists, consider using a different buffer system.

Troubleshooting Guide

Issue 1: Inconsistent analytical results for this compound concentration over time in a buffered solution.

  • Potential Cause: While significant degradation is unlikely under standard conditions, this could be due to analytical variability or issues with the experimental setup.

  • Troubleshooting Steps:

    • Verify Analytical Method: Ensure your analytical method (e.g., HPLC) is validated for linearity, accuracy, and precision.[3][4][5] Refer to the experimental protocol section for a general HPLC method.

    • Check Solution Storage: Store solutions in tightly sealed containers at a consistent temperature to prevent evaporation, which would concentrate the sample.

    • pH Verification: Re-measure the pH of your buffered solution to ensure it has not shifted over time.

    • Control Sample: Analyze a freshly prepared standard solution of this compound alongside your experimental samples to rule out systemic analytical errors.

Issue 2: Unexpected biological or chemical activity in an experiment using a buffered solution of this compound.

  • Potential Cause: Given the high stability of this compound, it is improbable that a degradant is causing the unexpected activity. The issue is more likely related to the experimental system itself.

  • Troubleshooting Steps:

    • Buffer Control: Run a control experiment with the buffer solution alone (without this compound) to see if the buffer itself is eliciting a response.

    • pH Effects: Ensure the pH of your final experimental solution is appropriate for the biological or chemical system being studied. The addition of the this compound solution should not significantly alter the final pH.

    • Purity of Compound: Verify the purity of the this compound used. Impurities in the starting material could be a source of unexpected activity.[1]

Experimental Protocols

Protocol 1: General Procedure for Evaluating the Stability of this compound in a Buffered Solution

  • Buffer Preparation: Prepare the desired buffer solution (e.g., phosphate-buffered saline at pH 7.4) using high-purity reagents and water.

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the prepared buffer to create a stock solution of known concentration.

  • Incubation: Aliquot the stock solution into several sealed, sterile containers and store them under the desired experimental conditions (e.g., specific temperature and light exposure).

  • Time-Point Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove an aliquot for analysis.

  • Sample Analysis: Analyze the concentration of this compound in each aliquot using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate, if any.

Analytical Method Example: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column.[4]

  • Mobile Phase: A mixture of acetonitrile and water with a pH modifier like phosphoric acid or formic acid.[4]

  • Detection: UV detector at an appropriate wavelength (e.g., determined by a UV scan of a standard solution).

  • Quantification: Use an external standard calibration curve prepared from a certified reference standard of this compound.[3][5]

Visualizations

cluster_stability Propamocarb HCl Stability Workflow prep Prepare Buffered Propamocarb HCl Solution incubate Incubate at Defined Conditions (pH, Temp, Light) prep->incubate sample Sample at Time Points incubate->sample analyze Analyze Concentration (e.g., HPLC) sample->analyze data Evaluate Data analyze->data

Caption: Experimental workflow for assessing the stability of this compound.

cluster_pathway Conceptual Degradation Pathways (Biological Systems) propamocarb Propamocarb oxidation Aliphatic Oxidation of Propyl Chain propamocarb->oxidation n_oxidation N-Oxidation of Tertiary Amine propamocarb->n_oxidation n_dealkylation N-Dealkylation propamocarb->n_dealkylation metabolites Metabolites oxidation->metabolites n_oxidation->metabolites n_dealkylation->metabolites

Caption: Proposed metabolic pathways of Propamocarb in biological systems.[6] Note: Hydrolysis is not a significant degradation pathway in buffered solutions.[1]

G cluster_troubleshooting Troubleshooting Logic: Inconsistent Results start Inconsistent Analytical Results Observed check_method Is the analytical method validated? start->check_method validate Validate Method (Linearity, Accuracy) check_method->validate No check_storage Are storage conditions controlled? check_method->check_storage Yes validate->check_storage control_storage Ensure consistent temp & sealed containers check_storage->control_storage No check_ph Has the pH of the buffer shifted? check_storage->check_ph Yes control_storage->check_ph remake_buffer Prepare fresh buffer solution check_ph->remake_buffer Yes end Problem Resolved check_ph->end No remake_buffer->end

Caption: A logical troubleshooting guide for inconsistent analytical results.

References

Overcoming challenges in Propamocarb hydrochloride quantification from complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propamocarb hydrochloride quantification. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of complex samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the quantification of this compound.

Q1: I am observing significant signal suppression or enhancement for Propamocarb in my LC-MS/MS analysis of plant extracts. What could be the cause and how can I mitigate this?

A1: This phenomenon is likely due to matrix effects , where co-eluting compounds from the sample interfere with the ionization of Propamocarb, leading to inaccurate quantification[1][2].

Troubleshooting Steps:

  • Improve Chromatographic Separation: Optimize your LC method to better separate Propamocarb from interfering matrix components. Using a column with good retention for polar compounds, such as a C18 column, and a gradient starting with high aqueous mobile phase can improve separation[1].

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for the matrix effects[3].

  • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for Propamocarb is a highly effective way to correct for matrix effects and variations in extraction recovery[2].

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, ensure that the final concentration of Propamocarb remains above the limit of quantification (LOQ)[3].

  • Optimize Sample Cleanup: Employ a more rigorous sample cleanup procedure to remove interfering compounds. Techniques like Solid Phase Extraction (SPE) can be effective[4][5].

Q2: What is a suitable sample preparation method for analyzing this compound in soil and vegetable samples?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting Propamocarb from various complex matrices like soil, tomatoes, and cucumbers[6][7][8][9][10]. It involves an extraction with an organic solvent (e.g., ethyl acetate or acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) and graphitized carbon black (GCB) to remove interfering substances[6][7].

Q3: My recovery of Propamocarb is consistently low. What are the potential reasons and solutions?

A3: Low recovery can stem from several factors during sample preparation and analysis.

Troubleshooting Steps:

  • Extraction Inefficiency: Ensure the chosen extraction solvent and technique are appropriate for your sample matrix. For instance, using acidified methanol can be effective for plant matrices[4][5]. The pH of the extraction solvent can also play a crucial role due to the basic nature of Propamocarb (pKa 9.6)[1].

  • Adsorption to Labware: Propamocarb can adsorb to glass surfaces. Silanizing glassware or using polypropylene tubes can minimize this issue.

  • Degradation: While Propamocarb is generally stable, prolonged exposure to harsh conditions (e.g., high temperatures, extreme pH) during sample processing should be avoided[11].

  • Inefficient Cleanup: The cleanup step might be removing a portion of the analyte along with the interferences. Evaluate different SPE sorbents or d-SPE compositions to find the optimal balance between cleanup and recovery.

Q4: Can I analyze this compound by Gas Chromatography (GC)?

A4: Yes, GC-based methods can be used for Propamocarb analysis. However, due to its polarity and low volatility, direct analysis is challenging. The common approach involves the analysis of the free base of Propamocarb after basification of the extract[4][11]. Derivatization is another strategy to improve its chromatographic behavior for GC analysis[12].

Q5: What are typical validation parameters I should assess for my Propamocarb quantification method?

A5: A robust method validation should include the following parameters:

  • Linearity: Assess the linear range of the method by analyzing calibration standards at multiple concentration levels. The coefficient of determination (R²) should ideally be >0.99[13][14].

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. LOQs for Propamocarb in various matrices have been reported in the range of 0.01 to 0.1 mg/kg[6][7][8][15][16].

  • Accuracy (Recovery): Determine the recovery by analyzing spiked blank samples at different concentration levels. Acceptable recovery is typically within the 70-120% range with a relative standard deviation (RSD) ≤20%[6][13][17].

  • Precision (Repeatability and Reproducibility): Evaluate the precision by assessing the variation in results from multiple analyses of the same sample under the same (repeatability) and different (reproducibility) conditions.

  • Specificity/Selectivity: Ensure that the method can differentiate and quantify Propamocarb in the presence of other components in the sample matrix[13].

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound quantification.

Protocol 1: QuEChERS Method for Propamocarb in Tomato and Soil[6][7]

1. Sample Extraction:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
  • For soil samples, add water to a total volume of 10 mL.
  • Add 20 mL of ethyl acetate.
  • Homogenize at high speed (e.g., 14,000-15,000 rpm) for 2-3 minutes.
  • Add 3 ± 0.1 g of anhydrous sodium chloride (NaCl) for phase separation.
  • Centrifuge at 2,500-3,000 rpm for 3 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 15 mL aliquot of the upper ethyl acetate layer into a tube containing 10 ± 0.1 g of anhydrous sodium sulfate (Na2SO4).
  • Vortex and then transfer an aliquot of the cleaned extract for analysis. For more complex matrices, a d-SPE cleanup with PSA and graphitized carbon may be necessary.

3. Analysis:

  • Concentrate the final extract to near dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent (e.g., hexane or methanol).
  • Analyze by GC-MS or LC-MS/MS.

Protocol 2: LC-MS/MS Analysis of Propamocarb[1]
  • Liquid Chromatography (LC) System:

    • Column: Acquity BEH C18, 2.1x100 mm, 1.7 µm.

    • Mobile Phase A: 5 mmol NH4formate in purified water + 5% Methanol.

    • Mobile Phase B: 5 mmol NH4formate in Methanol.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI) Positive.

    • Multiple Reaction Monitoring (MRM) Transitions: 189 -> 102; 189 -> 144; 189 -> 74.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound analysis from various studies.

Table 1: Method Validation Parameters for Propamocarb Quantification

MatrixAnalytical MethodLOQ (mg/kg)Recovery (%)RSD (%)Reference
Cabbage, Lamb's lettuce, Wheat grainLC-MS/MS0.01--[15][16]
SoilLC-MS/MS0.02--[15][16]
Wheat green material, Wheat strawLC-MS/MS0.05--[15][16]
Tomato, SoilGC-MS0.1087-921.3-4.54[6][7][14]
Animal Tissues (Cattle Liver)LC-MS/MS (MRM 189 ->102)0.0180-895[15][16]
Cucumber, Zucchini, Lettuce, PepperHPLC-MS/MS-70-120<20[17]
Wine (White)LC-MS0.02591-115-[3]
Wine (Red)LC-MS0.0591-115-[3]

Table 2: Dissipation of Propamocarb in Different Crops

CropFormulationInitial Deposit (mg/kg)Half-life (t1/2) in daysReference
PotatoesPrevicur-N 72.2% SL0.992.26[18]
PotatoesProplant 72.2% SL1.316.29[18]
Tomatoes--1.29[9][19]
Cucumber--9.05[9][19]

Visualizations

The following diagrams illustrate key workflows and concepts in this compound quantification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Complex Sample (e.g., Soil, Vegetable) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Ethyl Acetate/Acetonitrile) Homogenization->Extraction Cleanup d-SPE Cleanup (PSA, GCB) Extraction->Cleanup LCMS LC-MS/MS or GC-MS Cleanup->LCMS Data Data Acquisition LCMS->Data Quant Quantification Data->Quant Result Result Quant->Result

Caption: General workflow for Propamocarb quantification.

troubleshooting_matrix_effects cluster_solutions Solutions Problem Inaccurate Quantification (Signal Suppression/Enhancement) Cause Matrix Effects Problem->Cause S1 Improve Chromatographic Separation Cause->S1 S2 Matrix-Matched Calibration Cause->S2 S3 Use Isotope-Labeled Internal Standard Cause->S3 S4 Sample Dilution Cause->S4 S5 Optimize Sample Cleanup (SPE) Cause->S5

References

Validation & Comparative

Validating the Specificity of Propamocarb Hydrochloride Against Oomycetes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Propamocarb hydrochloride's performance against other common oomycete-specific fungicides. Experimental data is presented to objectively evaluate its specificity and efficacy. Detailed methodologies for key experiments are included to support the validation of its targeted action.

Overview of this compound and Alternatives

This compound is a systemic carbamate fungicide renowned for its specific activity against Oomycetes, a group of destructive plant pathogens including Phytophthora and Pythium species.[1][2][3][4] Its unique mode of action, primarily targeting the synthesis of phospholipids and fatty acids, disrupts the integrity of the pathogen's cell membranes.[5] This systemic fungicide is absorbed by the plant and exhibits translaminar activity, moving from one side of a leaf to the other, ensuring comprehensive protection.[5]

Several alternative fungicides with different modes of action are available for Oomycete control, making them suitable partners in resistance management programs. This guide compares this compound with the following alternatives:

  • Metalaxyl/Mefenoxam: Phenylamides that inhibit ribosomal RNA synthesis.[6]

  • Mandipropamid: A carboxylic acid amide (CAA) that inhibits cellulose synthase, a key enzyme in cell wall biosynthesis.[1][7][8]

  • Fosetyl-Al: An organophosphonate that has a dual mode of action: direct antifungal activity and stimulation of the plant's natural defense mechanisms.[9][10][11]

  • Cyazofamid: A QiI (Quinone inside Inhibitor) fungicide that inhibits the mitochondrial complex III, disrupting energy production.[2][5][12][13][14]

  • Oxathiapiprolin: A piperidinyl thiazole isoxazoline that targets an oxysterol-binding protein (OSBP), a novel mode of action.[6][15][16][17]

Comparative Efficacy: In Vitro Studies

The following table summarizes the 50% effective concentration (EC50) values of this compound and its alternatives against various Oomycete pathogens. Lower EC50 values indicate higher efficacy.

FungicideTarget PathogenEC50 (µg/mL)Reference
This compound Phytophthora nicotianae (mycelial growth)2.2 - 90.1[18]
Phytophthora nicotianae (sporangium production)133.8 - 481.3[18]
Phytophthora nicotianae (zoospore motility)88.1 - 249.8[19]
Phytophthora nicotianae (zoospore germination)1.9 - 184.6[19]
Phytophthora infestans12.1 - 31.1[10]
Phytophthora cactorum29.3[19]
Metalaxyl Phytophthora infestansIneffective in resistant strains[20]
Mandipropamid Phytophthora infestans0.02 - 2.98[5]
Fosetyl-Al Phytophthora infestans30.2 - 85.8[10]
Cyazofamid Phytophthora infestansStatistically higher EC50 for some genotypes[21]
Oxathiapiprolin Phytophthora infestans0.0001 - 0.1[5]

Comparative Efficacy: In Vivo Studies

The following table presents a qualitative and quantitative comparison of the disease control efficacy of this compound and its alternatives in various studies.

Fungicide/Fungicide CombinationTarget DiseaseHost PlantEfficacyReference
This compound Pythium root rotGeraniumEffective, but resistance observed[8][11]
This compound + Fluopicolide Pythium debarianumTobacco (in vitro)92% effectiveness[22]
This compound + Fosetyl-Al Pythium debarianumTobacco (in vitro)73% effectiveness[22]
This compound + Cymoxanil Pythium debarianumTobacco (in vitro)47% effectiveness[22]
Metalaxyl-M + this compound Various Oomycete diseasesVarious cropsAverage preventive effect >88%[23]
Oxathiapiprolin Cucurbit Downy MildewCucumber>99% disease inhibition (preventive)[20]
Mandipropamid Cucurbit Downy MildewCucumber86.7% disease inhibition (preventive)[20]
Cyazofamid, Mandipropamid, Oxathiapiprolin + Benthiavalicarb Late Blight (P. infestans)PotatoMore effective than Mancozeb[24]

Impact on Non-Target Organisms

This compound generally exhibits low toxicity to mammals, birds, and bees. However, it can be a skin sensitizer.[15] Studies on the impact of a fungicide mixture containing fosetyl-Al and propamocarb-hydrochloride on soil microbial communities have shown that while it may not significantly affect microbial α-diversity, it can decrease the complexity of the soil microbial network and alter the composition and biotic interactions of the microbial communities.

Experimental Protocols

In Vitro Fungicide Sensitivity Testing (Poisoned Food Technique)

This protocol is a standard method for determining the EC50 values of fungicides against mycelial growth of Oomycetes.

Materials:

  • Pure culture of the target Oomycete

  • Appropriate culture medium (e.g., Potato Dextrose Agar - PDA)

  • Fungicide stock solution of known concentration

  • Sterile petri dishes, conical flasks, and pipettes

  • Incubator

Procedure:

  • Prepare the culture medium and sterilize it by autoclaving.

  • Allow the medium to cool to approximately 45-50°C.

  • Prepare a series of fungicide concentrations by adding the appropriate volume of the stock solution to the molten agar in separate flasks. A control flask with no fungicide should also be prepared.

  • Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • From an actively growing culture of the target Oomycete, cut mycelial plugs of a uniform diameter (e.g., 5 mm) from the edge of the colony.

  • Place one mycelial plug in the center of each agar plate.

  • Incubate the plates at the optimal temperature for the growth of the Oomycete.

  • Measure the radial growth of the mycelial colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of inhibition of mycelial growth for each fungicide concentration compared to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

Assessment of Translaminar Activity

This protocol assesses the ability of a fungicide to move from the treated upper leaf surface to the untreated lower leaf surface and inhibit fungal growth.

Materials:

  • Healthy host plants

  • Fungicide solution

  • Spore suspension of the target Oomycete pathogen

  • Humid chamber

  • Micropipette or a small brush for fungicide application

Procedure:

  • Carefully apply the fungicide solution to the adaxial (upper) surface of a defined area on a leaf, avoiding contact with the abaxial (lower) surface. A control group of plants should be treated with water or a solvent control.

  • Allow the treated surface to dry completely.

  • Inoculate the abaxial (lower) surface of the treated leaf area with a spore suspension of the target pathogen.

  • Place the plants in a humid chamber to facilitate infection and disease development.

  • After a suitable incubation period, assess the disease severity (e.g., lesion size, sporulation) on the inoculated lower leaf surface.

  • Compare the disease severity on the fungicide-treated plants with the control plants to determine the extent of translaminar activity.

Signaling Pathways and Experimental Workflows

G cluster_propamocarb This compound Propamocarb Propamocarb hydrochloride Phospholipid_Synth Phospholipid & Fatty Acid Synthesis Membrane Cell Membrane Integrity Growth Mycelial Growth & Spore Formation

G

G Start Start Prep_Media Prepare & Sterilize Culture Media Start->Prep_Media Add_Fungicide Incorporate Fungicide at Various Concentrations Prep_Media->Add_Fungicide Pour_Plates Pour Agar Plates Add_Fungicide->Pour_Plates Inoculate Inoculate with Oomycete Mycelial Plugs Pour_Plates->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Radial Mycelial Growth Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_EC50 Determine EC50 Value Calculate->Determine_EC50 End End Determine_EC50->End

References

A Comparative Analysis of Cross-Resistance Between Propamocarb Hydrochloride and Other Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Understanding Resistance Profiles

Propamocarb hydrochloride, a systemic fungicide belonging to the carbamate chemical class, holds a significant position in the management of oomycete pathogens. Its unique mode of action, primarily targeting the biosynthesis of phospholipids and fatty acids within the fungal cell, theoretically minimizes the likelihood of cross-resistance with other fungicide groups.[1] This guide provides a comprehensive comparison of this compound's performance against other fungicides, supported by experimental data, to elucidate its cross-resistance profile and aid in the development of effective and sustainable disease management strategies.

Quantitative Performance Data

The following tables summarize the 50% effective concentration (EC50) values of this compound and other fungicides against key oomycete pathogens, providing a quantitative measure of their efficacy. Lower EC50 values indicate higher fungicidal activity.

Table 1: In Vitro Sensitivity of Phytophthora infestans Isolates to Various Fungicides

FungicideChemical Group (FRAC Code)EC50 Range (mg/L)Reference
Propamocarb-hydrochlorideCarbamate (28)12.1 - 31.1[2]
FluazinamDinitroaniline (29)0.14 - 0.27[2]
Fosetyl-AlPhosphonate (33)30.2 - 85.8[2]
MandipropamidCarboxylic Acid Amide (40)0.02 - 2.98[3]

Table 2: Sensitivity of Pseudoperonospora cubensis Isolates to this compound and Fluopicolide

FungicideChemical Group (FRAC Code)Isolate TypeEC50 (mg a.i./L)Reference
This compoundCarbamate (28)Sensitive (05A1)0.11[4]
This compoundCarbamate (28)Sensitive (05A2)0.07[4]
FluopicolideBenzamide (43)Resistant isolates also resistant to Propamocarb-[4]

Note: One study found that seven out of eight propamocarb-resistant isolates of P. cubensis were also resistant to fluopicolide, indicating multiple resistance rather than cross-resistance.[4]

Understanding the Lack of Cross-Resistance

The primary reason for the low risk of cross-resistance between this compound and other fungicides lies in its distinct mode of action. Propamocarb disrupts the synthesis of phospholipids and fatty acids, essential components of the fungal cell membrane.[1] This mechanism is different from those of other major fungicide groups targeting oomycetes:

  • Phenylamides (e.g., Metalaxyl): Inhibit ribosomal RNA synthesis.[5]

  • Quinone outside Inhibitors (QoIs; e.g., Azoxystrobin): Inhibit mitochondrial respiration.[6]

  • Carboxylic Acid Amides (CAAs; e.g., Dimethomorph, Mandipropamid): Inhibit cellulose synthesis in the cell wall.[7]

The Fungicide Resistance Action Committee (FRAC) confirms that there is no cross-resistance between propamocarb (FRAC code 28) and fungicides from other chemical classes such as phenylamides, QoIs, and CAAs.[5]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro mycelial growth inhibition assays. Below is a generalized methodology for such experiments.

In Vitro Mycelial Growth Inhibition Assay

This method assesses the direct impact of a fungicide on the growth of a pathogen in a controlled laboratory setting.

  • Media Preparation: A suitable culture medium, such as potato dextrose agar (PDA) or V8 juice agar, is prepared and autoclaved to ensure sterility.

  • Fungicide Incorporation: The test fungicide is dissolved in a suitable solvent (e.g., sterile distilled water or acetone) to create a stock solution. Serial dilutions of the stock solution are then made and added to the molten agar to achieve a range of final concentrations. Control plates contain the solvent but no fungicide.

  • Inoculation: Mycelial plugs of a uniform size are taken from the actively growing margin of a pure culture of the target pathogen and placed in the center of the fungicide-amended and control agar plates.

  • Incubation: The inoculated plates are incubated in the dark at a controlled temperature (e.g., 20-25°C) for a specified period, or until the mycelial growth in the control plates reaches the edge of the plate.

  • Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated relative to the growth on the control plates. The EC50 value, the concentration of the fungicide that inhibits 50% of the mycelial growth, is then determined using probit analysis or other statistical methods.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for assessing fungicide efficacy.

G Proposed Signaling Pathway of this compound cluster_fungal_cell Fungal Cell Propamocarb Propamocarb Hydrochloride Phospholipid_Synthesis Phospholipid Synthesis Pathway Propamocarb->Phospholipid_Synthesis Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis Pathway Propamocarb->Fatty_Acid_Synthesis Inhibits Membrane Cell Membrane Membrane_Integrity Disrupted Membrane Integrity & Function Membrane->Membrane_Integrity Leads to Phospholipid_Synthesis->Membrane Essential for Fatty_Acid_Synthesis->Membrane Essential for Mycelial_Growth Inhibition of Mycelial Growth Membrane_Integrity->Mycelial_Growth Results in Spore_Germination Inhibition of Spore Germination Membrane_Integrity->Spore_Germination Results in

Caption: Proposed mechanism of action for this compound.

G Experimental Workflow for Fungicide Efficacy Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Media_Prep Prepare Culture Media Plate_Prep Prepare Fungicide- Amended Agar Plates Media_Prep->Plate_Prep Fungicide_Prep Prepare Fungicide Stock Solutions & Dilutions Fungicide_Prep->Plate_Prep Inoculum_Prep Prepare Pathogen Inoculum Inoculation Inoculate Plates with Pathogen Inoculum_Prep->Inoculation Plate_Prep->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Measurement Measure Mycelial Growth Incubation->Measurement Calculation Calculate Growth Inhibition (%) Measurement->Calculation EC50_Determination Determine EC50 Values Calculation->EC50_Determination

Caption: Workflow for in vitro fungicide efficacy screening.

Conclusion

References

Comparative Environmental Impact Assessment of Propamocarb Hydrochloride and Alternative Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of Propamocarb hydrochloride and its alternatives used for the control of Oomycete pathogens. The information is intended to assist researchers and professionals in making informed decisions regarding fungicide selection, considering their potential environmental fate and ecotoxicity.

Quantitative Environmental Impact Data

The following tables summarize the key environmental fate and ecotoxicity data for this compound and five common alternatives: Mancozeb, Chlorothalonil, Metalaxyl, Fosetyl-Al, and Fluopicolide.

Table 1: Environmental Fate and Physicochemical Properties
ParameterThis compoundMancozebChlorothalonilMetalaxylFosetyl-AlFluopicolide
Soil Half-life (DT₅₀, days) 9 - 459 (aerobic)<2 - 8 (aerobic)1 - 2 months7 - 170Not persistent1.4 - 4.9
Water Half-life (DT₅₀) Stable to hydrolysis<2 days38.1 days (pH 9)>4 weeks (stable)May persistNot significant
Soil Organic Carbon Partition Coefficient (Koc, mL/g) 100 (estimated)70 - 2000900 - 14,00050Very mobileModerate
Water Solubility (mg/L) >700,0006<18,400HighModerate
Vapor Pressure (mPa at 25°C) 8.0 x 10⁻⁴Negligible7.6 x 10⁻⁵-LowWill not volatilize
Table 2: Ecotoxicity to Non-Target Organisms
OrganismEndpointThis compoundMancozebChlorothalonilMetalaxylFosetyl-AlFluopicolide
Avian (Bobwhite quail) Acute Oral LD₅₀ (mg/kg bw)>1842Slightly toxicPractically non-toxicPractically non-toxicLow toxicityNot specified
Fish (Rainbow trout) 96-hr LC₅₀ (mg/L)Practically non-toxicHighly toxic0.25>100>100Not specified
Aquatic Invertebrate (Daphnia magna) 48-hr EC₅₀ (mg/L)Slightly toxicHighly toxic0.0712.5 - 28>100Not specified
Algae (Green algae) 72-hr EC₅₀ (mg/L)Growth adversely affectedNot specified0.12Not specifiedLow to moderate toxicityNot specified
Honeybee (Apis mellifera) Acute Contact LD₅₀ (µ g/bee )>100Low toxicityModerately toxicNon-toxicLow toxicityNot specified
Earthworm (Eisenia fetida) 14-day LC₅₀ (mg/kg soil)Not of concernModerately toxicToxicNot specifiedLow to moderate toxicityNot specified

Experimental Protocols

The ecotoxicity data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These guidelines provide detailed methodologies to ensure the quality and comparability of data. Below are brief descriptions of the key experimental protocols.

Acute Oral Toxicity (based on OECD Guideline 423)

This test determines the acute oral toxicity of a substance. The substance is administered in a single dose to a group of rodents, and the animals are observed for up to 14 days. The number of mortalities is recorded to determine the LD₅₀ (the dose that is lethal to 50% of the test population).

Fish, Acute Toxicity Test (based on OECD Guideline 203)

This test evaluates the acute toxicity of a substance to fish. Fish are exposed to the test substance in water for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours to determine the LC₅₀ (the concentration that is lethal to 50% of the test population).

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean. The daphnids are exposed to the test substance for 48 hours, and the number of immobilized individuals is recorded to determine the EC₅₀ (the concentration that causes immobilization in 50% of the test population).

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)

This test determines the effect of a substance on the growth of freshwater algae. Algal cultures are exposed to the test substance for 72 hours, and the inhibition of growth is measured to determine the EC₅₀ (the concentration that causes a 50% reduction in growth).

Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test (based on OECD Guideline 208)

This test evaluates the effects of a substance on the emergence and growth of terrestrial plants. Seeds are planted in treated soil, and the effects on seedling emergence, growth, and overall health are observed over a period of 14 to 21 days.

Signaling Pathways and Mechanisms of Toxicity

Understanding the mechanisms by which these fungicides exert their effects on non-target organisms is crucial for a comprehensive environmental impact assessment.

This compound

The exact mechanism of toxicity in non-target organisms is not fully elucidated. It is known to be a lipid synthesis inhibitor in Oomycetes.

Mancozeb: Endocrine Disruption

Mancozeb is a known endocrine disruptor. It can interfere with the thyroid and gonadal systems by inhibiting hormone synthesis and altering receptor signaling pathways.[1][2][3] This can lead to reproductive and developmental issues in exposed organisms.

Mancozeb_Endocrine_Disruption Mancozeb Mancozeb Thyroid Thyroid Gland Mancozeb->Thyroid Gonads Gonads (Testes/Ovaries) Mancozeb->Gonads Hormone_Synthesis Inhibition of Hormone Synthesis (e.g., T3, T4, Testosterone) Thyroid->Hormone_Synthesis Gonads->Hormone_Synthesis Receptor_Signaling Alteration of Receptor Signaling (e.g., Androgen/Estrogen Receptors) Gonads->Receptor_Signaling Reproductive_Effects Adverse Reproductive & Developmental Effects Hormone_Synthesis->Reproductive_Effects Receptor_Signaling->Reproductive_Effects Chlorothalonil_Toxicity_Pathway Chlorothalonil Chlorothalonil Glutathione Glutathione Depletion Chlorothalonil->Glutathione Enzyme_Inhibition Enzyme Inhibition Chlorothalonil->Enzyme_Inhibition Oxidative_Stress Oxidative Stress (Cellular Damage) Glutathione->Oxidative_Stress NaK_ATPase Na+/K+-ATPase Enzyme_Inhibition->NaK_ATPase AChE Acetylcholinesterase Enzyme_Inhibition->AChE Ion_Imbalance Ion Imbalance NaK_ATPase->Ion_Imbalance Nerve_Dysfunction Nerve Dysfunction AChE->Nerve_Dysfunction Fungicide_Environmental_Impact_Workflow cluster_0 Tier 1: Acute Toxicity Assessment cluster_1 Tier 2: Chronic & Mechanistic Studies cluster_2 Environmental Fate Oral_Tox Acute Oral Toxicity (OECD 423) Risk_Assessment Environmental Risk Assessment Oral_Tox->Risk_Assessment Fish_Tox Fish Acute Toxicity (OECD 203) Fish_Tox->Risk_Assessment Daphnia_Tox Daphnia Acute Immobilisation (OECD 202) Daphnia_Tox->Risk_Assessment Algae_Tox Alga Growth Inhibition (OECD 201) Algae_Tox->Risk_Assessment Plant_Tox Terrestrial Plant Toxicity (OECD 208) Plant_Tox->Risk_Assessment Chronic_Tox Chronic Toxicity Studies (e.g., Fish Early-life Stage) Chronic_Tox->Risk_Assessment Repro_Tox Reproductive & Developmental Toxicity Studies Repro_Tox->Risk_Assessment Pathway_Analysis Signaling Pathway Analysis Pathway_Analysis->Risk_Assessment Degradation Soil & Water Degradation (Half-life) Degradation->Risk_Assessment Mobility Adsorption/Desorption (Koc) Mobility->Risk_Assessment

References

Propamocarb Hydrochloride: A Comparative Analysis of its Efficacy Against Pathogenic Pythium Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effectiveness of Propamocarb hydrochloride against various species of the oomycete genus Pythium, a significant group of plant pathogens responsible for diseases such as damping-off and root rot. This compound is a systemic fungicide widely used for the control of oomycete pathogens.[1] Its primary mode of action is the disruption of fungal cell membrane integrity by interfering with the synthesis of essential phospholipids and fatty acids.[2] This guide synthesizes available experimental data to offer a comparative perspective on its efficacy across different Pythium species, details the experimental protocols used for such evaluations, and visualizes the fungicide's proposed mechanism of action.

Quantitative Efficacy of this compound Against Pythium Species

The following table summarizes the available data on the in vitro efficacy of this compound against various Pythium species. It is important to note that direct comparison of efficacy can be challenging due to variations in experimental methodologies across different studies. For instance, some studies report the half-maximal effective concentration (EC50), while others provide percentage inhibition at a specific concentration.

Pythium SpeciesEfficacy MetricConcentrationResultReference
Pythium aphanidermatumSensitivityNot SpecifiedSensitive[3]
In vivo infectionNot SpecifiedConsistently infected treated geranium seedlings
Pythium ultimumSensitivityNot SpecifiedSensitive[3]
In vivo infectionNot SpecifiedConsistently infected treated geranium seedlings
Pythium irregulareIn vivo infectionNot SpecifiedConsistently infected treated geranium seedlings
Pythium debarianumMycelial Growth Inhibition0.15% of Proplant 722 SL69.00% effectiveness
Pythium tracheiphilumSensitivityNot SpecifiedSensitive[3]

Note: The data for P. aphanidermatum, P. ultimum, and P. irregulare highlight a critical consideration: in vitro sensitivity does not always predict in vivo efficacy. Isolates of these species were found to infect geranium seedlings even after treatment with propamocarb. The study on P. debarianum used a commercial formulation (Proplant 722 SL), and the result reflects the efficacy of the formulation rather than the pure active ingredient.

For comparative context, a detailed study on the closely related oomycete Phytophthora nicotianae demonstrated a wide range of EC50 values for mycelial growth, from 2.2 to 90.1 mg/mL, depending on the isolate.[2] This highlights the significant intra-species variation in sensitivity to this compound.

Experimental Protocols

The evaluation of this compound's efficacy against Pythium species typically involves in vitro assays to determine the direct impact of the fungicide on mycelial growth. The "poisoned food technique" is a commonly employed method.

Poisoned Food Technique for Mycelial Growth Inhibition Assay

This method assesses the effect of a fungicide on the radial growth of a fungal colony on an amended agar medium.

1. Preparation of Fungicide Stock Solution:

  • A stock solution of this compound is prepared in sterile distilled water to a known concentration.

2. Preparation of Amended Growth Medium:

  • A suitable growth medium for Pythium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

  • The autoclaved medium is cooled to approximately 45-50°C in a water bath.

  • The this compound stock solution is added to the molten agar to achieve a series of desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). A control set of plates is prepared without the fungicide.

  • The amended and control media are poured into sterile Petri dishes and allowed to solidify.

3. Inoculation:

  • A mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of a pure culture of the target Pythium species.

  • The mycelial plug is placed, mycelium-side down, in the center of each fungicide-amended and control Petri dish.

4. Incubation:

  • The inoculated plates are incubated at the optimal growth temperature for the specific Pythium species (e.g., 25-28°C) in the dark.

5. Data Collection and Analysis:

  • The radial growth of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plates reaches the edge of the dish.

  • The percentage of mycelial growth inhibition is calculated using the following formula:

    where C is the average colony diameter in the control plates and T is the average colony diameter in the treated plates.

  • The EC50 value (the concentration of the fungicide that inhibits mycelial growth by 50%) can be determined by plotting the percentage inhibition against the logarithm of the fungicide concentration and performing a probit analysis.

Visualizing the Mechanism and Workflow

To better understand the proposed mode of action of this compound and the experimental workflow, the following diagrams have been generated.

G cluster_0 Phospholipid & Fatty Acid Biosynthesis Pathway in Oomycete Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Fatty Acid Synthase Complex Fatty Acid Synthase Complex Malonyl-CoA->Fatty Acid Synthase Complex Fatty Acids Fatty Acids Fatty Acid Synthase Complex->Fatty Acids Phospholipids Phospholipids Fatty Acids->Phospholipids Glycerol-3-phosphate Glycerol-3-phosphate Glycerol-3-phosphate->Phospholipids Cell Membrane Cell Membrane Phospholipids->Cell Membrane Propamocarb-HCl Propamocarb-HCl Propamocarb-HCl->Fatty Acid Synthase Complex Inhibition Propamocarb-HCl->Phospholipids Inhibition

Caption: Proposed mechanism of this compound action.

G cluster_workflow Experimental Workflow: Poisoned Food Technique cluster_materials Key Materials A Prepare Fungicide Stock Solution B Prepare Amended Growth Medium (PDA) A->B C Inoculate with Pythium Mycelial Plug B->C D Incubate at Optimal Temperature C->D E Measure Radial Colony Growth D->E F Calculate Percent Inhibition & EC50 E->F M1 Propamocarb-HCl M2 Pythium Culture M3 Potato Dextrose Agar

Caption: Workflow for the poisoned food technique.

Conclusion

This compound demonstrates inhibitory activity against a range of Pythium species. However, the level of efficacy can vary significantly between species and even among different isolates of the same species. A critical finding from the available literature is the potential discrepancy between in vitro sensitivity and in vivo performance, suggesting that factors within the host plant and its environment can influence the fungicide's effectiveness. For researchers and professionals in drug development, this underscores the importance of conducting comprehensive in vivo trials to validate in vitro screening results. Future research should focus on establishing standardized testing protocols to allow for more direct comparison of efficacy data across different Pythium species and on elucidating the molecular basis of resistance to this compound in pathogenic oomycetes.

References

Propamocarb Hydrochloride: A Comparative Analysis of Its Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Propamocarb hydrochloride is a systemic fungicide widely employed in agriculture to control diseases caused by Oomycetes. Understanding its environmental fate is crucial for assessing its ecological impact and ensuring food safety. This guide provides a comparative analysis of the primary degradation pathways of this compound: photodegradation, microbial degradation, and chemical degradation through hydrolysis. The information is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of the degradation processes.

Comparative Analysis of Degradation Pathways

This compound's degradation is influenced by environmental factors such as sunlight, microbial activity, and pH. The primary routes of dissipation are through microbial action and, to a lesser extent, photodegradation on soil surfaces. The compound is notably stable against hydrolysis under typical environmental pH conditions.

Photodegradation

Photodegradation involves the breakdown of chemical compounds by light energy. For this compound, this process is more significant on soil surfaces than in aqueous solutions.

  • On Soil Surfaces: When exposed to light, this compound on soil has an estimated half-life of approximately 35.4 days.[1] In some studies, the degradation profile on turf grass and the underlying thatch and soil layers showed half-lives ranging from 13 to 23 days.[2]

  • In Aqueous Solutions: this compound is stable to photolysis in water.[3]

Microbial Degradation

Microbial degradation is the primary mechanism for the breakdown of this compound in the environment. Soil microorganisms play a crucial role in its metabolism.

  • Aerobic Conditions: In aerobic soil environments, the degradation of this compound is microbially mediated.[4] The half-life can vary depending on the soil type and microbial activity, with reported values ranging from 13 to 187 days.[2] The degradation can sometimes be biphasic, with an initial rapid phase followed by a slower one.[2] The presence of certain plant growth-promoting rhizobacteria (PGPR), such as Bacillus amyloliquefaciens, can enhance its degradation.[5]

  • Anaerobic Conditions: Under anaerobic conditions, the degradation of this compound is significantly slower.[4]

  • Major Metabolites: The microbial metabolism of this compound leads to several key byproducts, including:

    • 2-hydroxy propamocarb

    • mono-N-desmethyl propamocarb

    • Propylpropamocarb N-oxide

    • A cyclic propamocarb oxazolidin-2-one[1]

Chemical Degradation (Hydrolysis)

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. This compound is exceptionally stable to hydrolysis across a wide pH range.

  • pH 5: The calculated half-life is approximately 1.3 x 10^7 years.[4]

  • pH 9: The calculated half-life is about 1.3 x 10^3 years.[4]

  • pH 14: Even under highly alkaline conditions, the half-life is 5 days.[4]

Data Presentation

The following tables summarize the quantitative data on the degradation of this compound under various conditions.

Table 1: Half-life of this compound under Different Degradation Pathways

Degradation PathwayMatrixConditionHalf-life (t½)
PhotodegradationSoil SurfaceIrradiated35.4 days[1]
Turf Grass & ThatchField Conditions13 - 23 days[2]
Microbial DegradationSoilAerobic13 - 187 days[2]
SoilEnhanced by PGPREnhanced degradation observed[5]
SoilAnaerobicSignificantly slower than aerobic[4]
HydrolysisWaterpH 51.3 x 10^7 years[4]
WaterpH 91.3 x 10^3 years[4]
WaterpH 145 days[4]

Table 2: Dissipation of this compound in Various Crops

CropHalf-life (t½)
Tomatoes1.29 days[6]
Potatoes2.26 - 6.29 days[7]
Cucumber9.05 days[6]

Experimental Protocols

Accurate analysis of this compound residues is essential for degradation studies. The following are detailed methodologies for sample preparation using the QuEChERS method and analysis by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

QuEChERS Sample Preparation Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural samples.[5][8]

  • Homogenization: Homogenize a representative 10-15 g sample of the matrix (e.g., soil, crop).

  • Extraction and Partitioning:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile layer.

    • Centrifuge the tube at approximately 4000 rpm for 5 minutes to separate the phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE cleanup tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove fats).

    • Vortex the tube for 1 minute to allow the sorbents to bind with interfering matrix components.

    • Centrifuge for 5 minutes at 4000 rpm.

  • Final Extract: The resulting supernatant is the cleaned-up extract ready for HPLC-DAD analysis.

HPLC-DAD Analysis Protocol

High-Performance Liquid Chromatography with a Diode-Array Detector is a common analytical technique for the quantification of this compound.[9]

  • Instrumentation: Agilent 1100 Series HPLC system or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (containing an acidifier like phosphoric or formic acid).[10]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient.

    • DAD Wavelength: 210 nm for detection of this compound.[11]

  • Calibration: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) at known concentrations to create a calibration curve for quantification.

  • Analysis: Inject the prepared sample extracts into the HPLC system and quantify the this compound concentration by comparing the peak area to the calibration curve.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the degradation pathways and experimental workflow.

Microbial_Degradation_Pathway Propamocarb This compound Metabolite1 Propylpropamocarb N-oxide Propamocarb->Metabolite1 N-oxidation Metabolite2 2-hydroxy propamocarb Propamocarb->Metabolite2 Hydroxylation Metabolite3 mono-N-desmethyl propamocarb Propamocarb->Metabolite3 N-demethylation Metabolite4 Cyclic propamocarb oxazolidin-2-one Metabolite2->Metabolite4 Cyclization Photodegradation_Pathway Propamocarb This compound (on soil surface) Intermediates Photodegradation Intermediates (unspecified) Propamocarb->Intermediates Sunlight (UV) Mineralization Mineralization Products (e.g., CO2, H2O) Intermediates->Mineralization Experimental_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Add Acetonitrile & Salts Centrifugation1 Centrifugation1 Extraction->Centrifugation1 Shake & Centrifuge dSPE dSPE Centrifugation1->dSPE Transfer Supernatant Centrifugation2 Centrifugation2 dSPE->Centrifugation2 Add Sorbents & Vortex FinalExtract FinalExtract Centrifugation2->FinalExtract Collect Supernatant HPLC_DAD HPLC-DAD Analysis FinalExtract->HPLC_DAD Inject Data Data Acquisition & Quantification HPLC_DAD->Data

References

Propamocarb Hydrochloride in Fungicide Rotation: A Comparative Guide for Oomycete Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Propamocarb hydrochloride, a systemic carbamate fungicide, is a critical tool in the management of Oomycete pathogens, a class of destructive water molds responsible for diseases such as late blight and downy mildew. Its efficacy is significantly enhanced when used in a strategic rotation with other fungicides possessing different modes of action. This guide provides an objective comparison of this compound's performance in such rotational programs, supported by experimental data, to aid in the development of robust and sustainable disease management strategies.

Efficacy of this compound in Combination and Rotation

The multi-site mode of action of this compound, which involves the disruption of phospholipid and fatty acid synthesis in fungal cell membranes, makes it an excellent candidate for resistance management programs.[1][2] Research has consistently demonstrated that combining or rotating this compound with fungicides from different Fungicide Resistance Action Committee (FRAC) groups leads to superior disease control and can delay the development of resistant pathogen populations.

Key Fungicide Partners in Rotation with this compound:
  • Fluopicolide (FRAC Group 43): This fungicide acts by delocalizing spectrin-like proteins, essential for the pathogen's cytoskeletal stability.[3][4][5]

  • Fosetyl-Al (FRAC Group P07): Unique in its dual mode of action, Fosetyl-Al not only directly inhibits pathogen growth but also stimulates the plant's natural defense mechanisms.[6][7][8]

  • Cymoxanil (FRAC Group 27): While its precise mode of action is not fully understood, Cymoxanil is known to inhibit RNA synthesis in fungi, providing curative activity.[9][10]

Comparative Efficacy Data

The following tables summarize quantitative data from field trials evaluating the efficacy of this compound in combination and rotation with other fungicides for the control of various Oomycete diseases.

Table 1: Efficacy of this compound + Fluopicolide against Cucumber Downy Mildew (Pseudoperonospora cubensis) [11]

TreatmentApplication Rate (ml/ha)Disease Control (%)Yield Increase (%)
This compound + Fluopicolide SC150082.4339.8
This compound + Fluopicolide SC125075.4833.3
This compound SL1250--
Fluopicolide SC200--
Cymoxanil + Mancozeb WP1500--
Untreated Control-00

Table 2: Efficacy of this compound + Cymoxanil against Potato Late Blight (Phytophthora infestans) [12][13]

TreatmentApplication IntervalDisease Control
This compound + Cymoxanil SC7 daysExcellent
This compound + Chlorothalonil-Suppressive
Cymoxanil + Chlorothalonil-Less effective
Chlorothalonil-Less effective
Untreated Control-No control

Table 3: Duration of Control of Various Fungicides against Cucumber Downy Mildew [14]

Active IngredientDuration of Field Activity (weeks)
This compound2 - 3
Cymoxanil1
Chlorothalonil1 - 2
Mancozeb1 - 2
Fluopicolide< 1

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from the cited studies.

Study 1: Efficacy of this compound + Fluopicolide against Cucumber Downy Mildew[11]
  • Experimental Design: Randomized Block Design (RBD) with three replications.

  • Crop and Pathogen: Cucumber (var. Swarna Sheetal) naturally infected with Pseudoperonospora cubensis.

  • Plot Size: 5m x 5m.

  • Treatments:

    • This compound 62.5% + Fluopicolide 6.25% SC at 1000, 1250, and 1500 ml/ha.

    • This compound 72.2% SL at 1250 ml/ha.

    • Fluopicolide 48% SC at 200 ml/ha.

    • Cymoxanil 8% + Mancozeb 64% WP at 1500 ml/ha (Standard Check).

    • Untreated Control.

  • Application: Fungicide applications commenced with the first appearance of disease symptoms (35 days after planting) and were repeated once after a 15-day interval.

  • Data Collection: Disease incidence and severity were recorded, and crop yield was measured.

Study 2: Efficacy of this compound + Cymoxanil against Potato Late Blight[12]
  • Experimental Design: Small plot trials.

  • Crop and Pathogen: Potato susceptible to Phytophthora infestans.

  • Treatments:

    • Proxanil® (Propamocarb-HCl 400 g/l + Cymoxanil 50 g/l SC) at 1.5 L/ha and 2 L/ha.

    • Comparison with other commercial fungicides.

  • Application: Foliar applications were made at 7-day intervals throughout the growing season.

  • Data Collection: The efficacy against leaf and stem blight, as well as tuber blight, was evaluated.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental processes and the mechanisms of action of these fungicides, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow_cucumber cluster_setup Experimental Setup cluster_treatment Treatment Application (at 35 days) cluster_data Data Collection & Analysis Cucumber Seedlings (var. Swarna Sheetal) Cucumber Seedlings (var. Swarna Sheetal) Transplantation\n(28 days old) Transplantation (28 days old) Cucumber Seedlings (var. Swarna Sheetal)->Transplantation\n(28 days old) Plot Establishment\n(5m x 5m) Plot Establishment (5m x 5m) Transplantation\n(28 days old)->Plot Establishment\n(5m x 5m) Standard Agronomic Practices Standard Agronomic Practices Plot Establishment\n(5m x 5m)->Standard Agronomic Practices Initial Disease Symptoms Initial Disease Symptoms First Application First Application Initial Disease Symptoms->First Application Second Application\n(15 days later) Second Application (15 days later) First Application->Second Application\n(15 days later) Disease Assessment Disease Assessment Second Application\n(15 days later)->Disease Assessment Yield Measurement Yield Measurement Disease Assessment->Yield Measurement Statistical Analysis (RBD) Statistical Analysis (RBD) Yield Measurement->Statistical Analysis (RBD)

Figure 1. Experimental workflow for cucumber downy mildew trial.

fungicide_rotation_logic cluster_propamocarb Propamocarb HCl (FRAC 28) cluster_alternatives Rotation Partners (Different FRAC Groups) cluster_goal Goal Propamocarb Propamocarb HCl Fluopicolide Fluopicolide (43) Propamocarb->Fluopicolide Rotation FosetylAl Fosetyl-Al (P07) Propamocarb->FosetylAl Rotation Cymoxanil Cymoxanil (27) Propamocarb->Cymoxanil Rotation Goal Effective & Sustainable Oomycete Control (Resistance Management) Fluopicolide->Goal FosetylAl->Goal Cymoxanil->Goal

Figure 2. Logic of fungicide rotation for resistance management.

signaling_pathways cluster_propamocarb This compound (FRAC 28) cluster_fluopicolide Fluopicolide (FRAC 43) cluster_fosetyl Fosetyl-Al (FRAC P07) cluster_cymoxanil Cymoxanil (FRAC 27) Propamocarb Propamocarb HCl PL_synthesis Phospholipid & Fatty Acid Synthesis Propamocarb->PL_synthesis Inhibits Cell Membrane Integrity Cell Membrane Integrity PL_synthesis->Cell Membrane Integrity Essential for Oomycete Viability Oomycete Viability Cell Membrane Integrity->Oomycete Viability Fluopicolide Fluopicolide Spectrin Spectrin-like Proteins Fluopicolide->Spectrin Delocalizes Cytoskeletal Stability Cytoskeletal Stability Spectrin->Cytoskeletal Stability Maintains Cytoskeletal Stability->Oomycete Viability Fosetyl Fosetyl-Al PlantDefense Plant Defense Mechanisms Fosetyl->PlantDefense Stimulates PathogenGrowth Pathogen Growth Fosetyl->PathogenGrowth Directly Inhibits PlantDefense->Oomycete Viability Suppresses Cymoxanil Cymoxanil RNAPolymerase RNA Polymerase Cymoxanil->RNAPolymerase Inhibits Protein Synthesis Protein Synthesis RNAPolymerase->Protein Synthesis Required for Protein Synthesis->Oomycete Viability

Figure 3. Simplified modes of action of fungicides used in rotation.

Conclusion

The strategic rotation of this compound with fungicides from different FRAC groups is a cornerstone of effective and sustainable Oomycete disease management. The presented data underscores the enhanced efficacy of such programs in controlling key diseases like downy mildew and late blight, leading to improved crop yields. The distinct modes of action of rotation partners like Fluopicolide, Fosetyl-Al, and Cymoxanil provide a multi-pronged attack on the pathogen, significantly mitigating the risk of resistance development. For researchers and professionals in drug development, understanding these interactions and the underlying biochemical pathways is paramount for designing the next generation of crop protection strategies. The experimental protocols and visual models provided in this guide offer a foundation for further research and the development of optimized, data-driven fungicide rotation programs.

References

A Comparative Transcriptomics Analysis of Oomycetes Treated with Propamocarb Hydrochloride: A Methodological and Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the absence of publicly available comparative transcriptomics studies specifically investigating the impact of propamocarb hydrochloride on Oomycetes. This guide, therefore, provides a comparative framework by leveraging available data on the fungicide's mode of action and transcriptomic analyses of Oomycetes in response to other fungicides. It aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental approaches and the potential transcriptomic landscape following this compound treatment.

This compound is a systemic fungicide widely used to control diseases caused by Oomycetes, such as Pythium and Phytophthora species.[1] Its primary mode of action is understood to involve the inhibition of fatty acid and phospholipid biosynthesis, which disrupts the integrity of the cell membrane and affects cell wall synthesis. Furthermore, it is known to inhibit mycelial growth, sporulation, and zoospore germination in these pathogens. While the physiological effects are well-documented, a detailed understanding of the global gene expression changes induced by this fungicide in Oomycetes is currently lacking.

In contrast, transcriptomic studies on Oomycetes treated with other fungicides, such as dimethomorph, have revealed significant alterations in gene expression related to cell wall synthesis, metabolism, and stress responses. These studies provide a valuable template for hypothesizing the potential transcriptomic impact of this compound.

Hypothetical Gene Expression Profile in Oomycetes Treated with this compound

Based on the known mode of action of this compound, a transcriptomic analysis would likely reveal significant differential expression of genes involved in several key biological processes. The following table presents a hypothetical summary of expected changes in gene expression in an Oomycete, such as Phytophthora infestans, following treatment with this compound. This is an illustrative representation to guide future research.

Biological Process CategoryHypothetical Gene RegulationPotential Gene TargetsRationale
Lipid and Fatty Acid Metabolism Down-regulatedFatty acid synthases, Acyl-CoA synthetases, Phospholipid biosynthesis enzymesDirect inhibition of this pathway is a primary mode of action of this compound.
Cell Wall Integrity and Synthesis Down-regulatedCellulose synthases, Glucan synthases, Chitin synthasesDisruption of the cell membrane would impact the synthesis and integrity of the cell wall.
Membrane Transport Up/Down-regulatedABC transporters, Ion channels, PermeasesAlterations in membrane composition and integrity would necessitate changes in transport processes.
Stress Response Up-regulatedHeat shock proteins, Oxidative stress response genes (e.g., catalases, peroxidases)The fungicide induces cellular stress, triggering a defensive response.
Mycelial Growth and Development Down-regulatedGenes related to hyphal tip growth, Cytoskeletal components (e.g., actin, tubulin)Inhibition of growth is a known physiological effect of this compound.
Pathogenicity and Virulence Down-regulatedEffector proteins (e.g., RXLR, CRN), Hydrolytic enzymes (e.g., proteases, cellulases)Reduced fitness and growth would likely lead to a decrease in the expression of virulence factors.

Experimental Protocols for Transcriptomic Analysis

To investigate the transcriptomic response of Oomycetes to this compound, a robust experimental workflow is essential. The following protocols are based on established methodologies from transcriptomic studies of Phytophthora and Pythium species.

Oomycete Culture and Fungicide Treatment
  • Isolate and Culture: A pure culture of the target Oomycete (e.g., Phytophthora infestans, Pythium aphanidermatum) is grown in a suitable liquid medium (e.g., V8 juice broth or rye sucrose broth) at an optimal temperature (e.g., 18-25°C) in the dark.

  • Fungicide Concentration: The EC50 (half-maximal effective concentration) of this compound for the specific Oomycete isolate should be determined beforehand through mycelial growth inhibition assays. The transcriptomic experiment should ideally use a concentration at or near the EC50 to ensure a measurable response without causing immediate cell death.

  • Treatment and Control: The Oomycete mycelia are treated with this compound at the determined concentration. A control group is treated with the solvent used to dissolve the fungicide (e.g., sterile distilled water).

  • Time-Course Sampling: Mycelial samples are harvested at different time points post-treatment (e.g., 1, 3, 6, 12, and 24 hours) to capture both early and late transcriptomic responses. Samples should be immediately flash-frozen in liquid nitrogen and stored at -80°C.

RNA Extraction, Library Preparation, and Sequencing
  • RNA Isolation: Total RNA is extracted from the frozen mycelia using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, followed by DNase treatment to remove any contaminating genomic DNA.

  • RNA Quality Control: The integrity and quality of the extracted RNA are assessed using a spectrophotometer (for purity and concentration) and a bioanalyzer (for RNA integrity number - RIN). High-quality RNA (RIN > 8) is crucial for reliable sequencing results.

  • Library Construction: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The purified mRNA is then fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments to create the sequencing library.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as Illumina NovaSeq or HiSeq, to generate a sufficient number of reads for differential gene expression analysis.

Bioinformatic Analysis of Transcriptomic Data
  • Data Quality Control: Raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed using tools like Trimmomatic or Fastp.

  • Read Mapping: The clean reads are mapped to a reference genome of the Oomycete species using a splice-aware aligner like HISAT2 or STAR.

  • Differential Gene Expression Analysis: The number of reads mapped to each gene is counted, and differential expression analysis between the treated and control samples is performed using packages such as DESeq2 or edgeR in R. Genes with a significant change in expression (e.g., log2 fold change > 1 or < -1, and an adjusted p-value < 0.05) are identified as differentially expressed genes (DEGs).

  • Functional Annotation and Enrichment Analysis: The identified DEGs are functionally annotated using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify over-represented biological processes and metabolic pathways.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for Oomycete transcriptomics and a hypothetical signaling pathway affected by this compound.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis culture Oomycete Culture treatment Propamocarb HCl Treatment culture->treatment sampling Time-Course Sampling treatment->sampling rna_extraction RNA Extraction sampling->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc Data Quality Control sequencing->qc mapping Read Mapping to Genome qc->mapping dge Differential Gene Expression mapping->dge annotation Functional Annotation dge->annotation pathway Pathway Analysis annotation->pathway

A generalized experimental workflow for transcriptomic analysis of Oomycetes.

Propamocarb_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects propamocarb This compound fatty_acid_synthase Fatty Acid Synthase Complex propamocarb->fatty_acid_synthase Inhibits phospholipid_synthase Phospholipid Biosynthesis Enzymes propamocarb->phospholipid_synthase Inhibits membrane_integrity Decreased Membrane Integrity fatty_acid_synthase->membrane_integrity phospholipid_synthase->membrane_integrity cell_wall Impaired Cell Wall Synthesis membrane_integrity->cell_wall growth_inhibition Inhibition of Mycelial Growth membrane_integrity->growth_inhibition stress_response Cellular Stress Response Activation membrane_integrity->stress_response

A hypothetical signaling pathway illustrating the mode of action of this compound.

Conclusion and Future Directions

While a direct comparative transcriptomics analysis of Oomycetes treated with this compound is not yet available, this guide provides a comprehensive framework for conducting such research. By adapting established protocols and leveraging our understanding of the fungicide's mode of action, future studies can elucidate the precise molecular mechanisms underlying its efficacy. The resulting transcriptomic data will be invaluable for developing more effective and sustainable strategies for controlling Oomycete pathogens, including the identification of novel drug targets and the mitigation of fungicide resistance. The generation of such data is a critical next step in advancing our understanding of Oomycete biology and improving disease management in agriculture.

References

Validation of Propamocarb hydrochloride's safety for beneficial soil microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the safety of Propamocarb hydrochloride for beneficial soil microorganisms, with a comparative look at alternative fungicides and biopesticides. This guide synthesizes available experimental data to offer an objective overview of product performance.

Introduction

This compound is a systemic fungicide widely used to control oomycete pathogens in various agricultural and horticultural crops. Its application, however, raises questions about its non-target effects on beneficial soil microorganisms, which are crucial for maintaining soil health and fertility. This guide provides a detailed comparison of this compound with other chemical fungicides and emerging biopesticide alternatives, focusing on their respective impacts on the soil microbial community.

I. Comparative Effects on Soil Microbial Biomass and Enzyme Activity

The application of fungicides can significantly alter the biomass and enzymatic activity of soil microbial communities. These parameters are key indicators of soil health, reflecting the overall size and functional capacity of the microbiome. Below is a summary of findings from various studies on this compound and its alternatives.

Fungicide/BiopesticideMicrobial ParameterObserved EffectQuantitative DataSource
This compound (+ fosetyl-Al)Microbial α-diversityNo significant effect-[1]
Soil Microbial Network ComplexityDecreased-[1]
Metalaxyl Dehydrogenase ActivityInhibition63.3% decrease at 10 mg/kg[2]
Urease ActivityContinuous gradual decrease-[2]
Other Enzymatic Activities (phosphatase, arylsulphatase, β-glucosidase)Initial increase followed by a decrease-[2]
Trichoderma harzianum Catalase ActivityIncreased18.33% increase[3][4]
Sucrase ActivityIncreased61.47% increase[3][4]
Bacillus subtilis Microbial BiomassIncreased-[5]
Soil Nutrient AvailabilityEnhanced-[6]

II. Comparative Effects on Soil Microbial Community Composition

Beyond general biomass and activity, fungicides can induce shifts in the composition of the soil microbial community, favoring certain taxa over others. These changes can have long-term consequences for soil ecosystem functioning.

Fungicide/BiopesticideMicrobial GroupObserved EffectQuantitative DataSource
This compound (+ fosetyl-Al)General Microbial CommunityFavored taxa less efficient at degrading organic compounds-[1]
Clonostachys rosea Keystone Microbial TaxaImpacted keystone taxa that structure the soil microbial network-[1]
Trichoderma harzianum Beneficial Bacteria (e.g., Pseudomonas)Increased relative abundance-[3][4]
Harmful Fungi (e.g., Fusarium, Podosphaera)Decreased relative abundance-[3][4]
Bacillus subtilis Bacterial CommunityChanged significantly after applicationProteobacteria, Acidobacteria, Chloroflexi, Firmicutes, and Acidobacteriota were dominant phyla[7]
Fungal CommunityFungal diversity and abundance remarkably lowerAscomycota and Basidiomycota were dominant phyla[8]

III. Experimental Protocols

A. Mesocosm Experiment for Fungicide Impact Assessment

This protocol outlines a typical mesocosm experiment to evaluate the effects of fungicides on soil microbial communities.[9][10]

  • Soil Collection and Preparation:

    • Collect topsoil (0-15 cm) from a field with a known history (e.g., no recent fungicide application).

    • Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large organic debris.

    • Homogenize the soil thoroughly.

  • Mesocosm Setup:

    • Use appropriate containers (e.g., pots or microcosms) filled with a measured amount of the prepared soil.

    • Establish a cover crop (e.g., a grass species) if the study aims to investigate effects in a planted system.

    • Allow the mesocosms to stabilize for a period (e.g., one week) under controlled conditions (temperature, humidity, light).

  • Fungicide Application:

    • Prepare solutions of the test fungicides (e.g., this compound, alternatives) at concentrations relevant to field application rates.

    • Apply the fungicide solutions evenly to the soil surface of the designated mesocosms.

    • Include a control group treated with water only.

    • Replicate each treatment and control (e.g., 3-5 replicates).

  • Sampling and Incubation:

    • Collect soil samples at specified time points (e.g., 0, 7, 14, 30, 60 days) after fungicide application.

    • Incubate the mesocosms under controlled conditions for the duration of the experiment.

  • Microbial Analysis:

    • Perform various analyses on the collected soil samples as described in the protocols below.

B. Soil Enzyme Activity Assays

This protocol describes the general procedure for measuring the activity of key soil enzymes.[11][12][13][14]

  • Dehydrogenase Activity:

    • Incubate a soil sample with a substrate like 2,3,5-triphenyltetrazolium chloride (TTC).

    • TTC is reduced by microbial dehydrogenase activity to triphenyl formazan (TPF).

    • Extract TPF with a solvent (e.g., methanol) and measure its concentration spectrophotometrically.

    • Express activity as µg TPF g⁻¹ soil h⁻¹.

  • Phosphatase Activity:

    • Incubate a soil sample with a substrate like p-nitrophenyl phosphate (pNP-P).

    • Phosphatase enzymes hydrolyze the substrate, releasing p-nitrophenol (pNP).

    • Measure the concentration of pNP spectrophotometrically.

    • Express activity as µg pNP g⁻¹ soil h⁻¹.

  • Urease Activity:

    • Incubate a soil sample with a urea solution.

    • Urease activity releases ammonium (NH₄⁺).

    • Extract and quantify the ammonium concentration, often using the indophenol blue method.

    • Express activity as µg NH₄⁺-N g⁻¹ soil h⁻¹.

C. Soil Microbial Community Analysis via 16S rRNA Gene Sequencing

This protocol provides an overview of the steps involved in analyzing the bacterial community composition in soil samples.[15][16][17]

  • DNA Extraction:

    • Extract total DNA from soil samples using a commercially available soil DNA extraction kit, following the manufacturer's instructions.

  • PCR Amplification:

    • Amplify a specific variable region of the 16S rRNA gene (e.g., V4 region) using universal bacterial primers.

    • Incorporate barcodes into the primers to allow for multiplexing of samples in a single sequencing run.

  • Library Preparation and Sequencing:

    • Purify the PCR products.

    • Quantify and pool the amplicons in equimolar amounts to create a sequencing library.

    • Sequence the library on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis:

    • Demultiplex the raw sequencing reads based on the barcodes.

    • Perform quality filtering and trimming of the reads.

    • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) at a defined similarity threshold (e.g., 97%).

    • Assign taxonomy to the OTUs/ASVs by comparing their sequences to a reference database (e.g., Greengenes, SILVA).

    • Analyze the resulting data to determine the relative abundance of different bacterial taxa and to calculate diversity indices.

IV. Visualizations

Experimental_Workflow cluster_setup Mesocosm Setup cluster_treatment Treatment Application cluster_sampling Sampling & Analysis cluster_analysis Data Analysis soil_collection Soil Collection & Sieving mesocosm_prep Mesocosm Preparation soil_collection->mesocosm_prep stabilization Stabilization Period mesocosm_prep->stabilization fungicide_app Fungicide Application stabilization->fungicide_app control_app Control (Water) stabilization->control_app sampling Time-course Soil Sampling fungicide_app->sampling control_app->sampling dna_extraction DNA Extraction sampling->dna_extraction enzyme_assays Enzyme Activity Assays sampling->enzyme_assays sequencing 16S rRNA Sequencing dna_extraction->sequencing statistical_analysis Statistical Analysis enzyme_assays->statistical_analysis bioinformatics Bioinformatic Analysis sequencing->bioinformatics bioinformatics->statistical_analysis

Caption: Experimental workflow for assessing fungicide effects on soil microorganisms.

Fungicide_Impact cluster_chemical Chemical Fungicide (e.g., Propamocarb HCl) cluster_biological Biopesticide (e.g., Clonostachys rosea) chem_node Decreased Microbial Network Complexity chem_effect Favors Taxa with Lower Organic Matter Degradation Efficiency chem_node->chem_effect bio_node Decreased Microbial Network Complexity bio_effect Impacts Keystone Taxa Structuring the Microbial Network bio_node->bio_effect soil Soil Microbial Community soil->chem_node soil->bio_node

Caption: Contrasting impacts of chemical and biological fungicides on soil microbial networks.

V. Conclusion

The available evidence suggests that while this compound, particularly in combination with other fungicides, may not significantly impact the overall microbial alpha-diversity, it can alter the structure and complexity of the soil microbial network.[1] Specifically, it has been observed to favor microbial taxa that are less efficient at decomposing organic matter, which could have implications for nutrient cycling in the long term.[1]

In contrast, biopesticide alternatives such as Clonostachys rosea, Trichoderma harzianum, and Bacillus subtilis generally exhibit more beneficial or neutral effects on the soil microbiome. Studies have shown that these biological control agents can enhance the activity of beneficial soil enzymes and increase the abundance of plant-growth-promoting bacteria, while suppressing pathogenic fungi.[3][4][5][6][7][8]

References

A Comparative Guide to the Cost-Effectiveness of Propamocarb Hydrochloride in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of oomycete research and the development of novel fungicides, the selection of appropriate chemical tools is paramount. Propamocarb hydrochloride is a widely utilized systemic fungicide effective against a range of oomycete pathogens, particularly of the Pythium and Phytophthora genera. This guide provides a comprehensive cost-effectiveness comparison of this compound with several alternatives, supported by experimental data, to aid researchers in making informed decisions for their laboratory applications.

**Executive Summary

This guide evaluates the cost-effectiveness of this compound against five common alternatives: mancozeb, metalaxyl, fluopicolide, cymoxanil, and fosetyl-al. The analysis considers not only the direct cost of the chemical but also its in vitro efficacy against Phytophthora species, a common target in research settings. This allows for a more nuanced understanding of the true cost of achieving desired experimental outcomes. While pricing can fluctuate, this guide provides a relative cost framework and highlights the performance of each compound based on published scientific literature.

Cost and Efficacy at a Glance: A Comparative Analysis

To facilitate a clear comparison, the following tables summarize the estimated research-grade pricing and the reported in vitro efficacy of this compound and its alternatives against Phytophthora species.

Table 1: Comparative Cost of Fungicides in Research Grade

CompoundFormEstimated Price (USD/gram)Notes
This compound Powder/Solid~$60 - $100Price can vary based on purity and supplier.
Mancozeb Powder/Solid~$20 - $50Technical grade is common; analytical standards are more expensive.
Metalaxyl-M (Mefenoxam) Powder/Solid~$80 - $150The more active R-enantiomer of metalaxyl.
Fluopicolide Powder/Solid~$150 - $250+Newer compound, generally higher cost.
Cymoxanil Powder/Solid~$40 - $80
Fosetyl-aluminum Powder/Solid~$30 - $60

Note: Prices are estimates based on publicly available information from various chemical suppliers for research-grade compounds and are subject to change. Bulk pricing may be significantly different.

Table 2: In Vitro Efficacy (EC50) Against Phytophthora Species

CompoundTarget OrganismEC50 (µg/mL)Reference
This compound Phytophthora nicotianae (mycelial growth)2200 - 90100[1][2][3]
This compound Phytophthora nicotianae (zoospore germination)1.9 - 184.6[1][2][3]
Metalaxyl Phytophthora nicotianae (mycelial growth)10 (100% inhibition)[4]
Metalaxyl Phytophthora cactorum & P. citrophthora (mycelial growth)<100 (100% inhibition)[5]
Fluopicolide Phytophthora capsici (mycelial growth)0.05 - 0.35[6]
Fluopicolide Phytophthora capsici (zoospore germination)1.1 - 4.5[6]
Cymoxanil Phytophthora cactorum & P. citrophthora (mycelial growth)>2000[5]
Fosetyl-aluminum Phytophthora cinnamomi (mycelial growth)54[7]
Fosetyl-aluminum Phytophthora cactorum & P. citrophthora (mycelial growth)>1500[5]
Mancozeb Phytophthora palmivora (mycelial growth)100% inhibition at 0.05% concentration[8]

EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits the growth of a pathogen by 50%. A lower EC50 value indicates higher efficacy.

Detailed Experimental Protocols

For researchers looking to replicate or adapt these findings, a general protocol for in vitro fungicide efficacy testing is provided below.

Objective: To determine the EC50 of a fungicide against the mycelial growth of a Phytophthora species.

Materials:

  • Phytophthora isolate of interest

  • Appropriate culture medium (e.g., V8 juice agar, cornmeal agar)

  • Fungicide stock solution (dissolved in a suitable solvent, e.g., dimethyl sulfoxide - DMSO)

  • Sterile petri dishes

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator set to the optimal growth temperature for the Phytophthora species

  • Ruler or calipers

Procedure:

  • Media Preparation: Prepare the desired culture medium and autoclave. Allow it to cool to approximately 45-50°C in a water bath.

  • Fungicide Amendment: Add the appropriate volume of the fungicide stock solution to the molten agar to achieve a series of desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µg/mL). Also, prepare a control set of plates with the solvent (e.g., DMSO) at the same concentration used in the fungicide-amended plates. Gently swirl the flasks to ensure even distribution of the fungicide.

  • Pouring Plates: Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation: From a fresh, actively growing culture of the Phytophthora isolate, cut a small agar plug (e.g., 5 mm in diameter) from the margin of the colony. Place the plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates in the dark at the optimal growth temperature for the pathogen.

  • Data Collection: After a set incubation period (e.g., 5-7 days), when the mycelium in the control plates has reached a significant diameter, measure the colony diameter in two perpendicular directions for each plate.

  • Data Analysis:

    • Calculate the average colony diameter for each treatment.

    • Determine the percentage of mycelial growth inhibition for each fungicide concentration relative to the control using the formula:

      • % Inhibition = ((Control Diameter - Treatment Diameter) / Control Diameter) * 100

    • Plot the percentage of inhibition against the logarithm of the fungicide concentration.

    • Use probit analysis or a similar statistical method to calculate the EC50 value.

Mechanisms of Action and Signaling Pathways

Understanding the mode of action of each fungicide is crucial for experimental design and interpreting results. Below are simplified diagrams of the signaling pathways and mechanisms of action for this compound and its alternatives.

This compound

This compound is known to disrupt the synthesis of phospholipids and fatty acids, which are essential components of oomycete cell membranes.[9] This disruption leads to compromised membrane integrity and ultimately inhibits mycelial growth and spore production.

Propamocarb_Pathway cluster_membrane Cell Membrane Phospholipid_Fatty_Acid_Synthesis Phospholipid & Fatty Acid Synthesis Membrane_Integrity Membrane Integrity Phospholipid_Fatty_Acid_Synthesis->Membrane_Integrity Essential for Mycelial_Growth_Sporulation Mycelial Growth & Sporulation Membrane_Integrity->Mycelial_Growth_Sporulation Required for Propamocarb_HCl Propamocarb hydrochloride Propamocarb_HCl->Phospholipid_Fatty_Acid_Synthesis Inhibits

This compound's mechanism of action.

Alternative Fungicides: Mechanisms of Action

The alternatives to this compound have distinct modes of action, which can be advantageous in resistance management and for targeting specific cellular processes.

Mancozeb is a multi-site contact fungicide that inactivates sulfhydryl groups of amino acids and enzymes within fungal cells.[9][10][11][12][13][14] This disrupts various metabolic processes, including lipid metabolism and respiration.

Mancozeb_Pathway cluster_cell Fungal Cell Enzymes_Amino_Acids Sulfhydryl Groups in Enzymes & Amino Acids Metabolic_Processes Lipid Metabolism, Respiration, etc. Enzymes_Amino_Acids->Metabolic_Processes Essential for Mancozeb Mancozeb Mancozeb->Enzymes_Amino_Acids Inactivates (Multi-site)

Mancozeb's multi-site mechanism of action.

Metalaxyl specifically inhibits ribosomal RNA synthesis by targeting RNA polymerase I in oomycetes.[15][16][17][18][19] This action halts protein synthesis and prevents fungal growth.

Metalaxyl_Pathway cluster_nucleus Nucleus RNA_Polymerase_I RNA Polymerase I rRNA_Synthesis Ribosomal RNA Synthesis RNA_Polymerase_I->rRNA_Synthesis Catalyzes Protein_Synthesis Protein Synthesis rRNA_Synthesis->Protein_Synthesis Essential for Metalaxyl Metalaxyl Metalaxyl->RNA_Polymerase_I Inhibits

Metalaxyl's mechanism of action.

Fluopicolide has a unique mode of action that involves the disruption of spectrin-like proteins in the cytoskeleton of oomycetes.[11][20][21][22][23] This leads to a loss of cell integrity and inhibits various developmental stages.

Fluopicolide_Pathway cluster_cytoskeleton Cytoskeleton Spectrin_Proteins Spectrin-like Proteins Cell_Integrity Cellular Integrity & Development Spectrin_Proteins->Cell_Integrity Maintains Fluopicolide Fluopicolide Fluopicolide->Spectrin_Proteins Disrupts

Fluopicolide's mechanism of action.

Cymoxanil is believed to interfere with nucleic acid synthesis in oomycetes, although its precise target is not fully elucidated.[24][25][26][27][28] It has both protective and curative activity.

Cymoxanil_Pathway cluster_nucleus Nucleus Nucleic_Acid_Synthesis Nucleic Acid Synthesis (RNA/DNA) Fungal_Growth Fungal Growth & Development Nucleic_Acid_Synthesis->Fungal_Growth Essential for Cymoxanil Cymoxanil Cymoxanil->Nucleic_Acid_Synthesis Inhibits

Cymoxanil's mechanism of action.

Fosetyl-aluminum has a complex mode of action that is thought to involve both direct inhibition of the pathogen and stimulation of the host plant's natural defense mechanisms.[7][29][30][31][32][33][34][35][36] It inhibits spore germination and mycelial growth.

Fosetyl_Al_Pathway cluster_dual_action Dual Action Direct_Inhibition Direct Inhibition of Spore Germination & Mycelial Growth Pathogen_Control Pathogen Control Direct_Inhibition->Pathogen_Control Host_Defense_Stimulation Stimulation of Plant Defense Responses Host_Defense_Stimulation->Pathogen_Control Fosetyl_Al Fosetyl-aluminum Fosetyl_Al->Direct_Inhibition Induces Fosetyl_Al->Host_Defense_Stimulation Induces

Fosetyl-aluminum's dual mechanism of action.

Conclusion

The choice of a fungicide for research applications is a multifaceted decision that extends beyond simple cost considerations. This compound remains a relevant tool, particularly for its efficacy against zoospore germination at lower concentrations. However, for applications requiring potent inhibition of mycelial growth, alternatives like metalaxyl and fluopicolide demonstrate significantly higher efficacy, albeit at a potentially higher initial cost. Mancozeb and fosetyl-aluminum offer more budget-friendly options with broader or different modes of action, respectively, which can be valuable for specific experimental designs or resistance management studies.

Researchers are encouraged to consider the specific goals of their experiments, the target oomycete species, and the life stage being investigated when selecting a fungicide. This guide serves as a starting point for a comprehensive evaluation of the cost-effectiveness of this compound and its alternatives, empowering researchers to optimize their experimental design and resource allocation.

References

Safety Operating Guide

Propamocarb Hydrochloride: A Comprehensive Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for handling Propamocarb hydrochloride, a systemic fungicide. The following procedural guidance is designed to ensure a safe laboratory environment and proper disposal of waste.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety. The required PPE may vary based on the specific laboratory task and the form of the chemical (e.g., liquid, solid).

Protection TypeRecommended PPESpecifications and Remarks
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash-prone activities.Ensure compliance with EN166 or equivalent standards.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat or chemical-resistant apron should be worn. For extensive handling, a disposable one-piece overall with an integral hood is recommended.Select gloves based on the breakthrough time for the specific chemical. Do not wear contaminated clothing home.
Respiratory Protection In case of insufficient ventilation or when handling powders, a respirator with a particle filter (e.g., FFP3) is necessary.The need for respiratory protection should be determined by a risk assessment of the specific procedure.
Foot Protection Closed-toe shoes are required in all laboratory settings. Rubber boots may be necessary for large-scale operations or spill cleanup.---

Occupational Exposure Limits

While many jurisdictions have not established specific occupational exposure limits for this compound, an internal Time-Weighted Average (TWA) has been set by at least one manufacturer.

SubstanceLimit TypeExposure Limit
This compoundOES BCS* TWA1.1 mg/m³

*OES BCS (Occupational Exposure Standard - Bayer CropScience) is an internal guideline.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area handle_chem Handle this compound in a well-ventilated area prep_area->handle_chem gather_ppe Gather Required PPE don_ppe Don Appropriate PPE gather_ppe->don_ppe review_sds Review Safety Data Sheet (SDS) review_sds->gather_ppe prep_spill_kit Prepare Spill Kit don_ppe->handle_chem avoid_contact Avoid contact with skin, eyes, and clothing handle_chem->avoid_contact decontaminate Decontaminate work surfaces avoid_contact->decontaminate doff_ppe Doff PPE correctly decontaminate->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands start Chemical Waste Generated collect Collect in a labeled, sealed container start->collect store Store in a designated hazardous waste area collect->store dispose Dispose through a licensed waste management company store->dispose end Disposal Complete dispose->end

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propamocarb hydrochloride
Reactant of Route 2
Reactant of Route 2
Propamocarb hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.